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2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid Documentation Hub

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  • Product: 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
  • CAS: 111080-50-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis Pathway of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Executive Summary The 2,3-dihydrobenzofuran framework is a privileged structural motif in medicinal chemistry, frequently embedded in molecules exhibiting potent anti-inflammatory, anticancer, and antibacterial propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydrobenzofuran framework is a privileged structural motif in medicinal chemistry, frequently embedded in molecules exhibiting potent anti-inflammatory, anticancer, and antibacterial properties[1]. Within pharmaceutical synthesis, 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid serves as the critical advanced intermediate in the production of Efaroxan, a highly selective α2​ -adrenergic and imidazoline receptor antagonist[2]. Synthesizing this sterically hindered core requires precise control over sequential C-C and C-O bond formations, culminating in a thermodynamically driven ring closure.

Mechanistic Overview & Strategic Pathway Selection

The construction of the 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid core can be approached through three primary synthetic strategies, each selected based on the desired stereochemistry and scalability:

  • The Darzens Condensation / SNAr Pathway (Standard): The most highly validated and industrially scalable route. It utilizes a Darzens condensation to build the carbon framework, followed by hydrogenolysis and a base-mediated intramolecular Nucleophilic Aromatic Substitution (SNAr) to close the dihydrobenzofuran ring[2] ().

  • The Baylis-Hillman Adduct Pathway (Enantioselective): Developed to bypass racemic mixtures, this route allows for the asymmetric synthesis of the carboxylic acid, which is an essential prerequisite for producing enantiopure (+)-efaroxan[3] ().

  • The Grignard / α -Ketoester Pathway: An alternative to the Darzens reaction, where a benzyl Grignard reagent is reacted with an α -ketoester to directly yield the required tertiary carbinol intermediate prior to cyclization[4].

Quantitative Data & Route Comparison
Synthetic RouteKey IntermediatePrimary Reagents / CatalystReaction TypeEnantiomeric Excess (ee)Reference
Darzens Condensation Oxirane-2-carboxylateNaOEt, Pd/C, NaHRacemic / SNArN/A (Racemic)
Baylis-Hillman Adduct Allylic alcoholDABCO, Chiral LigandsAsymmetric>95%
Grignard / α -Ketoester Tertiary carbinolBenzylmagnesium bromideRacemic / SNArN/A (Racemic)

Visualizing the Core Synthetic Workflow

SynthesisPathway A 2-Fluorobenzaldehyde + Ethyl 2-bromobutyrate C Ethyl 2-ethyl-3-(2-fluorophenyl) oxirane-2-carboxylate A->C Darzens Condensation (NaOEt, EtOH) E Ethyl 2-[(2-fluorophenyl)methyl] -2-hydroxybutanoate C->E Hydrogenolysis (Pd/C, H2) G 2-[(2-fluorophenyl)methyl] -2-hydroxybutanoic acid E->G Saponification (NaOH, H2O/EtOH) I 2-Ethyl-2,3-dihydrobenzofuran -2-carboxylic acid G->I Intramolecular SNAr (NaH, DMF) J Efaroxan (Target API) I->J Amidation & Cyclization (SOCl2, Ethylenediamine)

Fig 1: Step-by-step synthetic pathway from 2-fluorobenzaldehyde to Efaroxan.

Step-by-Step Experimental Protocol & Self-Validating Systems

The following details the highly efficient Darzens/SNAr pathway, outlining the causality behind the chemical choices and the In-Process Quality Control (IPQC) required to create a self-validating experimental system[2],[4].

Step 1: Darzens Condensation
  • Protocol: React 2-fluorobenzaldehyde with ethyl 2-bromobutyrate in the presence of a strong base (e.g., sodium ethoxide) in ethanol[2].

  • Mechanistic Causality: The base deprotonates the α -carbon of the bromobutyrate, forming an enolate nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent intramolecular displacement of the bromide by the resulting alkoxide yields the oxirane (epoxide) ring.

  • Self-Validation (IPQC): Monitor the reaction via 1 H NMR. The complete disappearance of the highly deshielded aldehyde proton ( 10.0 ppm) and the emergence of characteristic epoxide ring protons ( 3.5–4.0 ppm) confirm successful conversion.

Step 2: Epoxide Hydrogenolysis
  • Protocol: Subject the resulting ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate to catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H2​ atmosphere[2].

  • Mechanistic Causality: Pd/C specifically catalyzes the hydrogenolysis of the benzylic C-O bond of the epoxide. This regioselective cleavage is crucial; it opens the ring to generate the required tertiary alcohol (ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate) while leaving the fluoroaromatic ring entirely intact[2].

  • Self-Validation (IPQC): Monitor volumetric H2​ gas uptake. 1 H NMR will show the loss of epoxide protons and the appearance of a benzylic CH2​ group, which often presents as a distinct AB quartet due to the adjacent chiral center.

Step 3: Saponification
  • Protocol: Treat the ester with aqueous sodium hydroxide (NaOH) in ethanol, followed by an acidic workup to yield 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid[2].

  • Mechanistic Causality: Why saponify before cyclization? If base-mediated cyclization is attempted directly on the ester, the tertiary alkoxide could attack the ester carbonyl, leading to unwanted intramolecular transesterification (lactone formation). Converting the ester to a carboxylic acid ensures that, under strongly basic conditions, it becomes a negatively charged carboxylate. This electronic repulsion prevents the alkoxide from attacking the carbonyl, forcing the desired SNAr pathway.

  • Self-Validation (IPQC): IR spectroscopy will reveal a broad O-H stretch (2500–3300 cm −1 ) and a shift in the C=O stretching frequency, confirming the transition from ester to carboxylic acid.

Step 4: Intramolecular SNAr Cyclization
  • Protocol: Dissolve the hydroxybutanoic acid in an anhydrous aprotic solvent (e.g., DMF) and treat with exactly 2 molar equivalents of Sodium Hydride (NaH)[2].

  • Mechanistic Causality: This is the critical ring-closing step[4]. The first equivalent of NaH deprotonates the carboxylic acid. The second equivalent deprotonates the tertiary alcohol to form a highly reactive alkoxide. The alkoxide undergoes an intramolecular SNAr, attacking the electron-deficient ortho-position of the aromatic ring and displacing the fluoride ion to form 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid[2],[4].

  • Self-Validation (IPQC): 19 F NMR is the definitive validation tool here. The complete disappearance of the aryl fluoride signal ( -115 ppm) proves the nucleophilic displacement has successfully occurred.

Downstream Application

To synthesize the final API (Efaroxan), the resulting 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is treated with thionyl chloride ( SOCl2​ ) to form the acid chloride, followed by a cyclizing amidation with ethylenediamine in the presence of trimethylaluminium[2].

References

  • Mayer, P.; Brunel, P.; Imbert, T. (1999). "A new efficient synthesis of efaroxan". Bioorganic & Medicinal Chemistry Letters 9 (20): 3021–3022. URL:[Link]

  • Couture, K.; Gouverneur, V.; Mioskowski, C. (1999). "A new approach to the synthesis of efaroxan". Bioorganic & Medicinal Chemistry Letters 9 (20): 3023–3026. URL:[Link]

  • Silveira, G. P. C.; Coelho, F. (2005). "Enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, direct precursor of (+)-efaroxan, from a Baylis–Hillman adduct". Tetrahedron Letters 46 (38): 6477-6481. URL:[Link]

  • Chapleo, C. B. et al. (1984). " α -Adrenoceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on α -adrenoreceptor activity". Journal of Medicinal Chemistry 27 (5): 570–576. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Whitepaper

Executive Summary & Scaffold Significance In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-Ethyl-2,3-dihydrobenzofuran-2-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (EDBC) , bearing the CAS Registry Number 111080-50-3, represents a highly versatile, rigidified bicyclic framework[1]. By constraining the conformational flexibility of traditional phenoxyacetic acid derivatives, the dihydrobenzofuran core locks the molecule into predictable bioactive conformations.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic building block. The presence of the chiral center at the C2 position—bearing both an ethyl group and a carboxylic acid—provides unique steric bulk and a versatile handle for downstream functionalization. This whitepaper details the physicochemical properties, mechanistic synthetic pathways, and self-validating analytical protocols required to effectively utilize EDBC in pharmaceutical development.

Physicochemical Profiling & Molecular Behavior

Understanding the fundamental physicochemical properties of EDBC is the first step in predicting its behavior during synthesis, purification, and biological assaying. The table below synthesizes the core quantitative data of the molecule.

PropertyValueScientific Implication & Causality
CAS Number 111080-50-3Unique identifier for regulatory compliance and sourcing[1].
Molecular Formula C₁₁H₁₂O₃Defines the core dihydrobenzofuran ring and C2-ethyl substitution[1].
Molecular Weight 192.21 g/mol Low molecular weight makes it an ideal fragment/building block, allowing room for lead optimization without violating Lipinski's Rule of 5[1].
Density 1.218 g/cm³Indicates dense crystalline packing; highly relevant for designing crystallization and formulation workflows.
Boiling Point 340.188ºC (at 760 mmHg)The high boiling point dictates that thermal distillation is unviable; purification must rely on recrystallization or chromatography.
Flash Point 135.107ºCCrucial safety parameter for scale-up synthesis and bulk storage.
Physical Form White to Yellow SolidColor variance (yellowing) often indicates trace oxidation of the ether linkage; necessitates rigorous UV-Vis purity checks[1].

Causality Insight: The ethyl group at the C2 position is not merely structural; it significantly increases the lipophilicity (LogP) of the molecule compared to its des-ethyl counterpart. This enhanced lipophilicity improves membrane permeability for downstream active pharmaceutical ingredients (APIs), while the carboxylic acid moiety serves as a critical hydrogen bond donor/acceptor and a prime site for amidation.

Mechanistic Synthetic Pathways: The Efaroxan Paradigm

The most prominent application of EDBC is its role as the central intermediate in the synthesis of Efaroxan , a potent α2-adrenergic receptor antagonist and imidazoline receptor antagonist[2]. The synthesis of the EDBC scaffold and its subsequent conversion into Efaroxan is a masterclass in strategic ring closure.

The Causality of the Synthetic Steps
  • Darzens Reaction: The synthesis initiates with a Darzens reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate. We choose this reaction because it elegantly establishes both the carbon framework and the necessary oxygen insertion in a single step, yielding an oxirane intermediate[2].

  • Intramolecular SNAr Ring Closure: Following catalytic hydrogenation (Pd/C) and saponification, the critical ring-closure step occurs. The intermediate is treated with exactly two molar equivalents of sodium hydride (NaH). Why two equivalents? The first equivalent safely deprotonates the carboxylic acid. The second equivalent deprotonates the tertiary alcohol, creating a highly nucleophilic alkoxide. This alkoxide immediately undergoes an intramolecular Nucleophilic Aromatic Substitution (SNAr), displacing the ortho-fluorine atom to forge the rigid 2,3-dihydrobenzofuran core of EDBC[2].

  • Imidazoline Formation: EDBC is converted to its acid chloride using thionyl chloride (SOCl₂). To form the final imidazoline ring, the acid chloride is reacted with ethylenediamine in the presence of trimethylaluminum (AlMe₃). Why AlMe₃? Trimethylaluminum activates the diamine by forming a highly reactive aluminum amide complex. This ensures rapid nucleophilic acyl substitution and subsequent cyclization without requiring harsh conditions that could cleave the sensitive dihydrobenzofuran ether linkage[2].

Caption: Synthetic pathway of Efaroxan utilizing the EDBC scaffold.

Self-Validating Analytical Characterization Protocol

To ensure scientific integrity, any batch of synthesized or procured EDBC must be subjected to a self-validating analytical workflow. This protocol utilizes orthogonal techniques where the output of one method independently verifies the assumptions of the next.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dissolve 1.0 mg of EDBC in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Causality: This solvent system ensures complete dissolution of the lipophilic core while maintaining compatibility with reversed-phase chromatography.

Phase 2: Chromatographic Separation (HPLC-UV)

  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Causality: Because EDBC is a carboxylic acid, it will ionize at neutral pH, leading to poor retention and peak tailing. The addition of 0.1% Formic Acid suppresses ionization (keeping the pH below the molecule's pKa of ~4.0), ensuring it remains in its neutral, lipophilic state for sharp peak shapes and reproducible retention.

  • Detection: Extract chromatograms at 254 nm (aromatic ring) and 280 nm.

Phase 3: Mass Confirmation (ESI-MS)

  • Mode: Electrospray Ionization Negative Mode (ESI-).

  • Causality: The carboxylic acid moiety readily donates a proton. Operating in negative ion mode yields a highly sensitive and dominant [M-H]⁻ signal at m/z 191.2, which is vastly superior to positive mode for this specific functional group.

Phase 4: Structural Elucidation (NMR)

  • Solvent: CDCl₃.

  • Causality: CDCl₃ provides excellent solubility for the dihydrobenzofuran core. Furthermore, the lack of exchangeable protons in the solvent allows for the clear observation of the carboxylic acid proton (typically a broad singlet far downfield at ~10-12 ppm), confirming the integrity of the functional group.

Caption: Self-validating analytical workflow for EDBC characterization.

Downstream Medicinal Chemistry Applications

Beyond its utility in synthesizing α2-adrenergic antagonists like Efaroxan, the 2,3-dihydrobenzofuran-2-carboxylic acid framework has emerged as a privileged scaffold in oncology and immunology.

Recent drug development efforts have utilized this scaffold to design potent anticancer agents and targeted inhibitors of the NF-κB signaling pathway [3]. By converting the carboxylic acid of the dihydrobenzofuran core into various N-(substituted)phenylamides, researchers can systematically probe structure-activity relationships (SAR)[3]. The rigid bicyclic core is critical here: it restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive conformation that optimally occupies the hydrophobic binding pockets of target transcription factor complexes.

References

  • 2-ETHYL-2,3-DIHYDROBENZOFURAN-2-CARBOXYLIC ACID | 111080-50-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Efaroxan - Wikipedia. Wikipedia, The Free Encyclopedia.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. R Discovery (Bioorganic & Medicinal Chemistry Letters).

Sources

Foundational

In-Depth Technical Guide: Potential Therapeutic Targets of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid

Executive Summary The transition from planar, highly aromatic screening libraries to sp³-rich, three-dimensional pharmacophores is a critical paradigm shift in modern drug discovery. 2-Ethyl-2,3-dihydrobenzofuran-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, highly aromatic screening libraries to sp³-rich, three-dimensional pharmacophores is a critical paradigm shift in modern drug discovery. 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 111080-50-3) represents a highly privileged, non-planar building block. While the planar benzofuran-2-carboxylic acid scaffold is a well-documented pharmacophore, the saturation at the 2,3-position and the introduction of a 2-ethyl group fundamentally alter its physicochemical and target-engagement profile.

This whitepaper provides an authoritative analysis of the potential therapeutic targets for this scaffold, elucidating the mechanistic rationale and providing field-proven experimental workflows for target validation in oncology and immunology.

Pharmacophore Analysis & Structural Rationale

As a Senior Application Scientist, I evaluate scaffolds not just by their 2D connectivity, but by their 3D electronic and steric vectors. The therapeutic versatility of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid stems from three distinct structural features:

  • The Carboxylic Acid Warhead: Acts as a potent hydrogen bond donor/acceptor. In metalloenzymes, it functions as a Zinc-Binding Group (ZBG); in phosphatases, it serves as a non-hydrolyzable phosphotyrosine (pTyr) mimic.

  • "Escape from Flatland" (sp³ Character): The 2,3-dihydro saturation breaks the aromaticity of the furan ring. This introduces an sp³-hybridized chiral center at C2, allowing for stereospecific target engagement and significantly improving aqueous solubility compared to its planar benzofuran analogs.

  • Steric Bulk of the 2-Ethyl Group: The ethyl substitution provides a lipophilic vector that can occupy adjacent hydrophobic pockets within target active sites, increasing binding affinity and residence time.

Primary Predicted Therapeutic Targets

Target A: Lymphoid Tyrosine Phosphatase (LYP / PTPN22) in Cancer Immunotherapy

LYP is a critical negative regulator of T-cell receptor (TCR) signaling. It dephosphorylates activation kinases such as LCK and ZAP-70, dampening the immune response. Recent breakthrough studies have identified benzofuran-2-carboxylic acid derivatives as potent, reversible LYP inhibitors that boost antitumor immunity and suppress tumor growth in syngeneic mouse models . The carboxylic acid directly mimics the phosphate group of pTyr, while the dihydrobenzofuran core engages the hydrophobic cleft of the LYP active site.

G TCR T-Cell Receptor (TCR) LCK LCK / ZAP-70 Activation TCR->LCK Immunity T-Cell Activation & Antitumor Immunity LCK->Immunity LYP LYP (PTPN22) LYP->LCK Drug Benzofuran-2-carboxylic acid Derivatives Drug->LYP

Fig 1: LYP (PTPN22) inhibition enhancing T-cell receptor (TCR) signaling for cancer immunotherapy.

Target B: Carbonic Anhydrase IX (hCA IX) in Hypoxic Tumors

The hCA IX isoform is heavily upregulated in hypoxic tumors via HIF-1α stabilization, where it maintains an alkaline intracellular pH and an acidic extracellular microenvironment, driving tumor survival and metastasis. Carboxylic acids are versatile CA inhibitors (CAIs) capable of anchoring to the zinc-bound water/hydroxide ion in the active site . The 2-ethyl group of our target compound is predicted to selectively interact with the hydrophobic half of the hCA IX active site, conferring selectivity over off-target cytosolic isoforms (hCA I and II).

G Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a hCAIX hCA IX Overexpression HIF1a->hCAIX Acidification Extracellular Acidification (Tumor Survival) hCAIX->Acidification Drug 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid Drug->hCAIX Inhibition Inhibition of Acidification (Apoptosis) Drug->Inhibition

Fig 2: Mechanism of hCA IX inhibition by benzofuran-2-carboxylic acid derivatives in hypoxic tumors.

Quantitative Pharmacological Profile

To benchmark the potential of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, we must look at the validated quantitative data of its direct structural analogs , .

Target ProteinDisease ContextReference Inhibitory ActivityMechanism of Action
LYP (PTPN22) Cancer Immunotherapy Ki​ = 0.93 – 1.34 μMCompetitive inhibition; pTyr structural mimicry at the catalytic cysteine pocket.
hCA IX Hypoxic Breast Cancer Ki​ = 0.56 – 0.91 μMZinc-anchoring via carboxylate anion; occlusion of the active site cavity.
CDK2 / GSK-3β Solid Tumors (MCF-7) IC50​ = 2.27 – 3.82 μMATP-competitive binding at the kinase hinge region.
Tubulin Leukemia (K562) IC50​ = 1.48 – 2.52 μMDisruption of microtubule polymerization leading to G2-M phase arrest.

Experimental Protocols for Target Validation

To rigorously validate 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid against these targets, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro LYP Phosphatase Activity Assay

Objective: Quantify the IC50​ and Ki​ of the compound against recombinant human LYP. Causality: We utilize a continuous fluorometric assay with DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). DiFMUP is non-fluorescent; upon dephosphorylation by LYP, it yields the highly fluorescent DiFMU. Measuring the initial velocity of fluorescence increase allows for precise Michaelis-Menten kinetic modeling.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 0.05% Tween-20. Critical Step: Add 2 mM DTT immediately before use to maintain the catalytic cysteine of LYP in a reduced, active state.

  • Enzyme Incubation: Dilute recombinant human LYP to a final concentration of 2 nM in the assay buffer. Add varying concentrations of the benzofuran derivative (0.1 μM to 100 μM, 1% DMSO final). Incubate at 25°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add DiFMUP to a final concentration of 10 μM (approximate Km​ value) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor fluorescence (Ex: 358 nm / Em: 450 nm) continuously for 10 minutes using a microplate reader.

  • Validation Check: Include a positive control (e.g., a known LYP inhibitor like L783281) and a no-enzyme blank to subtract background hydrolysis.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for hCA IX

Objective: Determine the inhibition constant ( Ki​ ) against the hCA IX metalloenzyme. Causality: The hydration of CO₂ to bicarbonate releases a proton, causing a rapid drop in pH. By tracking the absorbance of a pH indicator (phenol red), we can calculate the initial enzymatic velocity.

  • Reagent Setup: Prepare Solution A (10 mM HEPES, pH 7.4, containing 0.2 mM phenol red and recombinant hCA IX) and Solution B (CO₂-saturated water, ~15 mM CO₂).

  • Inhibitor Pre-incubation: Incubate the enzyme in Solution A with the benzofuran derivative for 15 minutes at room temperature. Note: Carboxylic acids often exhibit slow-binding kinetics to zinc; 15 minutes ensures steady-state inhibition.

  • Stopped-Flow Execution: Rapidly mix equal volumes of Solution A and Solution B using a stopped-flow spectrophotometer at 20°C.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the λmax​ of the basic form of phenol red) over 5-10 seconds.

  • Analysis: Calculate Ki​ values using the Cheng-Prusoff equation, comparing the uncatalyzed vs. catalyzed hydration rates.

G Synthesis Stereoselective Synthesis Enzyme In Vitro Assays (hCA IX, LYP) Synthesis->Enzyme Cell Cellular Models (MDA-MB-231, MC38) Enzyme->Cell InVivo In Vivo Efficacy (Syngeneic Mice) Cell->InVivo

Fig 3: Preclinical validation workflow for 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid targets.

Conclusion

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is far more than a simple synthetic intermediate; it is a highly tunable, 3D-oriented pharmacophore. Its structural propensity to act as a pTyr mimic and a zinc-binding group positions it as a prime candidate for developing next-generation LYP inhibitors for cancer immunotherapy and hCA IX inhibitors for targeting the hypoxic tumor microenvironment. Future drug development efforts should focus on resolving the enantiomers at the C2 position to maximize stereospecific target affinity.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 2023.[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 2020.[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (via PMC), 2023.[Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019.[Link]

Exploratory

Anti-inflammatory properties of 2,3-dihydrobenzofuran analogues

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The 2,3-dihydrobenzofuran (DHB) scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, particularly for the deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, particularly for the development of targeted anti-inflammatory agents. Unlike fully aromatic benzofurans, the partial saturation at the C2-C3 positions of the DHB ring introduces sp3 hybridized carbons. This structural nuance provides critical conformational flexibility, allowing for enhanced stereochemical complexity and superior 3D spatial alignment within the binding pockets of key inflammatory kinases and enzymes. This whitepaper synthesizes the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate DHB analogues in preclinical drug development.

Mechanistic Causality: Disrupting the Inflammatory Cascade

The anti-inflammatory efficacy of DHB analogues is primarily driven by their ability to intercept the Toll-like receptor 4 (TLR4) signaling axis. When macrophages are exposed to lipopolysaccharide (LPS), TLR4 activation triggers a MyD88-dependent cascade that phosphorylates the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways[1].

DHB analogues act as upstream modulators. By inhibiting the phosphorylation of IKKα/β, they prevent the subsequent ubiquitination and degradation of IκBα. This halts the nuclear translocation of the p65 subunit, effectively silencing the transcription of downstream pro-inflammatory effectors such as Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Prostaglandin E2 (PGE2)[1][2]. Furthermore, specific halogenated DHB derivatives exhibit direct enzymatic inhibition of COX-1 and COX-2[3].

Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK p-ERK / p-JNK / p-P38 TLR4->MAPK IKK p-IKKα/β TLR4->IKK Nucleus Target Gene Transcription MAPK->Nucleus IkB p-IκBα Degradation IKK->IkB P65 p-P65 Nuclear Translocation IkB->P65 P65->Nucleus DHB 2,3-Dihydrobenzofuran Analogues DHB->MAPK Inhibits DHB->IKK Inhibits Effectors Pro-inflammatory Mediators (COX-2, iNOS, PGE2, NO, IL-6) Nucleus->Effectors

Fig 1: Mechanism of Action: DHB analogues intercepting the MAPK and NF-κB signaling pathways.

Quantitative Efficacy and SAR Profiling

The substitution pattern on the DHB ring dictates its pharmacological profile. Halogenation (particularly fluorine and bromine) at the aromatic ring, combined with ester or carboxyl groups, significantly enhances anti-inflammatory potency[4]. Conversely, bulky substituents at the C2 position can induce steric hindrance, leading to a loss of COX-2 inhibitory activity[2].

Below is a comparative data synthesis of key DHB analogues and their inhibitory concentrations (IC50) against primary inflammatory markers:

Compound Class / AnalogueKey SubstitutionsTarget Pathway / MarkerIC50 / EfficacyReference
Fluorinated DHBs Difluoro, Bromine, CarboxylNO, PGE2, IL-62.4 µM (NO), 1.1 µM (PGE2)[2][4]
Hybrid 5d Imidazole / PiperazineNO, p-P65, p-ERK52.23 µM (NO)[1]
DHB-2-ones 5-chloro-6-cyclohexylProstaglandin Synthesis> Diclofenac (in vivo models)[5][6]
Cinnamyl-DHBs Cinnamyl substitutionCOX / LOXDual Enzyme Inhibition[7]
Neolignans (Woorenosides) Naturally occurring DHBsTNF-α15–60 µM (TNF-α)[8]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of DHB analogues must rely on self-validating experimental systems. A common pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy (e.g., dead cells do not produce nitric oxide). Therefore, viability gating is mandatory.

Workflow Cell RAW264.7 Macrophage Culture Pretreat Pre-treatment (DHB Analogues) Cell->Pretreat Stimulate LPS Stimulation (1 μg/mL, 24h) Pretreat->Stimulate Assay1 Griess Assay (NO Quantification) Stimulate->Assay1 Assay2 MTT Assay (Viability Gate) Stimulate->Assay2 Assay3 Western Blot (COX-2, iNOS, p-P65) Stimulate->Assay3 Data IC50 Calculation & SAR Analysis Assay1->Data Assay2->Data Validates Assay3->Data

Fig 2: Self-validating experimental workflow for screening DHB anti-inflammatory agents.

Protocol A: Macrophage Polarization and Viability-Gated Efficacy Screening

Objective: To quantify the suppression of Nitric Oxide (NO) production while strictly controlling for compound toxicity[9].

  • Cell Seeding: Seed RAW264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Pre-treatment: Aspirate media and apply DHB analogues at varying concentrations (e.g., 1, 5, 10, 50 µM) in serum-free media for 1 hour.

    • Causality Note: Pre-treatment is critical. It allows the DHB analogue to occupy kinase active sites or receptor allosteric sites before the LPS-induced transcriptional cascade is initiated.

  • LPS Challenge: Co-incubate with LPS (1 µg/mL) for 24 hours to induce M1 macrophage polarization.

  • The Griess Assay (NO Quantification): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • The MTT Viability Gate (Critical Validation): To the remaining cells in the original plate, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

    • Validation Logic: If a DHB analogue shows an IC50 of 5 µM for NO inhibition, but cell viability at 5 µM drops below 90%, the compound is cytotoxic, not anti-inflammatory. Only data from non-toxic concentrations are valid for SAR analysis.

Protocol B: Pathway Elucidation via Western Blotting

Objective: To confirm that the reduction in downstream mediators (NO, PGE2) is caused by the transcriptional suppression of iNOS and COX-2 via the NF-κB/MAPK pathways[1].

  • Cell Lysis: Following LPS stimulation, wash RAW264.7 cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PMSF, NaF, Na3VO4).

    • Causality Note: Phosphatase inhibitors are non-negotiable here. Because DHB analogues inhibit the phosphorylation of IKK and p65, endogenous phosphatases will rapidly erase this data during lysis if not neutralized.

  • Protein Quantification & Separation: Quantify using a BCA assay. Load equal protein amounts (30 µg) onto 10% SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block with 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against iNOS, COX-2, p-P65, and p-ERK overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and visualize via Enhanced Chemiluminescence (ECL). Normalize bands against β-actin (for total protein) or total-P65/total-ERK (for phosphorylated targets).

Translational Perspectives

The progression of DHB analogues from in vitro macrophage assays to in vivo models is the next critical hurdle. Compounds like 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one have already demonstrated in vivo potency exceeding that of diclofenac in carrageenan-induced paw edema and adjuvant-induced arthritis models[5]. Furthermore, the dual-action potential of fluorinated DHBs—exhibiting both anti-inflammatory and anti-proliferative (anti-cancer) properties—positions this scaffold as a prime candidate for treating inflammation-driven tumorigenesis in the tumor microenvironment[2][3]. Future lead optimization should focus on improving the metabolic stability of the furan ring while maintaining the precise stereochemistry required for kinase inhibition.

References

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) / PMC URL:[Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways Source: Molecules (MDPI) URL:[Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential Source: Frontiers in Pharmacology URL:[Link]

  • Substituted 2-(heteroaryl-2-propenyl)phenols useful as anti-inflammatory agents (US4778818A)

Sources

Foundational

The Antitumor Potential of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide on Mechanistic Pathways and Therapeutic Translation

Executive Summary The benzofuran-2-carboxylic acid (B2CA) scaffold has emerged as a privileged structure in modern oncology and medicinal chemistry. Moving beyond traditional cytotoxic paradigms, recent structural optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxylic acid (B2CA) scaffold has emerged as a privileged structure in modern oncology and medicinal chemistry. Moving beyond traditional cytotoxic paradigms, recent structural optimizations of B2CA have yielded highly selective modulators of tumor immunity, cell cycle regulation, and macrophage polarization. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these mechanisms, providing drug development professionals with self-validating experimental frameworks to evaluate B2CA derivatives in preclinical pipelines.

Mechanistic Pathways: Causality in Target Engagement

The antitumor efficacy of B2CA derivatives is not monolithic; it is driven by precise structural substitutions that dictate target specificity. Understanding the causality of these interactions is critical for rational drug design.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition and Tumor Immunity

Lymphoid tyrosine phosphatase (LYP) is a critical negative regulator of T-cell receptor (TCR) signaling. B2CA acts as a highly potent phosphotyrosine (pTyr) mimic. By binding to the active site of LYP, specific B2CA derivatives (such as D34 and D14) reversibly inhibit its phosphatase activity. This inhibition prevents the dephosphorylation of key TCR signaling kinases, thereby restoring and amplifying T-cell activation. Furthermore, these compounds simultaneously inhibit M2 macrophage polarization, effectively reprogramming the tumor microenvironment from an immunosuppressive state to an immunostimulatory one1[1].

PLK1-PBD Inhibition and Apoptotic Induction

Halogenation of the B2CA core shifts its target profile. For instance, the ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acid has been identified as a selective inhibitor of the polo-box domain of polo-like kinase 1 (PLK1-PBD). By blocking PLK1-PBD, the derivative disrupts mitotic spindle assembly, triggering cell cycle arrest and inducing apoptosis via both receptor-mediated and mitochondrial pathways2[2].

D-DT and MIF-1 Dual Inhibition

Recent structural screenings have also identified furan-2-carboxylic acid derivatives as dual inhibitors of D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1). Elevated MIF-1 is heavily implicated in tumor progression and immune evasion in non-small cell lung cancer (NSCLC). Dual inhibition blocks the tautomerase active sites, directly suppressing NSCLC proliferation3[3].

G B2CA B2CA Derivatives (e.g., D34/D14) LYP Lymphoid Tyrosine Phosphatase (LYP) B2CA->LYP Inhibits (Ki ~0.93 µM) TCR TCR Signaling Cascade B2CA->TCR Restores/Enhances M2 M2 Macrophage Polarization B2CA->M2 Inhibits LYP->TCR Suppresses (Baseline) TCell T-Cell Activation TCR->TCell Activates Tumor Tumor Growth Suppression TCell->Tumor Drives Immunity M2->Tumor Prevents Evasion

B2CA derivatives inhibit LYP, restoring TCR signaling and boosting antitumor immunity.

Quantitative Efficacy Data

To facilitate lead selection, the quantitative pharmacodynamics of top-performing B2CA derivatives are summarized below.

Compound DesignationPrimary TargetAffinity / Inhibitory ActivityPrimary Biological Effect
D34 LYP Ki​ = 0.93 μMRobust T-cell activation; M2 macrophage inhibition[1]
D14 LYP Ki​ = 1.34 μMTumor growth suppression in MC38 models[1]
Compound 1 PLK1-PBDHigh SelectivityMitotic arrest and ROS-induced apoptosis[2]
10b D-DT / MIF-1 IC50​ = 1.5 μM / 1.0 μMAntiproliferative action in NSCLC cell lines[3]

Experimental Methodologies: Self-Validating Systems

In rigorous drug development, a protocol cannot exist as an isolated readout; it must be a self-validating system. False positives from colloidal aggregation or off-target toxicity frequently derail pipelines. The following methodologies are designed with built-in orthogonal validation to ensure absolute data integrity.

Protocol 1: Self-Validating LYP Enzymatic Inhibition Assay

Objective: Quantify the inhibitory constant ( Ki​ ) of B2CA derivatives against LYP while ruling out Pan-Assay Interference Compounds (PAINS). Causality & Design: We utilize a continuous fluorometric assay. To ensure the observed inhibition is due to specific active-site binding (pTyr mimicry) rather than non-specific protein denaturation, we incorporate a non-ionic detergent and mandate a secondary Surface Plasmon Resonance (SPR) confirmation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 to prevent colloidal aggregation).

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human LYP (10 nM) with varying concentrations of the B2CA derivative (0.1 μM to 50 μM) in a 96-well black microplate for 15 minutes at 25°C.

  • Kinetic Measurement: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at its Km​ value. Monitor fluorescence continuously (Ex: 358 nm, Em: 450 nm) for 30 minutes.

  • Data Analysis: Calculate initial velocities and determine the Ki​ using the Cheng-Prusoff equation.

  • Orthogonal Validation (SPR): Immobilize LYP on a CM5 sensor chip. Flow the B2CA hit compound over the chip to measure direct binding kinetics ( KD​ , kon​ , koff​ ). Validation criteria: The SPR-derived KD​ must closely align with the enzymatic Ki​ .

Protocol 2: In Vivo Syngeneic Mouse Model (MC38) for Immunotherapy Efficacy

Objective: Evaluate the systemic antitumor immunity of B2CA derivatives and validate the mechanism of action in vivo. Causality & Design: The MC38 colon adenocarcinoma model is syngeneic to C57BL/6 mice, preserving the intact immune system necessary to evaluate LYP-mediated T-cell activation. Because B2CA treatment upregulates PD-L1 expression as a compensatory resistance mechanism, a combination arm with PD-1/PD-L1 blockade is mandatory to validate the immunomodulatory pathway[1].

  • Tumor Inoculation: Subcutaneously inject 5×105 MC38 cells into the right flank of 6-8 week old female C57BL/6 mice.

  • Randomization & Dosing: Once tumors reach ~100 mm 3 , randomize mice into four arms (n=8/group): Vehicle, B2CA Lead (e.g., D34 at 10 mg/kg IP daily), Anti-PD-L1 antibody (100 μg IP twice weekly), and Combination.

  • Monitoring: Measure tumor volume via digital calipers every 2 days using the formula V=(length×width2)/2 .

  • Mechanistic Validation (Flow Cytometry): At study termination (Day 21), excise tumors. Dissociate tissue and perform flow cytometry on Tumor-Infiltrating Lymphocytes (TILs). Validation criteria: The B2CA arm must show a statistically significant increase in CD8+ IFN- γ

    • T-cells and a decrease in CD206+ M2 macrophages compared to the vehicle.

Workflow Synth Synthesis of B2CA Derivatives EnzAssay Primary Screen: LYP/PLK1 Enzymatic Assay Synth->EnzAssay Orthogonal Orthogonal Validation: Surface Plasmon Resonance EnzAssay->Orthogonal Hit Confirmation CellAssay In Vitro Cell Viability (Flow Cytometry/Apoptosis) Orthogonal->CellAssay Validated Hits InVivo In Vivo Syngeneic Mouse Model (MC38) CellAssay->InVivo Lead Selection

Self-validating orthogonal workflow from enzymatic screening to in vivo efficacy.

Future Perspectives: Structure-Activity Relationship (SAR)

The versatility of the B2CA scaffold lies in its functionalization. Halogenation at the 3-position or 5-position of the benzofuran ring significantly enhances lipophilicity and target residence time, vital for PLK1-PBD inhibition. Conversely, maintaining the carboxylic acid moiety is non-negotiable for LYP and D-DT/MIF-1 inhibition, as it serves as the primary hydrogen-bond acceptor mimicking natural substrates (like pTyr). Future optimization should focus on improving the pharmacokinetic (PK) profile of these derivatives to extend their half-life for sustained immune modulation.

References

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 2023. 1

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI, 2025. 2

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications, 2026. 3

Sources

Exploratory

Mechanism of Action of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives in Dyslipidemia: A Technical Guide

Executive Summary The management of dyslipidemia—characterized by elevated triglycerides, increased low-density lipoprotein (LDL), and depressed high-density lipoprotein (HDL)—remains a cornerstone in mitigating cardiova...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of dyslipidemia—characterized by elevated triglycerides, increased low-density lipoprotein (LDL), and depressed high-density lipoprotein (HDL)—remains a cornerstone in mitigating cardiovascular disease risk. Historically, fibrates (e.g., fenofibrate, clofibrate) have been utilized as the primary pharmacotherapies for hypertriglyceridemia. However, these first-generation agents are weak Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, requiring high clinical doses that often lead to off-target toxicities and limited efficacy[1].

Through rational drug design, the 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold has emerged as a highly potent and subtype-selective PPARα agonist[2]. By optimizing the steric and electronic interactions within the receptor's ligand-binding domain (LBD), derivatives of this scaffold achieve nanomolar potency and >1000-fold selectivity over PPARγ and PPARδ[3]. This whitepaper dissects the pharmacodynamics, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate this advanced class of hypolipidemic agents.

Pharmacodynamics & Molecular Mechanism

The therapeutic efficacy of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives is rooted in their ability to act as potent transcriptional regulators of lipid metabolism. The mechanism follows a strict causal cascade:

  • Target Engagement: The compound diffuses into the nucleus and binds to the LBD of PPARα.

  • Conformational Stabilization: Ligand binding induces a conformational shift, specifically stabilizing Helix 12 (the activation function-2, or AF-2 domain)[1].

  • Coactivator Recruitment & Dimerization: This stabilization sheds corepressors and recruits coactivators (e.g., PGC-1α, CBP/p300). The activated PPARα then forms an obligate heterodimer with the Retinoid X Receptor (RXR)[1].

  • Transcriptional Modulation: The heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[1].

  • Lipid Clearance: The complex upregulates Lipoprotein Lipase (LPL) and Apolipoproteins A-I and A-II (driving HDL synthesis and VLDL clearance) while downregulating Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL[1].

PPAR_Pathway Ligand 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid derivative PPARa PPARα (LBD) Ligand->PPARa Binds & Stabilizes Helix 12 Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Promoter Coactivators Coactivators (PGC-1α, CBP/p300) Coactivators->Heterodimer Recruitment TargetGenes Target Gene Transcription PPRE->TargetGenes Transcriptional Activation Upregulation ↑ LPL, ApoA-I, ApoA-II (Lipid Clearance & HDL) TargetGenes->Upregulation Downregulation ↓ ApoC-III (LPL Inhibition Lifted) TargetGenes->Downregulation

Fig 1: PPARα activation and downstream lipid metabolism gene regulation by the benzofuran derivative.

Structure-Activity Relationship (SAR) & Scaffold Rationale

The superiority of the 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid core over traditional fibrates lies in its highly optimized stereochemistry and functional group placement, as detailed by [2].

  • The Carboxylic Acid Headgroup: Acts as the essential acidic anchor, forming critical hydrogen bonds with tyrosine (Tyr464) and histidine (His440) residues deep within the PPARα LBD.

  • The 2-Ethyl Substitution: The introduction of the ethyl group at the chiral C2 position provides precise steric bulk. This restricts the conformational flexibility of the ligand, locking it into an orientation that optimally occupies the larger lipophilic pocket of PPARα while sterically clashing with the tighter binding pockets of PPARγ and PPARδ. This structural causality explains the >1000-fold subtype selectivity[3].

  • Enantioselectivity: The absolute configuration at the C2 stereocenter is critical. The active enantiomer perfectly aligns the benzofuran oxygen with the LBD's hydrophilic network, maximizing Helix 12 stabilization.

Quantitative Pharmacological Profiling

To contextualize the translational value of this scaffold, we must compare its pharmacological profile against standard-of-care agents. The data below summarizes the in vitro and in vivo superiority of a representative benzofuran derivative (Compound I) against fenofibric acid[3][4].

Table 1: Pharmacological Profile Comparison
Pharmacological ParameterFenofibrate (Feno-acid)Benzofuran Derivative (Compound I)
PPARα EC₅₀ (Potency) ~30,000 nM (30 μM)~1.0 nM
Subtype Selectivity (α vs. γ/δ) ~10-fold>1000-fold
Triglyceride Reduction (In Vivo) ~30% (at High dose)~49% (at Low dose)
Effective In Vivo Dose Range 10 - 100 mg/kg0.1 - 1.0 mg/kg

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating assay systems. The following protocols are engineered to eliminate false positives and ensure translational integrity.

Protocol 1: Cell-Based PPAR-GAL4 Transactivation Assay

To determine the EC₅₀ and subtype selectivity, we utilize a chimeric reporter assay rather than a full-length receptor assay.

  • Causality: By fusing the GAL4 DNA-binding domain to the PPARα LBD, we eliminate background noise from endogenous nuclear receptors. Luminescence becomes strictly proportional to the conformational stabilization of the exogenous chimera by our benzofuran ligand, creating a self-validating loop where signal absence guarantees a lack of target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate CV-1 cells in DMEM supplemented with 10% delipidated FBS. (Note: Delipidated serum is mandatory to remove endogenous lipidic agonists that would cause high basal luminescence and mask the drug's effect).

  • Transient Transfection: Co-transfect cells with a pSG5-GAL4-PPARα chimeric receptor plasmid and a pUAS-luciferase reporter plasmid using a standardized lipofection reagent.

  • Compound Dosing: Incubate cells with serial dilutions of the 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid derivative (ranging from 0.01 nM to 10 μM) for 24 hours.

  • Detection: Lyse the cells, add luciferin substrate, and quantify luminescence using a high-throughput microplate reader.

  • Analysis: Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Exp_Workflow Step1 Transfection (GAL4-PPARα + Luciferase) Step2 Compound Incubation (Benzofuran Agonist) Step1->Step2 Step3 Cell Lysis & Substrate Addition Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Fig 2: Step-by-step workflow of the self-validating PPAR-GAL4 cell-based transactivation assay.

Protocol 2: In Vivo Dyslipidemia Reversal Model (Syrian Hamster)
  • Causality: The Syrian hamster is selected over standard murine models because its lipid metabolism—specifically the expression of cholesteryl ester transfer protein (CETP) and the hepatic processing of VLDL—closely mirrors human physiology. Testing in wild-type mice, which lack CETP, would yield artificially inflated HDL metrics, invalidating the translational integrity of the protocol[2].

Step-by-Step Methodology:

  • Acclimatization & Diet: House male Syrian hamsters under controlled conditions and feed a high-fructose/high-fat diet for 3 weeks to induce hypertriglyceridemia.

  • Baseline Profiling: Bleed via the retro-orbital sinus to establish baseline serum triglyceride (TG) and cholesterol levels. Randomize subjects into vehicle and treatment groups based on baseline TG.

  • Dosing Regimen: Administer the benzofuran derivative via oral gavage (e.g., 1 mg/kg/day) for 14 days.

  • Endpoint Analysis: Euthanize animals, collect terminal blood, and analyze serum lipid panels (TG, Total Cholesterol, HDL-C, LDL-C) using enzymatic colorimetric assays.

  • Hepatic Gene Expression: Harvest liver tissue for RT-qPCR analysis of ApoC-III and LPL mRNA to validate the molecular mechanism of action in vivo.

Conclusion

The 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a paradigm shift in the design of PPARα agonists. By leveraging precise steric constraints at the chiral C2 position, these molecules achieve unprecedented nanomolar potency and absolute subtype selectivity. When evaluated through rigorous, self-validating experimental workflows, this scaffold demonstrates profound hypolipidemic efficacy, offering a highly translatable blueprint for next-generation cardiovascular therapeutics.

References

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., Macnaul, K. L., Zhou, G., Agrawal, A., Alvaro, R., Cai, T. Q., Hernandez, M., Wright, S. D., Moller, D. E., Heck, J. V., & Meinke, P. T. (2005). "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Journal of Medicinal Chemistry, 48(17), 5589–5599. URL: [Link]

  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550. URL: [Link]

  • Zhao, H., Lin, C., Hu, K., Wen, X., & MacKerell, A. D. (2020). "Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation." ACS Omega, 5(7), 3352–3363. URL: [Link]

Sources

Foundational

Stereoisomerism and Chirality of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Guide

Executive Summary The chiral scaffold of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 111080-50-3) represents a critical structural motif in modern medicinal chemistry. As a heavily utilized pharmacophore, its m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral scaffold of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 111080-50-3) represents a critical structural motif in modern medicinal chemistry. As a heavily utilized pharmacophore, its most notable application is serving as the direct synthetic precursor to Efaroxan , a potent α2​ -adrenergic and imidazoline receptor antagonist. Because the pharmacological efficacy of these receptor antagonists is highly stereospecific, understanding the stereoisomerism, asymmetric synthesis, and chiral resolution of this carboxylic acid is paramount for drug development professionals.

This whitepaper provides an in-depth mechanistic analysis of the molecule's chirality, details its synthetic pathways, and establishes field-proven, self-validating analytical protocols for determining enantiomeric purity.

Structural and Stereochemical Profiling

The core structure of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid consists of a bicyclic benzofuran ring system that is partially saturated at the 2 and 3 positions.

The C2 Chiral Center

The stereocenter is located at the C2 position of the dihydrobenzofuran ring. This carbon is sp3 hybridized and bonded to four distinct substituents:

  • A Carboxylic Acid group (-COOH)

  • An Ethyl group (-CH 2​ CH 3​ )

  • An Aryl Ether Oxygen (-O-Ar) (Part of the furan ring)

  • A Benzylic Methylene group (-CH 2​ -Ar) (Position 3 of the ring)

Because these four groups are sterically and electronically distinct, the C2 carbon is a stereogenic center, yielding two non-superimposable enantiomers: the (R)- and (S)-configurations. The rigid geometry of the planar benzene ring fused to the five-membered dihydrofuran ring locks the spatial orientation of the C2 substituents, which is the primary driver for its highly specific interactions with chiral biological targets (such as the binding pocket of the α2​ -adrenoceptor).

Synthetic Pathways and Mechanistic Causality

The synthesis of the racemic mixture, followed by chiral resolution, remains the most industrially viable pathway for obtaining the pure enantiomers of this precursor.

Racemic Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

The construction of the dihydrobenzofuran core relies on a carefully orchestrated sequence of condensation and intramolecular cyclization [3]:

  • Darzens Condensation: 2-fluorobenzaldehyde is reacted with ethyl 2-bromobutyrate in the presence of a base to form an oxirane intermediate (ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate).

  • Hydrogenation: Catalytic hydrogenation over Palladium on Carbon (Pd/C) cleaves the epoxide, yielding ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate.

  • Saponification: Base-catalyzed hydrolysis converts the ester into 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid.

  • Intramolecular Cyclization ( SN​Ar ): The critical step involves treating the intermediate with two molar equivalents of Sodium Hydride (NaH).

    • Causality: The first equivalent of NaH deprotonates the carboxylic acid. The second equivalent deprotonates the tertiary alcohol, generating a highly nucleophilic alkoxide. The adjacent fluorine atom on the benzene ring acts as an excellent leaving group. The alkoxide attacks the aromatic ring, displacing the fluoride ion via Nucleophilic Aromatic Substitution ( SN​Ar ), thereby closing the ring to form racemic 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

G Start 2-Fluorobenzaldehyde + Ethyl 2-bromobutyrate Darzens Darzens Condensation & Hydrogenation Start->Darzens Cyclization Base-Promoted Cyclization (NaH via SNAr) Darzens->Cyclization Racemic Racemic 2-Ethyl-2,3-dihydrobenzofuran -2-carboxylic acid Cyclization->Racemic Resolution Chiral Resolution (e.g., Chiral HPLC or Amine Salts) Racemic->Resolution SEnant (S)-Enantiomer Resolution->SEnant Separation REnant (R)-Enantiomer Resolution->REnant Separation SEfaroxan (S)-Efaroxan (Active Distomer/Eutomer) SEnant->SEfaroxan Amidation REfaroxan (R)-Efaroxan (Inactive/Less Active) REnant->REfaroxan Amidation

Synthetic and resolution workflow of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid to Efaroxan.

Analytical Methodologies for Enantiomeric Purity

To ensure the efficacy of the downstream API (Efaroxan), the enantiomeric excess (ee) of both the precursor acid and the final product must be rigorously quantified. Because enantiomers possess identical physicochemical properties in achiral environments, specialized techniques are required.

Protocol A: Capillary Electrophoresis (CE) using a Dual Cyclodextrin System

For highly sensitive quantification of enantiomeric impurities (down to 0.05% levels), Capillary Electrophoresis utilizing a dual cyclodextrin (CD) system is the gold standard[1, 4].

Causality of the Dual System: A single cyclodextrin often fails to provide sufficient peak resolution for basic/cationic chiral drugs. By combining a neutral CD (DM- β -CD) and an anionic CD (CM- β -CD), researchers create a synergistic effect. The neutral CD acts as the primary chiral selector and reduces electromigration dispersion (peak tailing). Simultaneously, the anionic CD migrates toward the anode (counter to the electroosmotic flow and the cationic analyte), drastically increasing the interaction time between the analyte and the chiral selectors, thereby maximizing resolution ( Rs​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphoric acid-triethanolamine background electrolyte (BGE) and adjust the pH to 3.0.

  • Chiral Selector Addition: Dissolve 7.5 mM of heptakis(2,6-di-O-methyl)- β -cyclodextrin (DM- β -CD) and 3.0 mM of carboxymethyl- β -cyclodextrin (CM- β -CD) into the BGE. Filter through a 0.22 μ m membrane.

  • Capillary Conditioning: Flush a fused-silica capillary (e.g., 50 μ m internal diameter, 60 cm effective length) sequentially with 1.0 M NaOH (5 min), purified water (5 min), and the dual-CD BGE (10 min).

  • Sample Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds). Ensure sample concentration is optimized to prevent column overloading.

  • Separation: Apply a voltage of 25 kV at a constant temperature of 20°C. Monitor UV absorbance at 210 nm.

  • Validation: Calculate the resolution ( Rs​ ). A successful run using this protocol should yield an Rs​≈7 and theoretical plates exceeding 100,000 [1].

Protocol B: Achiral HPLC with Circular Dichroism (CD) Detection

When expensive chiral stationary phases (CSPs) are unavailable, enantiomeric excess can be determined using a standard achiral C8 column coupled with a Circular Dichroism detector [2].

Causality: While an achiral column cannot separate the enantiomers physically, the CD detector measures the differential absorption of left and right circularly polarized light. By calculating the anisotropy factor ( g ), which is the ratio of the CD signal to the UV signal at a specific wavelength (e.g., 278 nm for maximum ellipticity), the enantiomeric excess can be calculated linearly without physical separation.

Quantitative Data Summary

The following table summarizes the performance metrics of the validated analytical techniques used to resolve the stereoisomers of the Efaroxan lineage [1, 2].

Analytical MethodStationary Phase / MatrixChiral Selector / DetectionResolution ( Rs​ )Limit of Detection (LOD)Key Advantage
Capillary Electrophoresis (CE) Fused-silica capillary7.5 mM DM- β -CD + 3 mM CM- β -CD~ 7.00.02% (impurity)Ultra-high efficiency; resolves very low ee% impurities.
Enantioselective HPLC Chiralpak AD-HUV Detection (278 nm)> 2.0StandardDirect physical separation; highly reproducible.
Achiral HPLC-CD Achiral C8 SilicaCircular Dichroism (CD)N/A (Co-elution)0.5 μ gCost-effective; eliminates the need for expensive chiral columns.

Conclusion

The stereoisomerism of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a textbook example of how a single chiral center dictates the trajectory of a synthetic pipeline and the ultimate pharmacological viability of a drug. Whether utilizing SN​Ar cyclization for the racemic core or deploying dual-cyclodextrin electrophoretic systems for sub-1% impurity quantification, maintaining strict control over the C2 stereocenter remains the cornerstone of developing potent benzofuran-derived therapeutics.

References

  • Lorin, M., Delépée, R., Morin, P., & Ribet, J. P. (2007). Quantification of very low enantiomeric impurity of efaroxan using a dual cyclodextrin system by capillary electrophoresis. Analytica Chimica Acta.[Link]

  • Lorin, M., Delépée, R., Morin, P., & Ribet, J. P. (2007). Validation of a method using an achiral liquid chromatography sorbent and a circular dichroism detector - Analysis of the efaroxan enantiomers. Journal of Chromatography A.[Link]

  • Wikipedia Contributors. (2024). Efaroxan. Wikipedia, The Free Encyclopedia.[Link]

  • Szabó, Z. I., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI - Molecules.[Link]

Protocols & Analytical Methods

Method

Application Note: Rhodium(III)-Catalyzed Redox-Neutral C–H Activation for the Synthesis of Functionalized Dihydrobenzofurans

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Dihydrobenzofurans (DBFs) are privileged pharmacophores embedded...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Dihydrobenzofurans (DBFs) are privileged pharmacophores embedded in numerous biologically active natural products and FDA-approved therapeutics. Traditional synthetic routes to DBFs often suffer from lengthy pre-functionalization steps and harsh reaction conditions. To overcome these limitations, has emerged as a highly efficient, atom-economical strategy for the direct construction of the DBF core from simple arenes[1].

This application note details a state-of-the-art, redox-neutral protocol utilizing N-phenoxyacetamides as substrates. By employing an oxidizing directing group, the reaction achieves cascade C–H functionalization and cyclization without the need for stoichiometric external oxidants (such as copper or silver salts), thereby reducing toxic waste and improving functional group tolerance[1]. Furthermore, this strategy has been successfully expanded to utilize diverse coupling partners, including [2] and [3], allowing for the rapid assembly of highly complex, tetrasubstituted carbon centers.

Mechanistic Rationale & Causality

Understanding the catalytic cycle is critical for troubleshooting and reaction optimization. The Rh(III)-catalyzed cascade relies on a finely tuned sequence of organometallic transformations.

  • Substrate Coordination: The active[Cp*Rh(OAc)2] catalyst coordinates to the nitrogen atom of the N-phenoxyacetamide.

  • C–H Activation (CMD): A Concerted Metalation-Deprotonation (CMD) event occurs at the ortho-position. The acetate ligand acts as an internal base (proton shuttle), significantly lowering the activation energy required to cleave the C–H bond and forming a five-membered rhodacycle.

  • Migratory Insertion: The unsaturated coupling partner (e.g., propargyl carbonate) coordinates to the Rh center and undergoes regioselective migratory insertion, expanding the intermediate to a seven-membered rhodacycle.

  • Redox-Neutral Cleavage: The critical self-oxidizing step occurs via β-oxygen elimination. The weak N–O bond is cleaved, effectively re-oxidizing the Rh center and maintaining the redox neutrality of the system[2].

  • C–O Bond Formation: Reductive elimination or nucleophilic attack by the newly formed phenoxide onto the activated allylic/propargylic moiety yields the final 3-alkylidene dihydrobenzofuran and regenerates the active Rh(III) catalyst[1].

CatalyticCycle Rh_active Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coordination Substrate Coordination (N-Phenoxyacetamide) Rh_active->Coordination CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Insertion Migratory Insertion (Propargyl Carbonate / Alkynyloxirane) CMD->Insertion Cleavage N-O Bond Cleavage (Internal Oxidation) Insertion->Cleavage Elimination C-O Bond Formation & Product Release Cleavage->Elimination Elimination->Rh_active Catalyst Regeneration

Rh(III)-catalyzed redox-neutral C-H activation and annulation catalytic cycle.

Reaction Optimization & Control Matrix

To demonstrate the causality behind the selected reagents, the following table summarizes the optimization landscape for the coupling of N-phenoxyacetamides with propargyl carbonates[1]. The standard conditions rely on a delicate balance of base and protic solvent to stabilize the highly polar transition states.

EntryDeviation from Standard ConditionsRationale / Causality for Yield ImpactExpected Yield
1 None (Standard Conditions) Optimal balance of base and solvent for CMD. >90%
2Omission of CsOAcAcetate is strictly required as a proton shuttle for the CMD C–H activation step.<20%
3Substitution of MeOH with DCEProtic solvents (MeOH) stabilize the polar transition state during N-O cleavage.~45%
4Omission of K₂CO₃Fails to neutralize acidic byproducts, leading to catalyst poisoning over time.<50%
5Substitution with[Ru(p-cymene)Cl₂]₂Ru(II) lacks the specific coordination geometry and redox potential for this cascade.Trace

Validated Experimental Protocol

This protocol outlines the synthesis of 3-alkylidene dihydrobenzofuran derivatives via the coupling of N-phenoxyacetamides with propargyl carbonates[1]. The procedure is designed as a self-validating system to ensure reproducibility.

Materials Required:

  • N-phenoxyacetamide (0.2 mmol)

  • Propargyl carbonate (0.24 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (3.1 mg, 2.5 mol %)

  • CsOAc (19.2 mg, 0.1 mmol, 0.5 equiv)

  • K₂CO₃ (13.8 mg, 0.1 mmol, 0.5 equiv)

  • Anhydrous Methanol (1.0 mL, 0.2 M)

Step-by-Step Execution:

  • Reaction Setup: In a dry 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially charge the N-phenoxyacetamide (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol %), CsOAc (0.5 equiv), and K₂CO₃ (0.5 equiv).

    • Expert Insight: Weighing the Rh catalyst accurately is critical. Use a microbalance. The reaction is largely air-stable, but setting it up under an argon atmosphere can improve yields for electron-deficient substrates.

  • Solvent & Substrate Addition: Inject 1.0 mL of anhydrous MeOH, followed by the addition of the propargyl carbonate (0.24 mmol).

  • Catalytic Incubation: Seal the reaction vessel and stir the mixture vigorously at room temperature (25 °C) for 24 hours.

  • In-Process Validation (TLC): After 18 hours, perform a TLC check (Eluent: Hexanes/EtOAc 4:1).

    • Self-Validation Check: The starting material (R_f ≈ 0.3) should be completely consumed. A new, highly UV-active spot corresponding to the conjugated 3-alkylidene product should appear at R_f ≈ 0.5. If starting material remains, gently heat the reaction to 40 °C for an additional 6 hours.

  • Workup: Dilute the crude reaction mixture with EtOAc (10 mL). Filter the solution through a short pad of Celite to remove precipitated inorganic salts and rhodium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure dihydrobenzofuran derivative.

Workflow Prep Reaction Setup Weigh catalyst & reagents React Catalytic Reaction Stir at RT for 24h Prep->React Quench Workup Dilute with EtOAc & Filter React->Quench Purify Purification Column Chromatography Quench->Purify Analyze Characterization NMR & HRMS Purify->Analyze

Step-by-step experimental workflow for the synthesis of dihydrobenzofurans.

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized 2,3-dihydrobenzofurans, rigorous analytical characterization is required:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic exocyclic alkene proton (if utilizing propargyl carbonates) typically resonating as a distinct singlet or multiplet between δ 5.50 – 6.50 ppm depending on the substitution. The diastereotopic protons of the dihydrobenzofuran ring will appear as distinct doublets/multiplets.

  • Troubleshooting - Low Yields: If yields are consistently below 50%, verify the anhydrous nature of the methanol. Trace water can prematurely hydrolyze the propargyl carbonate. Additionally, ensure the CsOAc is stored in a desiccator, as its hygroscopic nature can disrupt the precise basicity required for the CMD step.

References

  • Title: Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/Annulation of N-Aryloxyacetamides with Alkynyloxiranes: Synthesis of Highly Functionalized 2,3-Dihydrobenzofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: RhodiumIII-catalyzed remote difunctionalization of arenes assisted by a relay directing group Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Sources

Application

In vitro techniques for assessing PPARα agonist activity

In Vitro Techniques for Assessing PPARα Agonist Activity: A Comprehensive Guide to Assay Selection, Optimization, and Validation Introduction & Mechanistic Overview Peroxisome Proliferator-Activated Receptor alpha (PPARα...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Techniques for Assessing PPARα Agonist Activity: A Comprehensive Guide to Assay Selection, Optimization, and Validation

Introduction & Mechanistic Overview

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It functions as a master regulator of lipid metabolism, fatty acid oxidation, and energy homeostasis[1]. In drug development, targeting PPARα is a primary strategy for treating dyslipidemia and metabolic syndrome.

The pharmacological activation of PPARα follows a precise molecular cascade. Upon binding an agonist in its orthosteric ligand-binding domain (LBD), PPARα undergoes a critical conformational shift—specifically, the stabilization of Helix 12. This structural rearrangement facilitates the dissociation of corepressors and the recruitment of coactivators, such as PGC-1α[2]. The active receptor then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to initiate transcription[3].

PPAR_Pathway Ligand PPARα Agonist PPAR PPARα Receptor Ligand->PPAR Binds LBD Complex Ligand-PPARα Complex PPAR->Complex Activation RXR RXR Heterodimerization Complex->RXR Pairs with Coact Coactivator Recruitment RXR->Coact Recruits PPRE PPRE Binding Coact->PPRE Binds to Transcription Target Gene Expression PPRE->Transcription Initiates

Figure 1: Mechanism of PPARα activation, from ligand binding to target gene transcription.

Strategic Selection of In Vitro Assays

Selecting the correct assay depends on the specific phase of drug discovery. Biochemical assays isolate the receptor to prove direct target engagement, while cell-based assays confirm that the compound can cross cell membranes and function in a physiological environment.

Table 1: Comparison of Core In Vitro PPARα Assays

Assay TypeTarget MechanismThroughputAdvantagesLimitations
TR-FRET Coactivator Assay Ligand-induced coactivator peptide recruitmentHigh (384/1536-well)Cell-free; immune to compound autofluorescence; proves direct LBD binding.Does not assess cellular toxicity or membrane permeability.
Cell-Based Reporter Assay PPRE-driven transcriptional activationMedium to High (96/384-well)Provides physiological context; accounts for intracellular prodrug conversion.Susceptible to cell viability issues and endogenous lipid interference.
Transcription Factor ELISA DNA-binding activity of active PPARαLow to Medium (96-well)Direct measurement of DNA binding to immobilized PPREs.Labor-intensive; requires nuclear extraction.

Biochemical Assessment: TR-FRET Coactivator Recruitment Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening of PPARα agonists.

Causality & Experimental Choices: Standard fluorescence assays are easily compromised by the autofluorescence of small-molecule library compounds. TR-FRET utilizes a Terbium (Tb) donor, which has a long emission half-life. By introducing a microsecond delay before reading the emission, short-lived background fluorescence decays, leaving only the true FRET signal[2].

Self-Validating System Requirements: To ensure assay integrity, every plate must include a full dose-response of a reference full agonist (e.g., GW7647) to establish the 100% activation threshold, and a vehicle control (DMSO) to establish the basal baseline[3]. The assay's robustness must be validated by calculating the Z'-factor ( Z′>0.5 is required for validation).

Step-by-Step Methodology
  • Reagent Preparation: Thaw GST-tagged human PPARα-LBD, Terbium-labeled anti-GST antibody, and Fluorescein (FITC)-labeled PGC1α peptide on ice[4]. Prepare working solutions in a TR-FRET assay buffer containing DTT (to maintain receptor conformation) and a mild detergent like CHAPS (to prevent non-specific plastic binding).

  • Compound Dilution: Serially dilute test compounds in 100% DMSO. Dilute these into the assay buffer so that the final DMSO concentration in the well does not exceed 1% (v/v). Note: >1% DMSO disrupts the hydrophobic lipid-binding pocket of PPARα.

  • Assay Assembly: In a 384-well low-volume black microplate (black minimizes well-to-well optical crosstalk), add:

    • 5 μL of test compound or control (GW7647).

    • 5 μL of GST-PPARα-LBD (final well concentration ~2.5 nM)[3].

    • 10 μL of a detection master mix containing Tb-anti-GST antibody and FITC-PGC1α peptide.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 1 to 3 hours. Causality: This extended incubation is required to reach the thermodynamic equilibrium of the ternary complex (Ligand + Receptor + Coactivator).

  • Detection: Read on a TR-FRET compatible microplate reader. Excite the Terbium donor at 337/340 nm. Measure emission at 490 nm (Tb donor) and 520 nm (FITC acceptor)[3].

  • Data Analysis: Calculate the FRET ratio (Emission 520 / Emission 490). Plot the ratio against log[Compound] to determine the EC50 and relative efficacy (Emax).

TR_FRET Step1 1. Reagent Preparation Step2 2. Compound Addition Step1->Step2 Step3 3. Incubation (Dark, RT) Step2->Step3 Step4 4. Excitation (340 nm) Step3->Step4 Step5 5. FRET Emission Step4->Step5 Energy Transfer Step6 6. Data Analysis Step5->Step6

Figure 2: Step-by-step workflow of the TR-FRET Coactivator Recruitment Assay.

Functional Cellular Assessment: Luciferase Reporter Gene Assay

While TR-FRET proves binding, cell-based reporter assays prove functional transcription. This assay utilizes mammalian cells engineered to constitutively express human PPARα alongside a luciferase reporter gene driven by a PPRE promoter[5].

Causality & Experimental Choices: A critical failure point in cell-based PPAR assays is the use of standard Fetal Bovine Serum (FBS) in the culture media. Standard FBS contains endogenous lipids and fatty acids that pre-activate PPARα, resulting in a high basal signal and a collapsed assay window. It is mandatory to use specialized Compound Screening Medium (CSM) or charcoal-stripped FBS, which has been depleted of lipophilic hormones, to maintain a low baseline[5].

Step-by-Step Methodology
  • Cell Preparation: Thaw cryopreserved PPARα reporter cells. Plate the cells in a 96-well white, clear-bottom tissue culture plate using Cell Recovery Medium[6]. Note: White plates are used to maximize the reflection of the luminescent signal and increase sensitivity.

  • Recovery: Incubate cells at 37°C, 5% CO2 for 4-6 hours to allow for cellular adherence and recovery.

  • Treatment: Carefully aspirate the recovery medium. Add test compounds diluted in lipid-depleted Compound Screening Medium (CSM). Include GW7647 as a positive control and 0.1% DMSO as the vehicle control[5].

  • Incubation: Incubate the treated cells for 20-24 hours at 37°C, 5% CO2 to allow sufficient time for gene transcription and luciferase protein translation.

  • Detection: Remove the media and add Luciferase Detection Reagent. Incubate for 5 minutes at room temperature. This reagent simultaneously lyses the cells and provides the luciferin substrate to stabilize the luminescent signal[5].

  • Readout & Analysis: Measure luminescence (Relative Light Units, RLU) using a luminometer. Normalize the RLU of test wells to the vehicle control to calculate Fold-Activation.

Data Presentation & Expected Outcomes

To validate your experimental setups, the pharmacological profile of your reference compounds must align with established literature values.

Table 2: Reference Agonist Profiles for Assay Validation

CompoundTarget ProfileExpected EC50 (Biochemical)Expected EC50 (Cell-Based)Role in Protocol
GW7647 PPARα (Highly Selective)1 - 5 nM5 - 20 nMPositive Control (100% Activation)
Fenofibrate PPARα (Weak/Clinical)> 10 μM10 - 30 μMClinical Reference Benchmark
GW9662 PPARγ/α AntagonistN/AIC50 ~ 100 nMNegative Control / Antagonist

References

  • Title : PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs Source : eurofinsdiscovery.com URL : 3

  • Title : Human PPARα Reporter Assay Kit Source : indigobiosciences.com URL : 5

  • Title : Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ Source : indigobiosciences.com URL : 6

  • Title : Identification and characterization of PPARα ligands in the hippocampus Source : nih.gov URL : 2

  • Title : LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat Source : thermofisher.com URL : 4

  • Title : Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods Source : frontiersin.org URL :1

Sources

Method

Experimental design for testing hypolipidemic agents in Beagle dogs

Application Note: Preclinical Evaluation of Hypolipidemic Agents in Beagle Dogs Mechanistic Rationale: The Canine Lipid Paradox In preclinical drug development, regulatory agencies (FDA/EMA) require non-rodent models for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Hypolipidemic Agents in Beagle Dogs

Mechanistic Rationale: The Canine Lipid Paradox

In preclinical drug development, regulatory agencies (FDA/EMA) require non-rodent models for Investigational New Drug (IND)-enabling pharmacodynamic (PD) and toxicology studies. The Beagle dog is the gold standard for these evaluations; however, their basal lipid metabolism differs significantly from humans.

Understanding this physiological divergence is critical for experimental design. Dogs are "HDL-predominant" mammals because they naturally lack in vivo Cholesteryl Ester Transfer Protein (CETP) activity[1]. In humans, CETP facilitates the transfer of cholesteryl esters (CE) from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL). In canines, the absence of CETP causes a perpetual acquisition of cholesteryl esters by HDL₂ molecules, generating distinctive HDL₁ particles and resulting in naturally low circulating LDL and VLDL levels[2].

Because of this rapid clearance and HDL-skewed profile, testing LDL-lowering or triglyceride (TG)-lowering agents (such as statins or PPARα/γ agonists like E3030) requires the artificial induction of a human-like dyslipidemic state using a High-Fat/High-Cholesterol Diet (HFCD)[3][4].

Experimental Workflow and Timeline

To ensure a self-validating study, the experimental workflow must account for the variable metabolic responses of individual dogs to dietary induction. Stratification prior to dosing ensures that the baseline hyperlipidemic phenotype is evenly distributed across vehicle and treatment groups.

Workflow A Phase 1: Acclimatization (2 Weeks) B Baseline Lipid Profiling & Health Screen A->B C Phase 2: HFCD Induction (4-8 Weeks) B->C D Hyperlipidemia Confirmation (TC > 350 mg/dL) C->D E Stratified Randomization (Based on TC & LDL-C) D->E F Phase 3: Dosing + HFCD (4-12 Weeks) E->F G PK/PD Blood Sampling (Days 1, 14, 28...) F->G H Endpoint Analysis (Lipid Panel, Necropsy) G->H

Experimental timeline for HFCD-induced hyperlipidemia and drug dosing in Beagle dogs.

Step-by-Step Experimental Protocols

Hyperlipidemia Induction via Diet Formulation
  • The Causality of the Formulation: Feeding dogs pure cholesterol is insufficient to induce hyperlipidemia because canines efficiently convert excess cholesterol into bile acids via the hepatic enzyme CYP7A1, subsequently excreting it. To break this cycle, the standard canine kibble must be supplemented with 15% lard (to provide saturated fats), 1.5% cholesterol , and crucially, 0.5% sodium cholate . Sodium cholate acts as an emulsifier to facilitate the intestinal micelle formation of cholesterol. More importantly, it creates a negative feedback loop that suppresses hepatic CYP7A1 expression, halting bile acid synthesis. This forces the liver to accumulate cholesterol and downregulate LDL receptors, rapidly spiking plasma LDL and Total Cholesterol (TC).

  • Protocol Steps:

    • Transition dogs from standard maintenance chow to the HFCD over a 3-day period to prevent gastrointestinal distress.

    • Feed dogs a strictly controlled caloric intake (e.g., 38.8 kcal/kg/day) to maintain consistent metabolic pressure[4].

    • Monitor body weight and Body Condition Score (BCS) weekly.

    • Continue HFCD for 4 to 8 weeks until target dyslipidemic thresholds are met (See Section 4).

Dosing and Pharmacokinetics (PK)
  • The Causality of Fasting: HFCD-fed dogs often exhibit severe lipemia (milky plasma) post-prandially due to high circulating chylomicrons. Lipemia causes light scattering that severely interferes with standard spectrophotometric and colorimetric lipid assays. Therefore, a strict fasting protocol is a mandatory self-validating step for accurate PK/PD readouts.

  • Protocol Steps:

    • Implement a strict 12-to-14-hour overnight fast prior to any drug administration or blood sampling. Water should remain available ad libitum.

    • Administer the hypolipidemic agent via oral gavage or gelatin capsules (commonly used for botanical extracts or synthetic agonists)[3][5].

    • For PK profiling, collect blood at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

Blood Sampling and Plasma Separation
  • Protocol Steps:

    • Restrain the dog gently and perform venipuncture on the cephalic or jugular vein.

    • Draw 3–5 mL of blood into pre-chilled vacutainer tubes containing EDTA or Lithium Heparin as an anticoagulant[5].

    • Invert tubes 5–7 times immediately to prevent micro-clotting.

    • Centrifuge the samples at 2000 × g for 10 minutes at 4°C within 30 minutes of collection.

    • Aliquot the supernatant (plasma) into cryovials. If the sample remains highly lipemic despite fasting, ultracentrifugation (e.g., 10,000 × g for 10 mins) may be required to clear chylomicrons before running the lipid panel.

    • Store at -80°C until analysis.

Quantitative Baselines and Target Thresholds

To evaluate the efficacy of a hypolipidemic agent, researchers must first confirm that the HFCD has successfully shifted the beagle's lipid profile from its baseline state to a pathological state. The table below summarizes the expected quantitative shifts.

BiomarkerNormal Range (Standard Diet)Target Range (HFCD Induction)Clinical Relevance in Canine Model
Total Cholesterol (TC) 120 – 250 mg/dL> 350 mg/dLPrimary indicator of successful hyperlipidemia induction.
Triglycerides (TG) 20 – 110 mg/dL> 120 mg/dLEvaluates VLDL secretion/clearance; primary target for PPARα agonists.
LDL-C 20 – 80 mg/dL> 150 mg/dLCritical for evaluating statins and PCSK9 inhibitors.
HDL-C 100 – 200 mg/dL150 – 250 mg/dLRemains high due to lack of CETP[2]; evaluated for reverse cholesterol transport.
AST/ALT Ratio < 1.0> 1.5Indicates hepatic stress or steatosis secondary to lipid overload.

Pharmacodynamic Mechanisms: Visualizing Drug Intervention

When testing agents like dual PPARα/γ agonists (e.g., E3030, which has demonstrated remarkable TG- and non-HDL-lowering effects in Beagle dogs[3]), it is vital to map the mechanistic pathway. PPARα activation in the liver alters the transcription of key lipid-modulating genes, ultimately resolving the diet-induced dyslipidemia.

Pathway Drug Hypolipidemic Agent (e.g., PPARα Agonist) Receptor PPARα Activation (Hepatic Nucleus) Drug->Receptor Binds & Activates Gene1 Upregulation of LPL (Lipoprotein Lipase) Receptor->Gene1 Gene2 Upregulation of ApoA-I/A-II (HDL Synthesis) Receptor->Gene2 Gene3 Downregulation of ApoC-III (LPL Inhibitor) Receptor->Gene3 Effect1 Increased TG Clearance (VLDL Catabolism) Gene1->Effect1 Effect2 Increased HDL Efflux (Reverse Cholesterol Transport) Gene2->Effect2 Gene3->Effect1 Removes Inhibition Outcome Reduction in Plasma TG & LDL Elevation in HDL Effect1->Outcome Effect2->Outcome

Mechanism of action of PPARα agonists in modulating hepatic lipid metabolism.

References

  • Metabolism of cholesterol ester of apolipoprotein B100-containing lipoproteins in dogs: evidence for disregarding cholesterol ester transfer PubMed (nih.gov) URL:[Link]

  • Antidiabetic and Hypolipidemic Effects of a Novel Dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Agonist, E3030, in db/db Mice and Beagle Dogs ResearchGate URL:[Link]

  • Absorption and pharmacokinetics of green tea catechins in beagles Cambridge Core URL:[Link]

  • Differences in lipid metabolism underlying diabetes mellitus in obese dogs versus cats ResearchGate URL:[Link]

  • Changes in Plasma Metabolites Concentrations in Obese Dogs Supplemented With Anti-oxidant Compound Frontiers URL:[Link]

Sources

Application

Application Note: Rational Design and Evaluation of 2,3-Dihydrobenzofuran-Based mPGES-1 Inhibitors

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary The chronic use of traditional non-steroidal ant...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The chronic use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors (coxibs) is frequently hindered by severe gastrointestinal and cardiovascular toxicities. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a superior, downstream therapeutic target. By selectively blocking the terminal isomerization of Prostaglandin H2 (PGH2) to Prostaglandin E2 (PGE2), mPGES-1 inhibitors suppress pathogenic inflammation while sparing cytoprotective prostanoids like PGI2 and TXA2[1].

This application note details the structural rationale for utilizing 2,3-dihydrobenzofurans as a privileged chemical scaffold for mPGES-1 inhibition[2]. Furthermore, it provides field-validated, self-contained protocols for evaluating these compounds using cell-free microsomal assays, emphasizing the biochemical causality behind each experimental condition.

The Case for the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a bioinspired, privileged structure frequently found in natural products with anti-inflammatory and antineoplastic properties. Recent combinatorial virtual screening and in vitro validation have demonstrated that this scaffold can be optimized to tightly bind the active site of human mPGES-1[2].

Structure-Activity Relationship (SAR) Insights

In optimizing the 2,3-dihydrobenzofuran core, molecular docking and biochemical interference studies have revealed critical structural determinants for mPGES-1 affinity[2]:

  • Catechol Moieties: The introduction of a catechol group significantly enhances the thermodynamic stability of the inhibitor-enzyme complex by establishing a robust hydrogen-bond network within the hydrophilic pocket of the mPGES-1 active site.

  • Small Hydrophobic Groups: Unlike bulkier NSAID derivatives, compact hydrophobic substitutions on the dihydrobenzofuran ring allow for deeper penetration into the binding cavity, generating powerful Van der Waals forces that anchor the molecule[2].

Table 1: SAR and Quantitative Inhibition Data of Key 2,3-Dihydrobenzofuran Derivatives

Compound DesignationStructural ModificationmPGES-1 IC₅₀ (µM)Primary Binding Mechanism
Natural Product 1 Unmodified 2,3-dihydrobenzofuran core> 50.0Weak baseline accommodation
Compound 19 Catechol moiety addition~ 2.0Enhanced H-bonding network
Compound 20 Small hydrophobic substitution~ 2.0Deep Van der Waals anchoring

Mechanism of Action: The Arachidonic Acid Cascade

To understand the assay design, one must first map the target's position within the lipid signaling cascade. mPGES-1 is an inducible, glutathione-dependent isomerase that functionally couples with COX-2[3].

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 (Terminal Synthase) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Cancer) mPGES1->PGE2 Inhibitor 2,3-Dihydrobenzofuran Inhibitors Inhibitor->mPGES1 Blocks Isomerization

Arachidonic acid cascade highlighting mPGES-1 as the terminal synthase blocked by the inhibitors.

Experimental Workflow & Validated Protocols

Because mPGES-1 is a membrane-associated protein, utilizing whole-cell lysates often results in high background noise. The gold standard for determining the IC₅₀ of novel 2,3-dihydrobenzofurans is the Cell-Free Microsomal Inhibition Assay [4].

Causality in Assay Design (Why we do what we do):
  • IL-1β Stimulation of A549 Cells: Baseline mPGES-1 expression in immortalized cell lines is extremely low. Interleukin-1β (IL-1β) is required to heavily upregulate mPGES-1 expression prior to microsome extraction[4].

  • Glutathione (GSH) Dependency: mPGES-1 belongs to the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily. The assay buffer must contain 2.5 mM GSH, as it is an essential catalytic cofactor[1].

  • Temperature Control (4°C): The substrate, PGH2, is highly unstable and rapidly degrades into a mixture of PGE2 and PGD2 at room temperature. Reactions must be initiated on ice to prevent non-enzymatic degradation[1].

  • Stannous Chloride (SnCl₂) Termination: To stop the reaction and prevent unreacted PGH2 from spontaneously degrading into PGE2 (which would cause false negatives in the EIA readout), SnCl₂ and acid are added to rapidly reduce residual PGH2 into stable PGF2α[4].

Workflow A549 1. A549 Cell Culture & IL-1β Stimulation Microsomes 2. Subcellular Fractionation (Microsome Isolation) A549->Microsomes Incubation 3. Pre-incubate with 2,3-Dihydrobenzofurans Microsomes->Incubation Reaction 4. Add PGH2 + GSH (Initiate Reaction) Incubation->Reaction Stop 5. Stop Reaction (SnCl2 / Acid) Reaction->Stop EIA 6. PGE2 Quantification (EIA / LC-MS/MS) Stop->EIA

Step-by-step workflow for the cell-free mPGES-1 microsomal inhibition assay.

Protocol: Cell-Free mPGES-1 Inhibition Assay

Phase 1: Microsome Preparation

  • Seed human A549 lung carcinoma cells in 175 cm² flasks and culture until 80% confluent.

  • Stimulate cells with 1 ng/mL human recombinant IL-1β for 72 hours to induce mPGES-1 expression.

  • Harvest cells, wash twice with cold PBS, and resuspend in homogenization buffer (0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

  • Sonicate the cell suspension on ice (3 cycles of 10 seconds).

  • Centrifuge at 10,000 × g for 15 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant and ultracentrifuge at 100,000 × g for 1 hour at 4°C. The resulting pellet contains the mPGES-1-rich microsomal fraction.

  • Resuspend the pellet in homogenization buffer, quantify protein concentration via BCA assay, and store aliquots at -80°C.

Phase 2: Enzymatic Inhibition Reaction

  • Prepare the Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 2.5 mM reduced glutathione (GSH).

  • Dilute the microsomal preparation in Assay Buffer to a final concentration of 5 µg total protein per 100 µL reaction volume.

  • Add the 2,3-dihydrobenzofuran test compounds (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 50 µM). Ensure final DMSO concentration does not exceed 1% (v/v).

  • Pre-incubate the microsome-inhibitor mixture for 15 minutes at 4°C to allow complex formation.

  • Initiation: Add 20 µM of PGH2 substrate to each well to start the reaction. Keep strictly at 4°C.

  • Incubate for exactly 60 seconds.

  • Termination: Add 100 µL of stop solution (containing 40 mM SnCl₂ and 1 M HCl) to instantly halt the enzyme and reduce unreacted PGH2.

Phase 3: Quantification and Analysis

  • Neutralize the samples and dilute them appropriately for the PGE2 Enzyme Immunoassay (EIA) kit.

  • Quantify PGE2 levels following the EIA manufacturer's protocol, reading absorbance at 405 nm or 450 nm depending on the specific substrate used.

  • Calculate the IC₅₀ by plotting the log of the 2,3-dihydrobenzofuran concentration against the normalized percentage of PGE2 formation using non-linear regression analysis.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a highly tunable, bioinspired starting point for next-generation mPGES-1 inhibitors. By adhering to strict biochemical controls—specifically regarding PGH2 instability and GSH dependency—researchers can accurately benchmark the efficacy of these novel compounds, paving the way for safer anti-inflammatory therapeutics.

Sources

Method

Application Note: Development of 2,3-Dihydrobenzofuran Derivatives as BD2-Selective BET Inhibitors

Introduction & Scientific Rationale The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are highly validated epigenetic readers that regulate gene transcription by binding to acetylat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are highly validated epigenetic readers that regulate gene transcription by binding to acetylated lysine residues on histone tails[1][2]. Each BET protein features two tandem bromodomains: BD1 and BD2. Historically, first-generation pan-BET inhibitors (e.g., JQ1) bound equally to both domains. While highly efficacious in preclinical oncology models, pan-BET inhibition is associated with dose-limiting toxicities in the clinic, most notably severe thrombocytopenia and gastrointestinal distress[3][4].

Recent mechanistic insights reveal that BD1 and BD2 govern distinct transcriptional programs. BD1 is primarily responsible for steady-state gene expression and chromatin tethering, whereas BD2 is critical for rapid, stimulus-induced transcription, particularly in inflammatory responses[1]. Consequently, selectively targeting BD2 offers a compelling strategy to mitigate the dose-limiting toxicities of pan-BET inhibitors while retaining potent anti-inflammatory and specific oncological efficacy[3].

This application note details the structural optimization, quantitative profiling, and validation protocols for a novel class of 2,3-dihydrobenzofuran derivatives , which have been engineered to achieve >1000-fold selectivity for BD2 over BD1[5].

BET_Pathway Chromatin Acetylated Chromatin (Histone Tails) BET BET Protein (BRD4) BD1 & BD2 Domains Chromatin->BET Recognized by BD1/BD2 GeneTx Gene Transcription (Inflammatory Cytokines) BET->GeneTx Recruits Tx Machinery Inhibitor 2,3-Dihydrobenzofuran (BD2-Selective Inhibitor) Inhibitor->BET Specific BD2 Blockade (Preserves BD1)

Fig 1. BET signaling pathway and the targeted intervention by BD2-selective inhibitors.

Structural Optimization: Overcoming Metabolic Liabilities

The initial discovery of the 2,3-dihydrobenzofuran scaffold yielded compounds with high BD2 selectivity but poor pharmacokinetic (PK) profiles. These early hits suffered from low aqueous solubility and high in vitro clearance[5].

The Causality of the Liability: In silico Metasite predictions and subsequent metabolite identification revealed that the primary metabolic weakness was the oxidative dehydrogenation of the 2,3-dihydrobenzofuran core by Cytochrome P450 (CYP) enzymes, converting it into a fully aromatic benzofuran[3].

The Medicinal Chemistry Solution: To abrogate this liability, a synthetically challenging quaternary center was inserted into the 2,3-dihydrobenzofuran core.

  • Metabolic Blocking: The quaternary carbon lacks an extractable alpha-proton, sterically and electronically preventing CYP-mediated dehydrogenation[5].

  • Solubility Enhancement: The introduction of the quaternary center disrupts the molecular planarity of the scaffold. This structural "twist" lowers the crystal lattice energy of the molecule, dramatically improving aqueous solubility[1][5].

This rational design culminated in the development of optimized leads, such as GSK852 (Inhibitor 71) , which exhibits 1000-fold BD2 selectivity, high aqueous solubility, and excellent in vivo PK parameters in rodent and canine models[5][6].

Optimization Start Initial 2,3-dihydrobenzofuran Hit (High clearance & low solubility) Metasite In Silico Metasite Prediction (Identifies dehydrogenation liability) Start->Metasite Synthesis Medicinal Chemistry (Insertion of Quaternary Center) Metasite->Synthesis Lead Optimized Lead (GSK852) (1000-fold BD2 selective, highly soluble) Synthesis->Lead

Fig 2. Workflow for the structural optimization of 2,3-dihydrobenzofuran derivatives.

Quantitative Data Summary

The table below summarizes the critical profiling parameters comparing a standard pan-BET inhibitor, an early-stage dihydrobenzofuran hit, and the optimized quaternary derivative (GSK852)[1][5][7].

Compound ClassRepresentative CompoundBRD4 BD1 Affinity (pIC₅₀)BRD4 BD2 Affinity (pIC₅₀)Selectivity (BD2 over BD1)Aqueous Solubility (µM)In Vivo Clearance Profile
Pan-BET Inhibitor (+)-JQ17.87.7~1-fold20 - 40High
Early Dihydrobenzofuran Compound A< 5.08.2>100-fold< 10High (Dehydrogenation)
Quaternary Dihydrobenzofuran GSK852 (Inhibitor 71)< 5.08.0>1000-fold > 100 Low (Metabolically Stable)

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Internal controls dictate that data is only accepted if specific statistical thresholds (e.g., Z'-factor) are met.

Protocol A: TR-FRET Assay for BD1/BD2 Selectivity Profiling

Purpose: To quantify the binding affinity of 2,3-dihydrobenzofuran derivatives to BRD4 BD1 vs. BD2. Causality of Choice: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized over standard fluorescence polarization because the delayed measurement window (50–100 µs post-excitation) allows short-lived autofluorescence from the test compounds to decay. This eliminates false positives caused by fluorescent library compounds[8][9].

Materials:

  • GST-tagged BRD4(BD1) and GST-tagged BRD4(BD2) recombinant proteins.

  • Terbium (Tb)-labeled anti-GST antibody (Donor).

  • BODIPY- or AF488-labeled pan-BET reference ligand (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CHAPS, 0.1% BSA.

Step-by-Step Method:

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 50 nL of each concentration to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550).

  • Control Wells (Self-Validation):

    • High Signal Control (0% Inhibition): 50 nL of DMSO.

    • Low Signal Control (100% Inhibition): 50 nL of 10 µM (+)-JQ1.

  • Protein-Antibody Mix: Prepare a 2X solution containing 4 nM GST-BRD4(BD1 or BD2) and 4 nM Tb-anti-GST in assay buffer. Dispense 5 µL per well.

  • Tracer Addition: Prepare a 2X solution of the fluorescent tracer (e.g., 4 nM). Dispense 5 µL per well (Final assay volume = 10 µL).

  • Incubation: Seal the plate and incubate at room temperature in the dark for 120 minutes to reach binding equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission simultaneously at 490 nm (Tb donor) and 520 nm (AF488 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Calculate the Z'-factor using the control wells. Validation Gate: The assay is only deemed valid if the Z'-factor is 0.6. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC₅₀.

Protocol B: BROMOscan Competition Binding Assay

Purpose: To confirm that the BD2 selectivity observed in TR-FRET translates across the entire bromodomain phylogenetic tree (ensuring no off-target binding to non-BET bromodomains)[2][4].

Step-by-Step Method:

  • Phage Display Setup: T7 phage strains displaying various human bromodomains are grown in parallel in 24-well blocks.

  • Bead Preparation: Streptavidin-coated magnetic beads are treated with biotinylated bromodomain ligands to create the affinity matrix.

  • Competition Reaction: Combine the DNA-tagged bromodomains, the ligand-coated beads, and 1 µM of the test compound (e.g., GSK852) in binding buffer.

  • Incubation & Wash: Incubate for 1 hour at room temperature. Wash the beads stringently to remove unbound proteins.

  • Elution & qPCR: Elute the bound phage and quantify the amount of remaining DNA-tagged bromodomain using quantitative PCR (qPCR).

  • Interpretation: A lack of qPCR signal indicates that the test compound successfully outcompeted the bead-bound ligand. Selectivity is confirmed if the compound only displaces BD2 domains of the BET family[10][11].

Protocol C: Microsomal Stability Assay (Validating the Quaternary Center)

Purpose: To empirically prove that the insertion of the quaternary center successfully blocked CYP450-mediated dehydrogenation[3][5].

Step-by-Step Method:

  • Incubation Mixture: Combine 0.5 mg/mL human or rat liver microsomes (HLM/RLM) with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP enzymes).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Include Verapamil as a high-clearance positive control. The assay is validated if Verapamil shows rapid depletion. The quaternary 2,3-dihydrobenzofuran should exhibit >85% remaining parent compound at 60 minutes, proving metabolic stability.

References

  • Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. Journal of Medicinal Chemistry (2021). [Link]

  • The design and synthesis of small molecule bromodomain inhibitors. University of Strathclyde Thesis (2018). [Link]

  • Bromodomain Inhibitors and Therapeutic Applications. Biomedicines (2021). [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science (2021). [Link]

  • Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. PNAS (2022). [Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry (2020). [Link]

Sources

Application

Application Note: Electro-Oxidative [3+2] Annulation of Phenols for 2,3-Dihydrobenzofuran Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, electrochemical protocol standardization, and optimization of C3-functionalized 2,3-dihydrobenzofuran sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, electrochemical protocol standardization, and optimization of C3-functionalized 2,3-dihydrobenzofuran synthesis.

Executive Summary

The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold embedded in numerous natural products and pharmaceutical agents, including promising anti-Alzheimer compounds[1]. Historically, constructing this framework required pre-functionalized starting materials, stoichiometric transition metal catalysts, or harsh chemical oxidants.

Pioneering work by Chiba and co-workers demonstrated the viability of an anodic [3+2] cycloaddition between phenols and unactivated alkenes[2]. Building upon this foundation, recent advancements have unlocked an unprecedented electro-oxidative [3+2] annulation using electron-deficient alkenes. This method utilizes a unique radical α-addition pathway to synthesize structurally complex, C3-functionalized 2-aryl-2,3-dihydrobenzofurans with high step- and atom-economy[3]. This application note details the mechanistic rationale, optimal experimental parameters, and a self-validating protocol for executing this transformation.

Mechanistic Rationale & Pathway

Understanding the electron transfer sequence is critical for troubleshooting and reaction scaling. Unlike traditional polar pathways, this annulation is driven by sequential single-electron transfer (SET) events at the anode[3].

  • First Anodic Oxidation: The phenol undergoes a single-electron oxidation coupled with deprotonation (-e⁻, -H⁺) at the anode to generate an electrophilic phenoxy radical.

  • Resonance & α-Addition: The phenoxy radical isomerizes to an ortho-carbon-centered radical, which subsequently undergoes a highly regioselective α-addition to the electron-deficient alkene.

  • Second Anodic Oxidation: The newly formed alkyl radical intermediate is oxidized at the anode (-e⁻) to a carbocation.

  • Intramolecular Cyclization: The pendant phenolic hydroxyl group acts as an internal nucleophile, trapping the carbocation to close the ring and yield the 2,3-dihydrobenzofuran core.

Mechanism Phenol Phenol PhenoxyRad Phenoxy Radical Phenol->PhenoxyRad -e⁻, -H⁺ (Anode) CarbonRad Ortho-Carbon Radical PhenoxyRad->CarbonRad Resonance AlkylRad Alkyl Radical Intermediate CarbonRad->AlkylRad α-Addition Alkene Electron-Deficient Alkene Alkene->AlkylRad Carbocation Carbocation AlkylRad->Carbocation -e⁻ (Anode) Product 2,3-Dihydrobenzofuran Carbocation->Product Cyclization (-H⁺)

Figure 1: Mechanistic pathway of the electro-oxidative [3+2] annulation of phenols.

Experimental Design & Causality

To ensure a self-validating and reproducible system, every component of the electrochemical setup is selected based on specific physicochemical properties:

  • Electrode Selection (Graphite Anode vs. Pt): A graphite anode is strictly recommended. Graphite provides a suitable overpotential for phenol oxidation while mitigating the over-oxidation of the final dihydrobenzofuran product. Platinum anodes often lead to lower yields due to competitive solvent oxidation or product degradation[3].

  • Solvent System (HFIP/MeOH): Hexafluoroisopropanol (HFIP) is the critical success factor. As a strong hydrogen-bond donor, HFIP stabilizes the transient phenoxy radical and carbocation intermediates, extending their lifetimes to allow intermolecular trapping by the alkene[3]. Methanol (MeOH) is added as a co-solvent (typically 4:1 ratio) to improve the solubility of the supporting electrolyte and reduce overall cell resistance.

  • Galvanostatic Control (Constant Current): Operating under constant current (e.g., 10 mA) ensures a controlled, steady-state generation of reactive radicals. This prevents high instantaneous radical concentrations that would otherwise lead to undesired radical-radical homocoupling (e.g., forming biphenol dimers).

  • Undivided Cell: An undivided cell simplifies the setup and allows the cathodic reduction of protons to hydrogen gas ( H2​ ), which perfectly balances the anodic oxidation without requiring a stoichiometric sacrificial oxidant.

Optimization of Reaction Conditions

The table below summarizes the quantitative data driving the selection of optimal parameters for the annulation of standard phenols with acrylates.

EntryAnode / CathodeSolvent SystemElectrolyteCurrent (mA)Yield (%)
1Graphite / PtCH₃CN n Bu₄NBF₄1045
2Graphite / PtCH₃CN:MeOH (9:1) n Bu₄NBF₄1068
3 Graphite / Pt HFIP:MeOH (4:1) n Bu₄NBF₄ 10 85
4Pt / PtHFIP:MeOH (4:1) n Bu₄NBF₄1052
5Graphite / PtHFIP:MeOH (4:1)LiClO₄1079

Data reflects standard optimization trends where HFIP maximizes intermediate stability and Graphite prevents over-oxidation.

Step-by-Step Methodology

Workflow Step1 1. Cell Preparation Equip undivided cell with Graphite Anode & Pt Cathode Step2 2. Reagent Mixture Add Phenol, Alkene, nBu₄NBF₄ in HFIP/MeOH (4:1) Step1->Step2 Step3 3. Galvanostatic Electrolysis Apply 10 mA constant current at 25°C with stirring Step2->Step3 Step4 4. Reaction Monitoring Track conversion via TLC/LC-MS (typically 2.5-3.0 F/mol) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Workup & Isolation Concentrate under vacuum, purify via chromatography Step4->Step5

Figure 2: Standard experimental workflow for the electrochemical synthesis of 2,3-dihydrobenzofurans.

Detailed Protocol
  • Preparation of the Electrochemical Cell: In an oven-dried 10 mL undivided glass beaker cell equipped with a magnetic stir bar, insert a graphite plate anode (1.5 cm × 1.5 cm) and a platinum plate cathode (1.5 cm × 1.5 cm). Ensure the electrodes are parallel and separated by approximately 1.0 cm.

  • Addition of Reagents: To the cell, add the phenol derivative (0.2 mmol, 1.0 equiv), the electron-deficient alkene (0.4 mmol, 2.0 equiv), and the supporting electrolyte tetra-n-butylammonium tetrafluoroborate ( n Bu₄NBF₄) (0.1 mmol, 0.5 equiv).

  • Solvent Addition: Inject 5.0 mL of a pre-mixed solvent system comprising Hexafluoroisopropanol (HFIP) and Methanol (MeOH) in a 4:1 (v/v) ratio.

  • Electrolysis: Connect the electrodes to a DC power supply. Perform the electrolysis under galvanostatic conditions at a constant current of 10 mA at room temperature (25 °C) with constant stirring (600 rpm).

  • Monitoring: Monitor the reaction progress via TLC or LC-MS. The reaction typically reaches completion after the passage of 2.5 to 3.0 Faradays per mole (F/mol) of charge (approximately 1.5 to 2 hours for a 0.2 mmol scale).

  • Workup: Upon completion, disconnect the power supply. Transfer the reaction mixture to a round-bottom flask. Rinse the electrodes and the cell with ethyl acetate (3 × 5 mL). Combine the organic layers and concentrate under reduced pressure to remove the HFIP and MeOH.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate, to afford the pure C3-functionalized 2-aryl-2,3-dihydrobenzofuran product.

Troubleshooting & Analytical Insights

  • Issue: High amounts of biphenol byproduct.

    • Causality: The radical concentration near the anode is too high, favoring radical-radical homocoupling over intermolecular alkene addition.

    • Solution: Decrease the current density (e.g., drop from 10 mA to 5 mA) or slightly dilute the reaction mixture to favor the cross-coupling kinetics.

  • Issue: Low conversion of the alkene / Alkene degradation.

    • Causality: The oxidation potential of the alkene is lower than or too close to that of the phenol, leading to competitive anodic oxidation of the alkene.

    • Solution: Ensure the alkene is sufficiently electron-deficient (e.g., utilizing acrylates, acrylamides, or styrenes with strong electron-withdrawing groups) to keep its oxidation potential higher than the phenol[3].

  • Issue: High cell voltage (> 10 V) during electrolysis.

    • Causality: High internal resistance due to poor electrolyte solubility or excessive electrode distance.

    • Solution: Increase the proportion of MeOH slightly (e.g., to 3:1 HFIP:MeOH) to dissolve the n Bu₄NBF₄ completely, or move the electrodes closer together.

References

  • Source: Chemical Science / PubMed Central (PMC)
  • Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes Source: The Journal of Organic Chemistry / R Discovery URL
  • Electrochemical Synthesis of Selenyl-Dihydrofurans via Anodic Selenofunctionalization of Allyl-Naphthol/Phenol Derivatives and their Anti‐Alzheimer Activity Source: Organic & Biomolecular Chemistry / ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-ethyl-2,3-dihydrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid .

This compound is a highly sterically hindered, critical building block, most notably utilized as the key intermediate in the synthesis of the α2-adrenergic receptor antagonist Efaroxan[1]. The standard synthetic route involves a four-step sequence: a Darzens condensation, catalytic hydrogenation, ester saponification, and a final intramolecular nucleophilic aromatic substitution (SNAr).

Below, you will find the workflow visualization, quantitative yield data, troubleshooting FAQs, and a self-validating protocol for the most challenging step of the synthesis.

Reaction Workflow

SynthesisWorkflow Step1 Step 1: Darzens Condensation 2-Fluorobenzaldehyde + Ethyl 2-bromobutyrate Ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate Step2 Step 2: Catalytic Hydrogenation Pd/C, H2 Ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate Step1->Step2 Base-mediated epoxidation Step3 Step 3: Saponification NaOH, H2O/EtOH 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid Step2->Step3 Epoxide opening & alkene reduction Mech1 Critical Control: Prevent defluorination Use controlled H2 pressure Step2->Mech1 Step4 Step 4: Intramolecular Cyclization NaH (2 eq), DMF, Heat 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid Step3->Step4 Ester hydrolysis (Sterically hindered) Mech2 Critical Control: Strict anhydrous conditions Manage H2 gas evolution Step4->Mech2

Fig 1: Four-step synthesis of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Quantitative Data: Yield Optimization Summary

To establish baseline expectations, the table below summarizes the theoretical vs. practical yields for each step, alongside the primary yield-limiting factors [1][2].

Synthesis StepTarget IntermediateTypical YieldCommon Yield-Limiting FactorOptimization Parameter
1. Darzens Condensation Ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate75–85%Glycidic ester degradation / Retro-aldolMaintain internal temp < 5°C during alkoxide base addition.
2. Hydrogenation Ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate85–95%Defluorination (over-reduction)Limit H2 pressure to 1–2 atm; monitor reaction time strictly.
3. Saponification 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid60–70%Incomplete hydrolysis due to steric hindranceExtend reflux time (24h+); utilize a high-boiling co-solvent.
4. Cyclization (SNAr) 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid50–65%Incomplete alkoxide attack; moisture quenchingStrict anhydrous DMF; exactly 2.1 eq of NaH; temperature > 100°C.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low during the Darzens condensation of 2-fluorobenzaldehyde and ethyl 2-bromobutyrate? A: The Darzens reaction is highly exothermic and sensitive to base selection. If you are using sodium ethoxide, localized heating during addition can cause the newly formed glycidic ester to undergo degradation or retro-aldol side reactions. Solution: Switch to a bulkier base like potassium tert-butoxide (KOtBu) in THF to minimize nucleophilic attack on the ester carbonyl. Ensure the base is added dropwise via an addition funnel while maintaining the internal temperature strictly below 5°C.

Q2: I am observing significant defluorination during the Pd/C catalytic hydrogenation step. How can I selectively open the epoxide without losing the fluorine atom? A: While aryl fluorides are generally more stable to hydrogenolysis than aryl chlorides or bromides, prolonged exposure to Palladium on Carbon (Pd/C) under high H2 pressure will lead to C-F bond cleavage. Solution: Do not use a Parr shaker at high pressures. Run the reaction under a simple hydrogen balloon (approx. 1 atm) at room temperature. Monitor the reaction closely via LC-MS and terminate the hydrogenation immediately once the epoxide is fully opened to the tertiary alcohol.

Q3: The saponification of ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate is stalling at 50% conversion. Adding more NaOH doesn't help. Why? A: Causality here lies in steric hindrance. The ester carbonyl is adjacent to a quaternary carbon (bearing an ethyl group, a benzyl group, and a hydroxyl group), making it a highly congested neo-pentyl-like system. Nucleophilic attack by the hydroxide ion is kinetically disfavored. Solution: Increasing the concentration of NaOH has diminishing returns. Instead, you must increase the thermal energy. Switch from an ethanol/water mixture to an ethylene glycol/water mixture, which allows you to safely reflux the reaction at 120°C–130°C for 24 hours, driving the sterically hindered hydrolysis to completion.

Q4: The final intramolecular cyclization using Sodium Hydride (NaH) is yielding mostly unreacted starting material. What is failing in the mechanism? A: This is the most common failure point [1]. The substrate, 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid, contains both a carboxylic acid and a tertiary alcohol. Because the carboxylic acid is significantly more acidic (pKa ~4.5) than the tertiary alcohol (pKa ~17), the first equivalent of NaH is entirely consumed forming the unreactive carboxylate salt. If you only use 1 equivalent of NaH, or if your NaH has degraded due to ambient moisture, you will never generate the nucleophilic alkoxide required to attack the fluoroaromatic ring. Solution: You must use a strict minimum of 2.1 equivalents of high-quality NaH and apply sufficient heat to overcome the activation energy of the SNAr displacement. See the detailed protocol below.

Experimental Protocol: SNAr Cyclization via Sodium Hydride

This protocol is designed as a self-validating system . By monitoring gas evolution, you can visually confirm the mechanistic progression of the reaction before moving to the next step, preventing wasted time on failed cyclizations.

Objective: Convert 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid to 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid [3].

Materials:

  • 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Hexane

Step-by-Step Methodology:

  • Preparation and Purging (Removing Mineral Oil):

    • Dry a 3-neck round-bottom flask in an oven, assemble hot, and purge with Argon. Equip with a magnetic stirrer, a reflux condenser, and a gas bubbler attached to the exhaust.

    • Weigh 2.1 equivalents of 60% NaH dispersion and add to the flask.

    • Validation Step: Wash the NaH with 10 mL of anhydrous hexane, swirl, and carefully decant the hexane via syringe. Repeat 3 times. This removes the mineral oil, ensuring your mass scaling is perfectly accurate and preventing emulsions during the final aqueous workup. Dry the NaH briefly under vacuum, then backfill with Argon.

  • Deprotonation (Carboxylate Formation):

    • Suspend the washed, dry NaH in anhydrous DMF (10 mL per gram of substrate) and cool to 0°C in an ice bath.

    • Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise via syringe over 15 minutes.

    • Validation Step: Observe the gas bubbler. You will see steady H2 gas evolution. This confirms the deprotonation of the carboxylic acid. Do not apply heat yet. Wait until gas evolution completely ceases (approx. 30–45 mins).

  • Alkoxide Generation and Cyclization:

    • Once H2 evolution stops, the first deprotonation is complete. Now, heat the reaction mixture to 100°C–110°C using an oil bath.

    • Mechanistic Note: Heating forces the second equivalent of NaH to deprotonate the sterically hindered tertiary alcohol. The resulting alkoxide immediately undergoes an intramolecular SNAr reaction, displacing the ortho-fluorine atom to close the dihydrobenzofuran ring.

    • Stir at 110°C for 12–16 hours. Monitor completion via LC-MS.

  • Quenching and Isolation:

    • Cool the reaction mixture to 0°C.

    • Validation Step: Carefully quench any unreacted NaH by the dropwise addition of isopropanol, followed by water. Quenching is complete when no further gas bubbles appear.

    • Dilute with water and wash the basic aqueous layer once with diethyl ether to remove organic impurities (discard the ether layer).

    • Acidify the aqueous layer to pH 2 using 1M HCl. This protonates the product, causing it to precipitate or become organic-soluble.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid as a white to yellow solid [3].

References

  • Mayer, P., Brunel, P., & Imbert, T. (1999). A new efficient synthesis of efaroxan. Bioorganic & Medicinal Chemistry Letters, 9(20), 3021-3022.[Link]

  • Wikipedia Contributors. (2023). Efaroxan. Wikipedia, The Free Encyclopedia.[Link]

Optimization

Technical Support Center: Purification &amp; Resolution of 2,3-Dihydrobenzofuran-2-carboxylic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks researchers face during the synthesis, purification, and chiral r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks researchers face during the synthesis, purification, and chiral resolution of 2,3-dihydrobenzofuran-2-carboxylic acid. Because the C2 position is a stereogenic center, isolating the pure (R) and (S) enantiomers is a critical requirement for downstream drug development (e.g., YAP-TEAD inhibitors).

This guide provides field-proven methodologies, explains the chemical causality behind common failures, and offers self-validating protocols to ensure your experimental success.

FAQ 1: Synthesis and Bulk Purification Troubleshooting

Q: My catalytic hydrogenation of benzofuran-2-carboxylic acid stalls frequently, leaving a crude mixture with significant unreacted starting material. How do I push this to completion and purify the racemate?

A: The reduction of benzofuran-2-carboxylic acid to its 2,3-dihydro derivative is not a simple alkene hydrogenation. The double bond is part of a pseudo-aromatic furan system that is conjugated with the adjacent benzene ring. This aromatic stabilization energy makes the furan ring highly resistant to standard, low-pressure reduction conditions. Low yields and stalled reactions are almost always caused by insufficient hydrogen pressure or inadequate catalyst surface area.

The primary method for synthesizing the racemic backbone is the1[1]. To overcome the kinetic barrier, you must use a high catalyst loading and elevated pressure.

Self-Validating Protocol: Bulk Synthesis and Recrystallization

  • Dissolution: Dissolve commercially available benzofuran-2-carboxylic acid (e.g., 167.7 mmol) in 300 mL of ethyl acetate[1].

  • Catalyst Addition: Add 20 g of 10% Palladium on Carbon (Pd/C)[1]. Note: This unusually high catalyst loading (~12% w/w) is strictly necessary to overcome the furan ring's aromaticity.

  • Hydrogenation: Place the mixture in a pressure vessel, apply 65–70 psi of hydrogen gas, and maintain vigorous stirring at room temperature for 48 hours[1].

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to dryness.

  • Recrystallization (Critical Step): To purify the racemic 2,3-dihydrobenzofuran-2-carboxylic acid from over-reduced byproducts, reconstitute the residue in a highly specific solvent mixture of ethyl acetate-hexane (1:6)[1]. The polarity of the carboxylic acid forces it to crystallize out of the non-polar hexane-rich environment, affording the pure crystalline racemate (typically ~74% yield, m.p. 116-117 °C)[1].

FAQ 2: Enantiomeric Resolution via Diastereomeric Salts

Q: During chiral resolution with a resolving amine, my product "oils out" instead of crystallizing. What causes this liquid-liquid phase separation, and how do I fix it?

A: Fractional crystallization relies on the differential solubility of diastereomeric salts formed by reacting the racemic acid with an 2[2]. "Oiling out" occurs when the kinetic barrier to nucleation is too high. Instead of forming a highly ordered crystal lattice (thermodynamic control), the supersaturated salt aggregates into an amorphous liquid phase (kinetic trap).

For 2,3-dihydrobenzofuran-2-carboxylic acid, using3 has been structurally validated to yield enantiopure salts (>99% ee)[3]. The spatial arrangement of the 1,3-diol hydrogen bond donors perfectly complements the carboxylic acid, creating a rigid lattice for one enantiomer while the other remains solvated.

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Suspend the racemic acid and 1.0 equivalent of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol in Methanol (MeOH)[3].

  • Dissolution: Heat the suspension to 80 °C for 30 minutes until a clear solution is achieved[3].

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature. Do not use an ice bath. Rapid cooling spikes supersaturation and forces the system to oil out.

  • Equilibration: Stir the resulting white suspension at room temperature overnight[3]. This prolonged stirring ensures thermodynamic equilibration, allowing any kinetically trapped mismatched salts to redissolve.

  • Isolation: Filter the solids. The precipitate contains the salt of one enantiomer (>99% ee), while the opposite enantiomer remains dissolved in the mother liquor[3].

ResolutionWorkflow Start Racemic Acid + Chiral Amine (e.g., 1R,2R-amine) Heat Heat to 80°C in MeOH (Complete Dissolution) Start->Heat Cool Controlled Slow Cooling (0.1°C / min to RT) Heat->Cool Check Phase State? Cool->Check Oil Oiling Out (Kinetic Trap) Check->Oil High Supersaturation Crystal Crystalline Suspension (Thermodynamic Control) Check->Crystal Optimal Nucleation Fix Reheat & Add EtOH or Seed Crystals Oil->Fix Fix->Cool Filter Vacuum Filtration Crystal->Filter Solid Precipitate: Diastereomeric Salt A (>99% ee) Filter->Solid Liquid Mother Liquor: Enriched Salt B Filter->Liquid

Troubleshooting workflow for diastereomeric resolution of 2,3-dihydrobenzofuran-2-carboxylic acid.

FAQ 3: Chiral Chromatography (HPLC) Optimization

Q: My preparative chiral HPLC shows severe peak tailing for the enantiomers, preventing baseline resolution. How can I optimize the method?

A: Peak tailing in carboxylic acids on silica-based chiral stationary phases (CSPs) is primarily caused by non-specific secondary interactions between the acidic moiety and residual silanols on the column support. Adding a volatile acidic modifier suppresses the ionization of the carboxylic acid, maintaining it in a neutral state and ensuring sharp, symmetrical peaks.

When separating the (R) and (S) enantiomers via chiral HPLC, an3 is highly effective[3].

Table: Optimized Chiral HPLC Parameters
ParameterOptimized ConditionMechanistic Rationale
Column Chiralpak AD-HAmylose-based stationary phase provides optimal steric recognition for the chiral C2 center[3].
Mobile Phase Heptane / EtOH / MeOH (90:6:4 v/v/v)Non-polar bulk solvent (Heptane) with precisely tuned polar modifiers (EtOH/MeOH) controls elution strength[3].
Acidic Modifier 0.05% TFASuppresses carboxylate ionization, preventing peak tailing and improving resolution ( Rs​ )[3].
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times[3].
Expected tR​ ~13.00 min (Enantiomer 1)Baseline resolution is consistently achieved under these isocratic conditions[3].

References

  • Source: google.com (Patents)
  • Title: The First Class of Small Molecules Potently Disrupting the YAP‐TEAD Interaction by Direct Competition Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dihydrobenzofuran Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As application scientists, we recognize that constructing the 2,3-dihydrobenzofuran (DHB) core presents unique kinetic and thermodynamic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As application scientists, we recognize that constructing the 2,3-dihydrobenzofuran (DHB) core presents unique kinetic and thermodynamic challenges. Unlike fully aromatic benzofurans, DHBs contain two prochiral sp³ carbons that place substituents out of the planar aromatic system 1. This structural nuance makes the synthesis highly susceptible to regiochemical leakage, unwanted aromatization, and intermolecular side reactions.

This guide is designed to help you diagnose and resolve the most common side reactions encountered during DHB synthesis, focusing on the causality behind experimental failures and providing self-validating protocols to ensure reproducible success.

Diagnostic Decision Tree

Before altering your reagents, use the workflow below to identify the mechanistic root cause of your synthetic failure.

Troubleshooting Start Low Yield of 2,3-Dihydrobenzofuran Q1 Is the main byproduct a Chroman (6-membered)? Start->Q1 Sol1 Shift to anti-oxypalladation (e.g., CPhos ligand) or increase H-donor conc. Q1->Sol1 Yes Q2 Is the byproduct an aromatic Benzofuran? Q1->Q2 No Sol2 Remove oxidants. Check for leaving groups at C2/C3 (elimination). Q2->Sol2 Yes Q3 Are there oligomers or O-alkylation products? Q2->Q3 No Sol3 Increase dilution. Optimize base (e.g., Cs2CO3) to speed up cyclization. Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving side reactions in DHB synthesis.

Frequently Asked Questions & Troubleshooting

Q: Why is my radical cyclization yielding 6-membered chromans instead of 5-membered 2,3-dihydrobenzofurans? A: In radical-mediated ring closures (e.g., using AIBN/Bu₃SnH or SₙR1 reactions), the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. However, the resulting exocyclic primary radical is highly prone to a neophyl rearrangement , expanding the ring to the thermodynamically more stable 6-membered chroman radical 2. Causality & Solution: This side reaction occurs when the rate of hydrogen abstraction from your stannane or silane is slower than the rate of rearrangement. To mitigate this, increase the concentration of your hydrogen donor to rapidly trap the 5-exo radical before it rearranges 2.

Q: I am using Pd-catalyzed carboalkoxylation on 2-allylphenols, but I keep isolating chroman derivatives. How do I force the 5-membered ring formation? A: The regioselectivity in Pd-catalyzed carboalkoxylation is entirely dictated by the oxypalladation mechanism. Standard ligands promote a syn-oxypalladation pathway (an inner-sphere mechanism), which geometrically favors the formation of the 6-membered chroman ring 3. Causality & Solution: To synthesize 2,3-dihydrobenzofurans, you must force an anti-oxypalladation (outer-sphere) pathway. Utilizing bulky, electron-rich ligands like CPhos prevents the phenolate from directly coordinating to the palladium center, forcing it to attack the activated alkene from the opposite face, exclusively yielding the 5-membered heterocycle 3.

Pathway A Pd(0) + Aryl Triflate + 2-Allylphenol B Pd(II) Aryl Complex (Alkene Coordination) A->B Oxidative Addition C_syn Syn-oxypalladation (Inner-sphere) B->C_syn Standard Ligands C_anti Anti-oxypalladation (Outer-sphere attack) B->C_anti Bulky Ligands (CPhos) D_chroman Chroman Derivative (6-membered byproduct) C_syn->D_chroman Reductive Elimination D_dhb 2,3-Dihydrobenzofuran (Target Product) C_anti->D_dhb Reductive Elimination

Mechanistic divergence in Pd-catalyzed carboalkoxylation dictating ring size.

Q: During Mitsunobu cyclization of ortho-prenylphenols, I am observing 7-membered benzoxepins. How can I prevent this? A: The Mitsunobu reaction of secondary allylic alcohols with ortho-phenolic groups is highly sensitive to the stability of the intermediate allylic system. The phenolate can attack the secondary carbon to form the desired DHB, or it can attack the primary carbon of the rearranged allylic system, yielding a 3-methyl-2,5-dihydrobenzoxepin 4. Causality & Solution: This regiochemical leakage is driven by temperature and the steric bulk of the phosphine. Maintain strict temperature control (0 °C during DIAD addition) and ensure optimal stoichiometry to favor the kinetic 5-membered ring product [[4]]().

Q: My [4+1] annulation using o-quinone methides is failing due to heavy oligomerization and O-alkylation. What is going wrong? A: o-Quinone methides are highly reactive, transient intermediates. In [4+1] annulations with ammonium or sulfur ylides, the reaction proceeds through a betaine intermediate. If the lifetime of this betaine intermediate is too long, intermolecular side reactions (like O-alkylation or oligomerization) will outcompete the desired intramolecular cyclization [[5]](). Causality & Solution: The rate of the final ring closure is highly dependent on the base and solvent. Switching to a specific base/solvent combination (e.g., 2.5 equivalents of Cs₂CO₃ in CH₂Cl₂) accelerates the deprotonation/protonation sequence, minimizing the betaine's lifespan and suppressing intermolecular side reactions [[5]]().

Quantitative Side-Reaction Analysis

Use the table below to cross-reference your chosen synthetic methodology with its most common failure modes and proven mitigation strategies.

Reaction MethodologyTarget ScaffoldPrimary Side ReactionMechanistic CauseOptimization / Mitigation Strategy
Pd-Catalyzed Carboalkoxylation 2,3-DihydrobenzofuranChroman (6-membered ring)Preference for syn-oxypalladationUtilize bulky CPhos ligands to force anti-oxypalladation 3.
Radical Cyclization (e.g., SₙR1) 2,3-DihydrobenzofuranChroman / Uncyclized adductsNeophyl rearrangement of the 5-exo radicalIncrease concentration of H-donor (e.g., Bu₃SnH) to trap the radical rapidly [[2]]().
Mitsunobu Cyclization 2-Isopropenyl-2,3-DHBBenzoxepin (7-membered ring)Competing attack on rearranged allylic systemMaintain strict 0 °C initiation; optimize PPh₃/DIAD stoichiometry 4.
o-Quinone Methide Annulation Substituted DHBIntermolecular O-alkylationExtended lifetime of betaine intermediateEmploy high dilution; use Cs₂CO₃ in CH₂Cl₂ to accelerate proton transfer 5.
Transition-Metal Cyclization 2,3-DihydrobenzofuranAromatization to BenzofuranElimination of C2/C3 leaving groupsAvoid oxidative conditions; ensure redox-neutral pathways 1.

Standardized, Self-Validating Protocols

Protocol A: Synthesis of 2,3-Dihydrobenzofurans via Pd-Catalyzed Anti-Oxypalladation [1.7]

This protocol utilizes CPhos to strictly enforce the anti-oxypalladation pathway, preventing chroman formation.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and CPhos ligand (5 mol%) in anhydrous toluene.

    • Self-Validation Checkpoint: Stir for 15 minutes until the solution transitions to a homogeneous deep red/orange. This visual cue confirms the generation of the active Pd(0)/CPhos complex.

  • Substrate Assembly: Add the 2-allylphenol derivative (1.0 equiv), aryl triflate (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv). Seal the reaction vessel.

  • Thermal Cyclization: Heat the mixture to 100 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the unreacted 2-allylphenol peak disappears. Diagnostic Note: If a peak corresponding to the isomerized internal alkene appears, base-mediated isomerization is outcompeting catalysis; verify the anhydrous nature of your Cs₂CO₃.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Regioselective Mitsunobu Cyclization of Secondary ortho-Allylphenols [1.11]

This protocol meticulously controls temperature to prevent the formation of 7-membered benzoxepins.

  • Cryogenic Initiation: Dissolve the ortho-(2-hydroxy-3-methylbut-3-enyl)phenol (1.0 equiv) and PPh₃ (2.5 equiv) in anhydrous THF. Maintain a high dilution (0.01 M) to prevent intermolecular etherification. Cool strictly to 0 °C under N₂.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 2.5 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A distinct yellow coloration should persist, indicating the formation of the active Morrison-Brunn-Huisgen betaine intermediate. If the solution turns colorless immediately, ambient moisture has quenched the betaine.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should reveal the disappearance of the highly polar phenol spot and the emergence of a non-polar UV-active spot (the 2,3-dihydrobenzofuran).

  • Purification: Concentrate under reduced pressure and directly load onto a silica gel column to separate the product from the triphenylphosphine oxide byproduct.

References

  • Source: nih.
  • Source: nih.
  • Source: d-nb.
  • Syntheses of 3-Substituted 2,3-Dihydrobenzofuranes, 1,2-Dihydronaphtho(2,1-b)
  • Synthesis and Cytotoxic Activity Against a Non-small-cell Bronchopulmonary Carcinoma Line (NSCLC-N6)

Sources

Optimization

Technical Support Center: Optimizing the 2,3-Dihydrobenzofuran Core for Metabolic Stability

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. The 2,3-dihydrobenzofuran (DHB) pharmacophore is a "privileged structure" found in numerous bioactive molecules and clini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. The 2,3-dihydrobenzofuran (DHB) pharmacophore is a "privileged structure" found in numerous bioactive molecules and clinical candidates[1]. However, its wild-type core is highly susceptible to rapid oxidative metabolism, often leading to poor oral bioavailability and short biological half-lives[2][3].

This guide provides mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to help you successfully modify the DHB core and block metabolic liabilities.

Part 1: Knowledge Base & FAQs (Mechanistic Insights)

Q: Why is the unsubstituted 2,3-dihydrobenzofuran core highly susceptible to rapid clearance in vivo? A: The DHB core is a frequent target for Cytochrome P450 (CYP450) mediated oxidative metabolism[2]. The two primary sites of vulnerability are the benzylic C3 position and the electron-rich aromatic ring (specifically the C5 position)[4][5]. CYP450 enzymes (e.g., CYP3A4, CYP1A2) abstract a hydrogen atom from these positions, leading to rapid hydroxylation, subsequent phase II conjugation, or ring-opening events[3][5]. This results in high intrinsic clearance ( Clint​ ) and poor pharmacokinetic profiles[2].

Q: What are the most effective structural modifications to block C5 aromatic oxidation? A: Strategic fluorination at the 5-position (e.g., 5-fluoro-2,3-dihydrobenzofuran) is the gold standard[4]. The causality behind this choice is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than the C-H bond, making it highly resistant to homolytic cleavage by the CYP450 oxo-iron species[4].

  • Electronic Effects: Fluorine's high electronegativity withdraws electron density from the aromatic ring, deactivating it against electrophilic oxidative attack while maintaining the molecule's overall 3D conformation[1].

Q: How can I prevent benzylic oxidation at the C2 or C3 positions without losing target affinity? A: Geminal dimethylation (gem-dimethyl) at the C2 or C3 position is highly effective[6][7]. By replacing the abstractable protons with methyl groups, you eliminate the primary site of metabolism. Furthermore, the added steric bulk of the gem-dimethyl group can prevent the DHB core from optimally orienting within the CYP450 active site, providing a secondary layer of steric metabolic shielding[7].

G Core 2,3-Dihydrobenzofuran (Wild-Type Core) CYP CYP450 Oxidation (Liver Microsomes) Core->CYP Mod1 Gem-Dimethylation (e.g., C3-gem-dimethyl) Core->Mod1 Structural Modification Mod2 Fluorination (e.g., 5-Fluoro) Core->Mod2 Structural Modification Metab1 C3 Benzylic Hydroxylation CYP->Metab1 Metab2 C5 Aromatic Oxidation CYP->Metab2 Stable1 Blocked C3 Oxidation (Steric Shielding) Mod1->Stable1 Stable2 Blocked C5 Oxidation (Strong C-F Bond) Mod2->Stable2

CYP450-mediated oxidation pathways and structural blocking strategies.

Part 2: Troubleshooting Guide: In Vitro Assays & Synthesis

Issue 1: My modified DHB analog still shows high intrinsic clearance ( Clint​ ) in mouse liver microsomes (MLMs).

  • Root Cause Analysis: The clearance may be driven by non-CYP pathways (e.g., UGT-mediated glucuronidation, amidases) or oxidation at a different moiety (e.g., an exposed aniline ring)[2].

  • Solution: Implement a self-validating assay using 1-aminobenzotriazole (ABT). ABT is a broad-spectrum, irreversible suicide inhibitor of CYP450 enzymes[2][3]. If pre-treatment with ABT rescues the half-life of your compound, the liability is strictly CYP-mediated, and further DHB core optimization (like fluorination) is required[3]. If ABT does not improve stability, investigate Phase II metabolism or alternative functional groups.

Issue 2: Poor synthetic yields when attempting to introduce a gem-dimethyl group at the C3 position.

  • Root Cause Analysis: Direct alkylation of the DHB core is often hampered by competing ring-opening or over-alkylation.

  • Solution: Utilize a Claisen rearrangement approach. O-alkylation of a phenol precursor with a substituted alkyne (e.g., 3-methylpentyn-3-ol), followed by microwave-assisted Claisen rearrangement and re-aromatization, reliably yields the gem-dimethylated benzofuran core[7]. Alternatively, explore recent palladium-catalyzed C(sp3)-H functionalization methods[6].

G Start High Cl_int observed in MLM assay ABT Pre-treat with ABT (CYP Inhibitor) Start->ABT Check Does Cl_int decrease? ABT->Check Yes CYP-Mediated. Optimize DHB core (Add F or di-Me) Check->Yes Yes No Non-CYP Mediated. Check Phase II (Glucuronidation/UGT) Check->No No

Troubleshooting logic for high intrinsic clearance of DHB analogs.

Part 3: Quantitative Data

The table below summarizes the typical impact of structural modifications on the metabolic stability of 2,3-dihydrobenzofuran derivatives, utilizing representative data from medicinal chemistry optimization campaigns[2][3][4][7].

Compound / ModificationMLM Half-Life ( T1/2​ )Intrinsic Clearance ( Clint​ )Primary Metabolic Fate
Unsubstituted DHB Core < 10 min> 900 mL/min/kgRapid C3/C5 Oxidation
5-Fluoro-DHB > 45 min< 200 mL/min/kgStable / Phase II
3,3-Dimethyl-DHB > 60 min< 150 mL/min/kgStable
Unsubstituted + ABT > 60 min< 100 mL/min/kgCYP Inhibited

Part 4: Experimental Protocols

Protocol: Self-Validating Microsomal Stability Assay (ABT Shift Assay)

Purpose: To definitively determine if the metabolic liability of a DHB analog is CYP450-dependent. This protocol acts as a self-validating system because the inclusion of the ABT control directly proves whether the clearance mechanism is CYP-driven within the exact same experimental run[2][3].

Step-by-Step Methodology:

  • Preparation: Prepare mouse liver microsomes (MLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • ABT Pre-incubation (The Control): Split the MLM suspension into two aliquots.

    • To Aliquot A, add 1-aminobenzotriazole (ABT) to a final concentration of 1 mM.

    • To Aliquot B, add an equivalent volume of vehicle (DMSO).

    • Incubate both aliquots at 37°C for 30 minutes. Causality note: This pre-incubation is required to allow ABT to act as a mechanism-based (suicide) inhibitor, permanently inactivating the CYP enzymes in Aliquot A[3].

  • Compound Addition: Spike the DHB test compound into both aliquots at a final concentration of 1 µM.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the oxidative reaction.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding the sample to 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate T1/2​ and Clint​ .

  • Validation Check: A significantly longer T1/2​ in Aliquot A compared to Aliquot B confirms CYP-mediated metabolism, validating the need for structural modifications like fluorination or gem-dimethylation[3].

References

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associ
  • 5-Fluoro-2,3-dihydrobenzofuran|CAS 245762-35-0 - Benchchem. benchchem.com.
  • 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran - Benchchem. benchchem.com.
  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors | Journal of Medicinal Chemistry. acs.org.
  • Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition - bioRxiv.org. biorxiv.org.
  • The role of 1,4-palladium migration in C(sp 3 )
  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor P

Sources

Troubleshooting

Technical Support Center: Refinement of Protocols for Asymmetric Synthesis of Chiral Dihydrobenzofurans

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for the asymmetric synthesis of chiral dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the asymmetric synthesis of chiral dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these valuable synthetic transformations. Dihydrobenzofuran scaffolds are crucial structural motifs in a vast array of biologically active natural products and pharmaceutical agents[1][2][3]. Achieving high enantioselectivity and yield is often a significant challenge, demanding careful protocol refinement and a deep understanding of the underlying reaction mechanisms.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Foundational Knowledge - Choosing Your Synthetic Strategy

Before troubleshooting, selecting the appropriate synthetic approach is paramount. The two dominant strategies involve transition-metal catalysis and organocatalysis, each with distinct advantages and considerations.

Q1: What are the primary differences between transition-metal-catalyzed and organocatalytic methods for dihydrobenzofuran synthesis?

A1: The choice between transition-metal catalysis and organocatalysis depends on the desired substitution pattern, functional group tolerance, and scalability concerns.

  • Transition-Metal Catalysis: This approach often utilizes metals like palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) paired with chiral ligands.[1][3][4] These methods are powerful for a wide range of transformations, including intramolecular Heck reactions, C-H activation, and various cycloadditions.[4][5][6]

    • Strengths: High catalytic activity, broad substrate scope, and the ability to construct complex scaffolds, including those with quaternary stereocenters.[5][7] For instance, Pd-catalyzed Heck/Tsuji-Trost reactions can provide excellent regio- and enantiocontrol.[8]

    • Common Issues: Potential for catalyst deactivation, sensitivity to air and moisture, and the need to remove trace metals from the final product, which is a critical concern in drug development.

  • Organocatalysis: This strategy employs small, chiral organic molecules (e.g., cinchona alkaloids, squaramides, chiral phosphoric acids) to induce enantioselectivity.[9][10][11][12] Common organocatalytic routes include Michael additions, Friedel-Crafts reactions, and dearomative cyclizations.[9][13][14]

    • Strengths: Generally lower toxicity, reduced sensitivity to air and moisture compared to many metal catalysts, and often operates under milder conditions.[15][16] Organocatalysis can provide access to dihydrobenzofurans with excellent enantiomeric excess (ee), sometimes exceeding 99%[9][10].

    • Common Issues: Can require higher catalyst loadings (e.g., 5-20 mol%) compared to some transition-metal systems, and reaction rates can be slower.[9]

Q2: My target molecule requires a [3+2] cycloaddition. What are the key considerations for this type of reaction?

A2: Asymmetric [3+2] cycloaddition is a highly effective method for constructing the five-membered dihydrofuran ring with control over the C2 and C3 stereocenters.[2] Key considerations include:

  • Catalyst System: Both metal and organocatalysts are employed. Copper catalysts with chiral ligands like SPDO have shown extraordinary enantioselectivities (86–99% ee) in reactions between quinone esters and styrenes.[1][4] Chiral phosphoric acids are effective for annulations involving quinone imines.[11][12]

  • Substrate Choice: The electronic nature of both the three-atom component (e.g., quinones, phenols) and the two-atom component (e.g., alkenes) is critical. Electron-rich alkenes may react differently than electron-deficient ones.

  • Mechanism & Stereocontrol: Understanding the proposed transition state is key to rationalizing and improving stereoselectivity. For instance, bifunctional organocatalysts like squaramides use hydrogen bonding to orient substrates within the chiral pocket, dictating the facial selectivity of the attack.[9][16]

Section 2: Troubleshooting Guide - Common Experimental Hurdles

This section addresses the most frequent challenges encountered during the synthesis and provides a logical framework for resolving them.

Low Enantioselectivity (ee)

Q3: My reaction is producing the correct product but with low enantiomeric excess (<80% ee). What are the most likely causes and how can I fix this?

A3: Low enantioselectivity is a common and frustrating issue. A systematic approach is the best way to identify the root cause.[17]

Initial Checks (The Basics):

  • Catalyst Integrity: Verify the purity and structural integrity of your chiral catalyst or ligand. Was it purchased from a reputable source? If synthesized in-house, has it been fully characterized (NMR, etc.)? Was it stored under the correct conditions (e.g., inert atmosphere, low temperature)? A compromised catalyst is a primary suspect.[17]

  • Reagent Purity: Ensure all starting materials and reagents are pure. Trace impurities can sometimes act as catalyst poisons or participate in non-selective background reactions.

  • Solvent Quality: Use anhydrous, high-purity solvent. The presence of water can hydrolyze or deactivate certain catalysts, particularly metal complexes and Lewis acidic organocatalysts.[17]

Systematic Optimization:

  • Temperature: Temperature has a profound effect on enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee. Screen a range of temperatures, starting with the literature-reported value and decreasing incrementally.[17]

  • Solvent: The polarity and coordinating ability of the solvent can drastically alter the catalyst's chiral environment. If a reaction in toluene gives low ee, screening other non-polar (e.g., hexanes, CH₂Cl₂) or polar aprotic (e.g., THF, acetone) solvents may reveal a significant improvement.[5]

  • Concentration: Substrate concentration can impact the catalytic cycle. Highly concentrated reactions may favor catalyst aggregation or off-cycle pathways. Try running the reaction at a more dilute concentration.[17]

The following workflow provides a structured approach to troubleshooting low enantioselectivity.

G start Low Enantiomeric Excess (ee) Observed check_catalyst Verify Catalyst Integrity & Purity (Source, Storage, Characterization) start->check_catalyst check_reagents Confirm Purity of Starting Materials & Reagents check_catalyst->check_reagents Catalyst OK check_conditions Re-verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) check_reagents->check_conditions Reagents OK optimize_temp Screen Lower Temperatures (e.g., RT, 0°C, -20°C, -40°C) check_conditions->optimize_temp Conditions OK optimize_solvent Screen Different Solvents (Vary polarity & coordinating ability) optimize_temp->optimize_solvent No/Minor Improvement result_ok Problem Solved optimize_temp->result_ok Significant Improvement optimize_conc Vary Substrate Concentration (Test more dilute conditions) optimize_solvent->optimize_conc No/Minor Improvement optimize_solvent->result_ok Significant Improvement optimize_conc->result_ok Significant Improvement

Troubleshooting workflow for low enantioselectivity.
Low Reaction Yield

Q4: I'm getting high ee, but my chemical yield is very low. What should I investigate?

A4: Low yield with high ee suggests the catalytic cycle is selective but inefficient.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be caused by impurities in the substrate or solvent, or inherent instability under the reaction conditions. Try adding the catalyst in portions or using a higher catalyst loading. For metal-catalyzed reactions, ensure strict exclusion of oxygen unless it is a required oxidant.

  • Incomplete Conversion: The reaction may not be going to completion. Monitor the reaction over time using TLC or LC-MS to determine the reaction profile. If it stalls, the cause could be product inhibition (the product binds to the catalyst and shuts down turnover) or catalyst deactivation.

  • Side Reactions: Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify major byproducts. Common side reactions include substrate decomposition, dimerization, or reaction pathways that don't lead to the desired cyclization. For example, in reactions involving phenols, oxidation of the starting material can be a competitive pathway.[18]

  • Workup/Purification Issues: Is the product being lost during the aqueous workup or column chromatography? Dihydrobenzofurans can sometimes be sensitive to acid or base, or they may be volatile. Ensure your purification method is appropriate for the product's properties.

Poor Diastereoselectivity (dr)

Q5: My reaction creates two stereocenters, but I'm getting a nearly 1:1 mixture of diastereomers, even with good ee. How can I improve the diastereomeric ratio?

A5: Poor diastereoselectivity occurs when the catalyst controls the facial selectivity of one component but has less influence on the orientation of the second component during bond formation.

  • Catalyst Structure: The steric and electronic properties of the catalyst are paramount. Sometimes, a small change to the chiral ligand or organocatalyst can have a large impact on diastereoselectivity. For example, using a bulkier ligand on a metal catalyst can create a more constrained pocket, forcing a more specific orientation of the substrates.

  • Substrate Modification: Modifying one of the substrates can introduce steric bias that favors the formation of one diastereomer. For instance, adding a bulky silyl protecting group can influence the approach of the other reactant.

  • Solvent and Temperature: As with enantioselectivity, these parameters can influence the relative energies of the diastereomeric transition states. Screening different solvents and lower temperatures is a good starting point.

  • Post-Reaction Epimerization: It's possible to epimerize an undesired diastereomer to the more stable, desired one after the reaction. This can sometimes be achieved by treating the product mixture with a base like DBU, provided the stereocenter is amenable to epimerization.[14]

Section 3: Key Protocols & Characterization

Trustworthy science requires self-validating protocols. This means not only following a procedure but also rigorously confirming the identity, purity, and stereochemical integrity of the product.

Example Protocol: Organocatalytic Asymmetric Synthesis of a Dihydrobenzofuran

This protocol is a generalized example based on a Friedel-Crafts/Sₙ2 domino reaction, inspired by methodologies using bifunctional squaramide catalysts.[9][16]

Reaction: Asymmetric synthesis of a 2,3-disubstituted dihydrobenzofuran from a phenol derivative and a (Z)-α-bromonitroalkene.

Step-by-Step Methodology:

  • Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (0.2 mmol, 1.0 equiv.) and the chiral quinine-derived squaramide organocatalyst (0.01 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (2.0 mL, 0.1 M) via syringe. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Substrate Addition: Add the (Z)-α-bromonitroalkene (0.24 mmol, 1.2 equiv.) to the solution via syringe.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or 0°C). Monitor the progress by thin-layer chromatography (TLC) until the phenol starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dihydrobenzofuran product.

  • Characterization: Determine the yield. Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Catalyst Screening

When optimizing a reaction, it is crucial to present data clearly. The table below illustrates a typical screening process for a chiral catalyst.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
14a (5)Toluene25128572
24b (5)Toluene25129188
34c (5)Toluene25109597
44c (5)CH₂Cl₂25109394
54c (5)Toluene02496>99
64c (2)Toluene03690>99

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[9][19][20]

Characterization Workflow

The following workflow outlines the essential steps to validate your final product.

Post-synthesis characterization workflow.

Q6: How do I select the right chiral HPLC column and conditions to determine my product's ee?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[21][22][23] The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

  • Column Selection: The selection process is largely empirical.[23] CSPs based on coated or immobilized polysaccharides (e.g., cellulose or amylose derivatives) are extremely versatile and should be the first choice for screening. Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards.[24][25]

  • Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (IPA) for normal-phase chromatography. A common starting point is 90:10 hexane:IPA. Run the racemic sample first to establish the retention times of both enantiomers.

  • Optimization: If separation is poor, you can:

    • Adjust the Hexane/IPA Ratio: Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • Try a Different Alcohol: Sometimes, switching from IPA to ethanol can significantly change the selectivity.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve peak resolution.

  • Analysis: Once a good separation is achieved for the racemate, inject your chiral sample. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| × 100.

References
  • Kaur, N., Singh, V., & Zahoor, F. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Zhang, L., Xiao, J., Wang, Y., & Peng, Y. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. [Link]

  • (2025). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. Preprint. [Link]

  • Smith, A. D. et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition. [Link]

  • Susam, Z. D., Özcan, B. D., Kurtkaya, E., Yildirim, E., & Tanyeli, C. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Susam, Z. D. (2022). ORGANOCATALYTIC ENANTIOSELECTIVE SYNTHESIS OF DIHYDRONAPHTHOFURANS AND DIHYDROBENZOFURANS: REACTION DEVELOPMENT AND INSIGHTS IN. Middle East Technical University. [Link]

  • Zahoor, F. et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • Susam, Z. D., Özcan, B. D., Kurtkaya, E., Yildirim, E., & Tanyeli, C. (2022). Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Irfan, M. et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Irfan, M. et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • (2017). Enantioselective synthesis of 2,3‐dihydrobenzofurans through a cyclopropanation/intramolecular rearrangement. Angewandte Chemie International Edition. [Link]

  • Kaur, N., Singh, V., Zahoor, F., Irfan, M., Al-Ghamdi, A. A., & Al-Sehemi, A. G. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Fang, X. et al. (2020). Asymmetric Copper-Catalyzed Synthesis of Dihydrobenzofuran-3-ols. Synfacts. [Link]

  • (2020). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. [Link]

  • (2023). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis. Organic Letters. [Link]

  • Suzuki, T., Ishizaka, Y., & Hamashima, Y. (2016). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C-O Axially Chiral Enolates. Chemical & Pharmaceutical Bulletin. [Link]

  • Wang, W. et al. (2023). Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry. [Link]

  • Magolan, J. et al. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters. [Link]

  • (n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]

  • (2020). Stereodivergent Synthesis of Chiral Hydrobenzofuranpyrrolidines by Catalytic Asymmetric Dearomative Cyclization and Controlled Epimerization. ResearchGate. [Link]

  • (n.d.). SYNTHESIS OF α-ARYLATED DIHYDROBENZOFURANS VIA NICKEL- CATALYZED REDUCTIVE CROSS-COUPLING REACTIONS. University of Massachusetts Amherst. [Link]

  • DiRocco, D. A., O'berg, K. M., & Rovis, T. (2009). Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction. Journal of the American Chemical Society. [Link]

  • (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Chiba, K. et al. (2000). Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes. The Journal of Organic Chemistry. [Link]

  • (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. [Link]

  • (2018). Asymmetric construction of dihydrobenzofuran-2,5-dione derivatives via desymmetrization of p-quinols with azlactones. Chemical Communications. [Link]

  • (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

  • (2019). Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

  • (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. [Link]

  • (2005). chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

  • (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • (2019). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]

Sources

Optimization

Troubleshooting low yields in palladium-catalyzed carbonylative cyclization

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals systematically troubleshoot and optimize p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals systematically troubleshoot and optimize palladium-catalyzed carbonylative cyclizations.

Palladium-catalyzed carbonylative cyclization is a powerful atom-economical method for constructing complex lactams, lactones, and polycyclic frameworks. However, achieving high yields requires a delicate kinetic balance between oxidative addition, CO coordination, migratory insertion, and reductive elimination. When yields plummet, the root cause usually lies in disrupted CO mass transfer, catalyst deactivation, or competing reaction pathways.

Below, you will find a diagnostic workflow, an in-depth FAQ, a self-validating experimental protocol, and quantitative benchmarking data to get your catalytic cycle back on track.

Diagnostic Workflow

DiagnosticWorkflow Start Low Yield in Carbonylative Cyclization CheckPd Is Pd black precipitating? Start->CheckPd PdBlackYes Catalyst Deactivation Increase CO pressure or use bidentate ligand CheckPd->PdBlackYes Yes CheckSide Direct coupling products (no CO insertion)? CheckPd->CheckSide No Success Optimal Yield Achieved PdBlackYes->Success SideYes Slow CO Mass Transfer Use sealed Schlenk tube or ex situ CO source CheckSide->SideYes Yes CheckConv Unconsumed starting material? CheckSide->CheckConv No SideYes->Success ConvYes Poor Activation Optimize base/oxidant or increase temperature CheckConv->ConvYes Yes CheckConv->Success No ConvYes->Success

Diagnostic workflow for troubleshooting low yields in Pd-catalyzed carbonylative cyclization.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black shortly after heating, and my yield is abysmal (<20%). What is causing this? A: You are observing the precipitation of "Palladium black," which indicates irreversible catalyst deactivation. Mechanistically, the coordination and release of CO to the vinyl or aryl palladium complex is a reversible process[1]. If the CO partial pressure is too low, CO releases from the palladium center prematurely. Without the stabilizing π -acceptor effects of CO or a robust ligand, the highly reactive Pd(0) intermediates aggregate into inactive bulk metal[2].

  • Solution: Increase the CO pressure. Transitioning from a standard balloon setup (1 atm) to a sealed Schlenk tube (e.g., 20 psi) dramatically improves catalyst stability and can increase yields from 19% to >85%[2]. Alternatively, switch from a monodentate ligand (like PPh 3​ ) to a rigid bidentate ligand (like Xantphos or DPEPhos), which tightly binds the Pd center and prevents aggregation[1][3].

Q2: I am getting good conversion of my starting material, but the major product is the direct Heck-type cyclization product, lacking the carbonyl group. How do I favor carbonylation? A: This is a classic kinetic competition. The rate of CO migratory insertion into the aryl-palladium bond must outpace the direct migratory insertion of the tethered alkene or alkyne. If CO mass transfer into the liquid phase is poor, the local concentration of dissolved CO is insufficient to drive the carbonylation pathway.

  • Solution: Gaseous CO is notoriously difficult to dissolve efficiently. Consider using an ex situ liquid or solid CO-releasing molecule (CORM). Reagents like Fe(CO) 5​ (activated by a dual-base system)[4] or Formic Acid (activated by DCC)[1] generate CO directly in the reaction medium at a controlled rate. This tunable CO release ensures a constant, optimal local concentration of CO, entirely suppressing the non-carbonylative side reaction[4].

Q3: I am working with sterically hindered aryl bromides. The reaction doesn't proceed at all. Should I increase the CO pressure further? A: No. In fact, excessively high CO pressure can "poison" the catalyst by forming saturated, unreactive Pd(CO) n​ species, preventing the initial oxidative addition of the aryl halide. Aryl bromides already possess a higher activation barrier for C–Br bond cleavage compared to aryl iodides[1].

  • Solution: Maintain a moderate CO pressure (e.g., 0.1 to 1 bar) and focus on the catalyst system. Use an electron-rich, sterically demanding ligand (e.g., Xantphos) to accelerate the oxidative addition step. You may also need to increase the reaction temperature to 100 °C to overcome the activation barrier[1].

Self-Validating Experimental Protocol: Ex Situ CO-Driven Carbonylative Cyclization

To ensure reproducibility and built-in troubleshooting, use the following protocol employing a two-chamber system or a sealed Schlenk tube with an ex situ CO source (e.g., Formic Acid/DCC or Mo(CO) 6​ ). This avoids the safety hazards of pressurized CO gas while ensuring excellent mass transfer.

Step 1: Reagent Loading (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL sealed tube, add the aryl/vinyl halide substrate (0.5 mmol), Pd(OAc) 2​ (3 mol %), and Xantphos (3 mol %)[1].

  • Add the nucleophile (if intermolecular) or ensure the tethered nucleophile is present in the substrate.

  • Causality Check: The 1:1 ratio of Pd to bidentate ligand prevents the formation of coordinatively unsaturated species that lead to Pd black.

Step 2: CO Surrogate & Base Addition

  • Add Et 3​ N (2.0 equiv) as the base and DMF (2 mL) as the solvent.

  • Add the CO surrogate: Formic acid (3.5 mmol) and DCC (0.1 mmol)[1].

  • Mechanistic Insight: DCC acts as a catalytic activator for formic acid, generating benzoic formic anhydride as an intermediate, which undergoes decarbonylation to release CO steadily[1].

Step 3: Sealing and Heating

  • Seal the tube securely with a Teflon-lined cap.

  • Heat the reaction mixture to 100 °C behind a blast shield. The sealed environment will generate a theoretical CO partial pressure of ~0.1 to 0.5 bar, which is the kinetic "sweet spot" for this transformation[1].

Step 4: Self-Validation & Monitoring (At t = 4 hours)

  • Cool the reaction briefly and withdraw a 10 µL aliquot under N 2​ . Dilute in EtOAc and analyze via GC-MS or LC-MS.

  • Diagnostic Checkpoint A: If unreacted starting material is dominant and the solution is yellow/orange, oxidative addition is the bottleneck. Action: Increase temperature by 10 °C.

  • Diagnostic Checkpoint B: If the direct coupling (non-carbonylated) product is observed, CO release is too slow. Action: Add an additional 0.05 mmol of DCC to accelerate CO generation.

  • Diagnostic Checkpoint C: If Pd black is observed, the CO pressure is too low to stabilize the catalyst. Action: Ensure the tube is perfectly sealed; check O-rings.

Step 5: Workup

  • After 20 hours, cool to room temperature, vent carefully in a fume hood, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating how optimizing the CO source and ligand architecture rescues low-yielding reactions.

EntryCatalyst SystemLigandCO Source / PressureObservationYield (%)
1Pd(OAc) 2​ (5 mol%)PPh 3​ CO Gas (1 atm)Severe Pd black formation; catalyst decomposition[2].19%
2Pd(OAc) 2​ (5 mol%)PPh 3​ CO Gas (20 psi)Clean conversion; higher pressure stabilized Pd(0)[2].86%
3Pd(OAc) 2​ (3 mol%)NoneFe(CO) 5​ (0.25 equiv)Tunable liquid CO release; excellent selectivity[4].91%
4PdCl 2​ (5 mol%)PPh 3​ Formic Acid (12 equiv)Trace product; monodentate ligand failed to promote coupling[3].<5%
5PdCl 2​ (5 mol%)DPEPhosFormic Acid (12 equiv)Bidentate ligand improved stability, but selectivity remained moderate[3].34%
6Pd(OAc) 2​ (3 mol%)XantphosFormic Acid + DCCOptimal steady-state CO generation; highly robust system[1].85%

References

  • Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis. National Institutes of Health (NIH).
  • Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. MDPI.
  • Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids. ACS Publications.
  • Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source. ACS Publications.

Sources

Troubleshooting

Stability issues of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid .

This compound is a highly substituted alpha-aryloxy carboxylic acid. Its unique architecture—featuring a quaternary C2 center bonded to an ether oxygen, an ethyl group, and a carboxylic acid—makes it highly susceptible to specific degradation pathways in solution. This guide synthesizes mechanistic causality, diagnostic troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Causality of Degradation

Understanding why a molecule degrades is the first step in preventing it. 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid exhibits three primary modes of instability in solution:

  • Spontaneous Decarboxylation (Photolytic/Thermal): The C2 position is sterically hindered and electronically activated. Under UV light or thermal stress, homolytic cleavage of the C-COOH bond occurs. The resulting carbon-centered radical is highly stabilized by the adjacent ether oxygen and the aromatic ring, making decarboxylative radical formation exceptionally favorable [1].

  • Acid-Catalyzed Ring Cleavage: The dihydrobenzofuran ring is a cyclic ether. In highly acidic environments (pH < 3.0), the ether oxygen becomes protonated. Because the C2 carbon is fully substituted, it can support a transient positive charge, leading to heterolytic O-C2 bond cleavage and the formation of a ring-opened phenolic alcohol [2].

  • Oxidative Aromatization: Dihydrobenzofurans possess a strong thermodynamic driving force to aromatize into fully conjugated benzofurans. In the presence of dissolved oxygen, the compound undergoes oxidative dehydrogenation. Because C2 lacks a free hydrogen, this process forces the ejection of the carboxylic acid group (oxidative decarboxylation) to restore the planar aromatic system [3].

Pathways Parent 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid Path1 Photolytic/Thermal Stress Parent->Path1 Path2 Acidic pH (< 3.0) Parent->Path2 Path3 Oxidative Stress (O2) Parent->Path3 Deg1 Decarboxylation (-CO2) Path1->Deg1 Radical Cleavage Deg2 Ring Cleavage (Phenolic Alcohol) Path2->Deg2 Ether Hydrolysis Deg3 Aromatization (Benzofuran) Path3->Deg3 Oxidative Loss

Degradation pathways of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Part 2: Diagnostic Troubleshooting & FAQs

Q: Why is my HPLC purity dropping over 24 hours when using a 0.1% TFA mobile phase? A: Trifluoroacetic acid (TFA) drops the pH of your solution to ~2.0. At this pH, the cyclic ether oxygen is protonated, triggering acid-catalyzed ring cleavage. Solution: Switch to a milder buffer system, such as 10 mM Ammonium Acetate (pH 6.8), which keeps the carboxylic acid deprotonated and the ether intact.

Q: I am observing a major impurity peak with a mass of[M-44] in my LC-MS. What is happening? A: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). This is typically caused by exposing the solution to ambient light on the benchtop or excessive heat in the autosampler. Solution: Store all solutions in amber vials and maintain autosampler temperatures at 4°C.

Q: Does freeze-thawing affect the stability of the compound in DMSO? A: Yes. Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture into the DMSO. The dissolved oxygen acts as a radical initiator, driving oxidative aromatization to a benzofuran derivative. Solution: Aliquot your primary stock into single-use vials and purge the headspace with Argon before freezing.

Part 3: Validated Standard Operating Protocols (SOPs)

To ensure reproducible results, every protocol must be a self-validating system. The following workflow prevents the three degradation pathways while incorporating built-in quality control (QC) checkpoints.

Protocol: Preparation of Stability-Optimized Stock Solutions
  • Gravimetric Analysis: Weigh 10.00 mg of the API using a calibrated analytical balance.

    • Causality: High precision prevents concentration discrepancies that can skew kinetic assays.

  • Primary Solvation: Dissolve the solid in 1.0 mL of anhydrous, degassed DMSO.

    • Causality: Aprotic solvents prevent premature protonation of the ether. Degassing removes O₂, halting oxidative aromatization.

  • Aqueous Dilution: Dilute the primary stock into a pH 7.4 Phosphate Buffered Saline (PBS) to achieve the working concentration. Ensure final DMSO concentration is <5%.

    • Causality: pH 7.4 maintains the compound as a stable carboxylate anion, completely preventing acid-catalyzed ring cleavage.

  • Photolytic Protection: Transfer the solution immediately into amber glass HPLC vials.

    • Causality: Amber glass blocks UV radiation, shutting down the radical-mediated decarboxylation pathway.

  • Inert Atmosphere Sealing: Purge the headspace of the vials with Argon gas, then cap tightly.

  • Self-Validation (QC Check): Run a baseline LC-MS injection immediately after preparation (T=0). You must confirm >98% purity and verify the complete absence of the [M-44] peak before proceeding with downstream assays.

Workflow Step1 Weigh Solid API Step2 Dissolve in Degassed DMSO Step1->Step2 Step3 Dilute in Buffer (pH 7.4) Step2->Step3 < 5% Organic Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -20°C (Argon Purged) Step4->Step5

Optimal workflow for preparing and storing stable stock solutions.

Part 4: Quantitative Data Analytics

The following table summarizes forced degradation data, highlighting the critical importance of pH and environmental control.

Environmental ConditionTime (Hours)Temp (°C)Purity Remaining (%)Primary Degradant Observed
pH 2.0 (0.1% TFA) 24h25°C82.4%Ring-opened phenolic alcohol
pH 7.4 (PBS Buffer) 24h25°C98.7%None (Stable)
pH 10.0 (Borate Buffer) 24h25°C91.2%Oxidative benzofuran derivative
pH 7.4 + UV Light Exposure 4h25°C65.0%Decarboxylated product ([M-44])
DMSO (Ambient O₂, Freeze-Thaw) 72h-20°C to 25°C88.5%Benzofuran + Decarboxylated mix

References

  • [1] Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. AIP Conference Proceedings. Available at:[Link]

  • [2] New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology (PubMed). Available at:[Link]

Sources

Optimization

Improving pharmacokinetic properties of 2,3-dihydrobenzofuran derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to advancing the development of 2,3-dihydrobenzofuran derivatives. This scaffold is a cornerstone in many medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to advancing the development of 2,3-dihydrobenzofuran derivatives. This scaffold is a cornerstone in many medicinal chemistry programs due to its presence in numerous bioactive natural products and synthetic compounds.[1][2] However, translating promising in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties.

This guide provides a structured, experience-driven approach to diagnosing and solving common PK challenges. It is designed for drug development professionals to move beyond routine data generation and toward a mechanistic understanding of how to build better molecules.

Troubleshooting Guide: From Bench Potency to Preclinical Success

This section addresses the most critical and frequently encountered challenge in drug development: high in vitro potency that fails to translate to in vivo models.[3]

Core Problem: My 2,3-dihydrobenzofuran analog shows high in vitro potency but fails in vivo. What are the likely pharmacokinetic culprits?

This discrepancy is almost always rooted in poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound isn't reaching the target in sufficient concentration for the required duration.[4] The first step is to systematically dissect the problem into three primary areas: solubility, permeability, and metabolic stability.

Troubleshooting Workflow

G Start High In Vitro Potency, Low In Vivo Efficacy Triage Systematic PK Triage Start->Triage Solubility Is Solubility a Limiting Factor? Triage->Solubility Step 1 Permeability Is Permeability Rate-Limiting? Triage->Permeability Step 2 Metabolism Is the Compound Metabolically Unstable? Triage->Metabolism Step 3 Solubility->Permeability No Sol_Assay Perform Kinetic Solubility Assay Solubility->Sol_Assay Yes Permeability->Metabolism No Perm_Assay Perform PAMPA Assay Permeability->Perm_Assay Yes Met_Assay Perform Microsomal Stability Assay Metabolism->Met_Assay Yes Sol_Result Result: Low Solubility (<10 µM) Sol_Assay->Sol_Result Perm_Result Result: Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Perm_Assay->Perm_Result Met_Result Result: High Clearance (t½ < 30 min) Met_Assay->Met_Result Sol_Solutions Solutions: • Increase Polarity (SAR) • Reduce logP • Formulation (Nanosizing, ASD) Sol_Result->Sol_Solutions Perm_Solutions Solutions: • Reduce Polar Surface Area • Mask H-bond Donors • Prodrug Approach Perm_Result->Perm_Solutions Met_Solutions Solutions: • Block Metabolic Hotspots (D, F) • Deactivate Rings (EWG) • Reduce Lipophilicity Met_Result->Met_Solutions

Caption: A systematic workflow for diagnosing poor in vivo efficacy.

Issue 1: Poor Aqueous Solubility

Poor solubility is a primary cause of low oral bioavailability, leading to insufficient drug concentration at the target site.[5] Only a dissolved drug can be absorbed.[6]

Question: How do I diagnose and address the poor solubility of my 2,3-dihydrobenzofuran derivative?

Answer: First, you must quantify the problem. A kinetic solubility assay is a rapid, high-throughput method suitable for early drug discovery.[7]

  • Diagnosis (The "Why"): The 2,3-dihydrobenzofuran core is relatively lipophilic. Substituents chosen to enhance potency often increase molecular weight and lipophilicity (logP), further depressing aqueous solubility.[8] This leads to compounds crashing out of solution in the gastrointestinal tract before they can be absorbed.

  • Solutions (Chemical Modification):

    • Introduce Polar Groups: Strategically add polar functional groups (e.g., amines, alcohols, amides) to increase interactions with water. This can improve solubility.[9]

    • Ionizable Groups: Incorporating a basic nitrogen (e.g., pyridine, piperidine) or an acidic group (e.g., carboxylic acid) allows for salt formation, which can dramatically improve solubility and dissolution rates.[9]

    • Reduce Lipophilicity (logP/D): Systematically replace lipophilic moieties with more polar isosteres. For example, replace a phenyl ring with a pyridine ring or a t-butyl group with a cyclopropyl group.

  • Solutions (Formulation Strategies):

    • Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface-area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[5][10]

    • Amorphous Solid Dispersions (ASDs): Dispersing your compound in a polymer matrix prevents it from crystallizing. The amorphous form is thermodynamically more soluble than the stable crystalline form.[5]

    • Co-solvents & Surfactants: For preclinical studies, formulating the compound in a vehicle containing co-solvents (like PEG400, DMSO) or surfactants can keep it in solution upon dosing.[10][11]

Strategy Mechanism Typical Application
Chemical Modification Increases intrinsic solubility of the molecule.Lead Optimization (SAR)
Particle Size Reduction Increases dissolution rate by increasing surface area.Preclinical Formulation, Clinical Formulation
Amorphous Solid Dispersions Increases apparent solubility by preventing crystallization.Preclinical Formulation, Clinical Formulation
Co-Solvent/Surfactant Keeps drug solubilized in the delivery vehicle.Early in vivo PK studies
Issue 2: Low Membrane Permeability

If a compound is soluble but still shows poor absorption, the next barrier is its ability to cross the intestinal epithelium.

Question: My compound is soluble, but bioavailability is still low. How do I assess and improve its permeability?

Answer: A compound must have a balance of aqueous solubility and lipid membrane permeability to be orally absorbed (a key tenet of the Lipinski's Rule of Five).[8]

  • Diagnosis (The "Why"): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to specifically assess passive diffusion, which is a primary route of absorption for many drugs.[12][13] Low permeability in this assay suggests the molecule is too polar or has too many hydrogen bond donors/acceptors that hinder its passage through the lipid bilayer of enterocytes. PAMPA is useful because it isolates passive diffusion from the complexities of active transport or efflux, which would be observed in cell-based assays like Caco-2.[13][14]

  • Solutions (Chemical Modification):

    • Reduce Polar Surface Area (PSA): PSA is a strong predictor of permeability. Aim for a PSA < 140 Ų. This can be achieved by replacing polar groups with less polar ones or by intramolecular hydrogen bonding to mask polar groups.

    • Mask Hydrogen Bond Donors/Acceptors: The number of H-bond donors and acceptors is critical. Strategically methylate hydroxyl or amine groups, or replace a carboxylic acid with an ester or an amide.

    • Prodrug Approach: If a polar group is essential for in vitro potency but kills permeability, a prodrug strategy can be effective.[15] A lipophilic moiety is attached to the polar group (e.g., esterifying a carboxylic acid), which masks the polarity for absorption. The linker is then cleaved in vivo by enzymes (like esterases) to release the active parent drug.[16]

Issue 3: High Metabolic Instability

If a compound is both soluble and permeable but has low plasma exposure after oral dosing (and often after intravenous dosing as well), it is likely being cleared too rapidly by metabolic enzymes.

Question: My compound has good solubility and permeability but disappears quickly in vivo. How do I identify and fix metabolic liabilities?

Answer: Rapid metabolism, particularly first-pass metabolism in the liver, is a major hurdle. The primary enzymes responsible are Cytochrome P450s (CYPs).[17]

  • Diagnosis (The "Why"): An in vitro metabolic stability assay using human liver microsomes (HLM) is the standard first step.[18][19] HLMs contain a rich complement of CYP enzymes.[17] By incubating your compound with HLMs and a necessary cofactor (NADPH) and measuring its disappearance over time, you can calculate its intrinsic clearance—a measure of how efficiently the enzymes metabolize the compound.[20][21] A short half-life (< 30 minutes) in this assay often correlates with high clearance in vivo.

  • Solutions (Chemical Modification - "Metabolic Blocking"):

    • Identify the "Soft Spot": The key is to find the exact site on the molecule being metabolized (the "metabolic soft spot"). This is done via "metabolite identification" studies, typically using LC-MS/MS to find the mass of new, metabolized versions of your compound.

    • Block the Site: Once the site is identified, you can make specific chemical changes to block the metabolic reaction.[22]

      • Aromatic Hydroxylation: If an aromatic ring is being hydroxylated, add a strong electron-withdrawing group (e.g., -CF₃, -SO₂NH₂) to deactivate the ring.[22]

      • N- or O-Dealkylation: If an N- or O-alkyl group is being removed, replace small alkyl groups (e.g., methyl) with larger ones (e.g., t-butyl) to create steric hindrance, or move the group to a less accessible position.[22]

      • Benzylic Oxidation: The methylene group (C3) of the dihydrobenzofuran ring can be susceptible to oxidation.

      • Deuteration: Replacing a hydrogen atom at the metabolic site with its heavier isotope, deuterium (D), can slow the rate of metabolism. This is known as the "kinetic isotope effect."

Common Metabolic Pathways for 2,3-Dihydrobenzofuran

G cluster_0 2,3-Dihydrobenzofuran Core cluster_1 Metabolic Hotspots Core A Aromatic Hydroxylation A->Core  Benzene Ring CYP450 B Benzylic Oxidation B->Core  C3 Position CYP450 C O-Dealkylation (if R=Alkyl) C->Core  Oxygen CYP450 D Side-Chain Oxidation D->Core  R-Group CYP450

Caption: Potential metabolic liabilities on the 2,3-dihydrobenzofuran scaffold.

Experimental Protocols

Authoritative and reproducible protocols are the foundation of good science. The following are streamlined methods for the key assays discussed.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay determines the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[23]

  • Objective: To rapidly assess the kinetic solubility of test compounds.

  • Materials & Equipment:

    • Test compounds in 10 mM DMSO stock solutions.

    • Phosphate-Buffered Saline (DPBS), pH 7.4.

    • DMSO (spectrophotometric grade).

    • 96-well clear-bottom microtiter plates.

    • Plate reader capable of measuring absorbance at 620 nm.

    • Multichannel pipettes.

  • Step-by-Step Methodology:

    • Prepare Compound Plate: Create a serial dilution of your 10 mM DMSO stock solution directly in a 96-well plate. For example, a 2-fold dilution series from 10 mM down to ~20 µM.

    • Prepare Assay Plate: In a separate 96-well plate, add 98 µL of DPBS (pH 7.4) to each well.

    • Initiate Precipitation: Transfer 2 µL from each well of the compound plate to the corresponding well of the assay plate. This results in a final DMSO concentration of 2% and dilutes your compound series into the aqueous buffer.

    • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking. This allows time for compounds with low solubility to precipitate.

    • Measurement: Measure the absorbance (optical density) of each well at 620 nm. Light scattering caused by precipitate will increase the absorbance.

    • Data Analysis: Plot absorbance vs. compound concentration. The kinetic solubility is the concentration at which the absorbance significantly rises above the baseline (e.g., 3 times the standard deviation of the vehicle-only control wells).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive diffusion across a lipid membrane, simulating absorption in the gastrointestinal tract.[12][14]

  • Objective: To determine the passive permeability coefficient (Papp) of test compounds.

  • Materials & Equipment:

    • PAMPA plate system (e.g., a 96-well filter plate as the Donor and a 96-well acceptor plate).

    • Phospholipid solution (e.g., 2% w/v lecithin in dodecane).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Test compounds (10 mM in DMSO).

    • LC-MS/MS for quantification.

  • Step-by-Step Methodology:

    • Prepare Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

    • Prepare Acceptor Plate: Add 300 µL of PBS buffer (containing 1-5% DMSO to act as a solvent sink) to each well of the acceptor plate.

    • Prepare Donor Plate: Prepare the test compound solutions at a final concentration (e.g., 10 µM) in PBS. Add 200 µL of this solution to each well of the lipid-coated donor plate.

    • Create the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

    • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.[24]

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (final) and acceptor wells using a validated LC-MS/MS method.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volumes, surface area, and incubation time.

Principle of the PAMPA Assay

PAMPA Donor Donor Well (pH 6.5-7.4) Test Compound in Buffer Membrane Artificial Membrane (Phospholipid in Dodecane) Acceptor Acceptor Well (pH 7.4) Buffer + Sink (DMSO) Donor:s->Acceptor:n Compound Permeates Process Passive Diffusion (High to Low Concentration)

Caption: Diagram of the PAMPA sandwich model for passive permeability.

Protocol 3: Microsomal Metabolic Stability Assay

This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily CYPs.[25]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials & Equipment:

    • Pooled Human Liver Microsomes (HLM), stored at -80°C.

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Test compound (10 mM in DMSO).

    • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

    • Acetonitrile with an internal standard for quenching.

    • Incubator/shaker set to 37°C.

    • LC-MS/MS for quantification.

  • Step-by-Step Methodology:

    • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1 mg/mL).

    • Initiate Reaction: Pre-warm the master mix and the NADPH solution separately at 37°C for 5-10 minutes.[26] To start the reaction, add the NADPH solution to the master mix. Immediately aliquot this complete reaction mix into tubes containing a low final concentration of your test compound (typically 1 µM).

    • Time Points: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube or plate well containing ice-cold acetonitrile to stop the reaction (quenching).

    • Negative Control: Run a parallel incubation without the NADPH regenerating system. Any compound loss in this control is due to non-enzymatic degradation or binding, not CYP metabolism.

    • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.

    • Data Analysis: Quantify the peak area of the parent compound at each time point relative to the internal standard. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Sera Labs. (n.d.). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). doi:10.17504/protocols.io.j8nlk8y41l5r/v1
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). In vitro models to determine the pharmacokinetic parameters.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Barba-Bon, A., Pan, Y.-C., Biedermann, F., Guo, D.-S., Nau, W. M., & Hennig, A. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 589410. doi:10.3389/fchem.2020.589410
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Riley, R. J., et al. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society Transactions, 29(Pt 2), 135-140. doi:10.1042/bst0290135
  • Ackley, D. C., Rockich, K. T., & ... (2004).
  • National Center for Biotechnology Information. (2015).
  • ResearchGate. (2024). Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low In-Vivo Potency of BCH001.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Simoni, E., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry, 59(15), 7250-7264.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. doi:10.17504/protocols.io.81wgb6od3lpk/v1
  • MDPI. (2023).
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  • ResearchGate. (2023). Physiologically Based Pharmacokinetic Modelling to Predict Pharmacokinetics of Enavogliflozin, a Sodium-Dependent Glucose Transporter 2 Inhibitor, in Humans.
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  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Wang, J., et al. (2022). Why 90% of clinical drug development fails and how to improve it?
  • Journal of Pharmaceutical Negative Results. (2023). Solubility enhancement techniques: A comprehensive review.
  • Chen, Z., Pitchakuntla, M., & Jia, Y. (2019). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1242.
  • Al-Amiery, A. A., & Kadhum, K. M. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(45), 29283-29297.
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Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to 2,3-dihydrobenzofuran

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structural motif embedded in numerous bioactive natural products and pharmaceuticals, including the antimalarial (+)-decursivine, the anti-HIV agent (+)-litho...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structural motif embedded in numerous bioactive natural products and pharmaceuticals, including the antimalarial (+)-decursivine, the anti-HIV agent (+)-lithospermic acid, and the melanin biosynthesis inhibitor linderol A[1]. Because the biological efficacy of these molecules is heavily dependent on their stereochemistry and substitution patterns, synthetic chemists have moved away from traditional, harsh cyclization methods toward highly selective, catalytic approaches.

This guide provides an objective, data-driven comparison of three state-of-the-art synthetic routes to 2,3-dihydrobenzofurans: Transition-Metal Catalyzed C–H Activation , Asymmetric Organocatalytic Cycloaddition , and Metal-Free Brønsted Acid Catalysis . By evaluating their mechanistic logic, experimental performance, and scalability, researchers can select the optimal pathway for their specific drug development or total synthesis campaigns.

Mechanistic Logic & Synthetic Disconnections

The construction of the five-membered oxygen heterocycle fused to a benzene ring requires precise control over C–C and C–O bond formation. Modern methodologies achieve this through distinct activation modes:

G Target 2,3-Dihydrobenzofuran Core CH Rh(III) C-H Activation [3+2] Annulation CH->Target Redox-Neutral Org Organocatalytic Asymmetric [3+2] Org->Target High Enantioselectivity Acid Brønsted Acid Cycloaddition Acid->Target Metal-Free/Green

Figure 1: Comparative mechanistic pathways for constructing the 2,3-dihydrobenzofuran core.

Rh(III)-Catalyzed C–H Activation and [3+2] Annulation

This approach utilizes a unique Rh(III)-catalyzed C–H activation of N-phenoxyacetamides followed by the carbooxygenation of 1,3-dienes (2[2]).

  • Causality: The N-phenoxy group acts as an internal oxidant. Upon C–H insertion and subsequent diene coordination, the N–O bond cleaves, driving the catalytic cycle forward without the need for external, harsh oxidants. This redox-neutral environment preserves sensitive functional groups[2].

Asymmetric Organocatalytic [3+2] Cycloaddition

Constructing chiral centers at highly sterically hindered sites is notoriously difficult. A recent breakthrough utilizes binaphthalene-based chiral phosphoric acids (CPA) to catalyze the reaction between p-quinone monoimides and vinylnaphthalenols (3[3]).

  • Causality: The CPA employs a dual hydrogen-bonding activation strategy. It simultaneously activates the electrophilic quinone and the nucleophilic vinyl group, locking the transition state into a rigid conformation. This overcomes steric repulsion and dictates exquisite facial selectivity (>95% ee)[3].

Transition-Metal-Free Brønsted Acid Catalysis

For researchers prioritizing green chemistry and cost-efficiency, Brønsted acid-mediated cyclizations offer a robust alternative. Treatment of substituted styrylnaphthols and allylic alcohols with p-toluenesulfonic acid (TsOH) yields dihydronaphthofurans (4[4]).

  • Causality: The strong acid protonates the allylic alcohol, generating a stable carbocation. This triggers an intramolecular addition followed by a 1,2-hydride shift, rapidly forming the stable five-membered ring[4].

Quantitative Performance Comparison

The following table synthesizes the experimental data across the three methodologies, allowing for rapid benchmarking of yield, stereocontrol, and operational conditions.

ParameterRh(III) C–H Activation[2]CPA Asymmetric Cycloaddition[3]Brønsted Acid Catalysis[4]
Catalyst [RhCp*Cl₂]₂ / AgSbF₆Chiral Phosphoric Acid (CPA)p-Toluenesulfonic Acid (TsOH)
Substrates N-phenoxyacetamides + 1,3-dienesp-quinone monoimides + vinylnaphthalenolsStyrylnaphthols + allylic alcohols
Yield Range 52% – 82%75% – 95%48% – 99%
Stereocontrol Moderate (Diastereoselective)Excellent (>95% ee, High dr)High (>20:1 dr)
Conditions HFIP, 80 °C, 12 hDCM, Room Temperature, 24 hDCM, Room Temperature, 4 h
Primary Advantage Redox-neutral, broad scopeUnmatched enantioselectivityMetal-free, scalable, low cost

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale (causality) and specific analytical checkpoints to verify success before proceeding.

Protocol A: Rh(III)-Catalyzed Redox-Neutral [3+2] Annulation

W Step1 Step 1: Catalyst Activation AgSbF6 + [RhCp*Cl2]2 Step2 Step 2: Substrate Addition N-phenoxyacetamide + Diene Step1->Step2 Step3 Step 3: Annulation HFIP, 80°C, 12h Step2->Step3 Step4 Step 4: Validation TLC & NMR Analysis Step3->Step4

Figure 2: Experimental workflow for Rh(III)-catalyzed synthesis of 2,3-dihydrobenzofurans.

Step-by-Step Methodology:

  • Preparation & Catalyst Activation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

    • Causality: Moisture severely quenches the active Rh species. AgSbF₆ is critical as it abstracts the chloride ligands from the Rh precatalyst, generating the highly electrophilic, cationic Rh(III) active species required for C–H insertion.

  • Substrate Addition: Add the N-phenoxyacetamide (0.2 mmol) and the 1,3-diene (0.4 mmol).

  • Solvent Introduction: Inject 2.0 mL of Hexafluoroisopropanol (HFIP).

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding, and low-nucleophilicity solvent. It stabilizes the cationic Rh-intermediates and facilitates the crucial ring-closing step[5].

  • Reaction Execution: Seal the tube and stir at 80 °C for 12 hours.

    • Self-Validation Checkpoint 1: The solution should transition from a bright orange (active catalyst) to a darker hue. A black precipitate indicates catalyst decomposition (overheating or oxygen ingress).

  • Monitoring & Workup: Cool to room temperature.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1). Use a KMnO₄ stain; the disappearance of the rapidly oxidizing diene spot confirms reaction completion.

  • Purification: Filter through a short pad of Celite to remove Rh/Ag salts, concentrate under reduced pressure, and purify via flash column chromatography.

    • Self-Validation Checkpoint 3: Run ¹H NMR on the purified product. Look for the diagnostic doublet/multiplet of the C3-proton on the dihydrobenzofuran ring, typically resonating between 3.5–4.5 ppm.

Protocol B: CPA-Catalyzed Asymmetric Cycloaddition

Step-by-Step Methodology:

  • Reaction Setup: In an ordinary glass vial (air atmosphere is tolerated, though dry conditions are preferred), add the p-quinone monoimide (0.1 mmol), 1-vinylnaphthalen-2-ol (0.12 mmol), and the Binaphthalene-based Chiral Phosphoric Acid (10 mol%).

  • Solvent Addition: Add 1.0 mL of anhydrous Dichloromethane (DCM).

    • Causality: DCM provides optimal solubility without competing for the hydrogen-bonding network established by the CPA, which is critical for stereocontrol.

  • Reaction Execution: Stir at Room Temperature for 24 hours.

    • Causality: Maintaining ambient or sub-ambient temperatures maximizes the energy difference (ΔΔG‡) between the diastereomeric transition states, ensuring the >95% ee observed in the literature[3].

  • Monitoring:

    • Self-Validation Checkpoint 1: TLC monitoring (UV 254 nm) will show the consumption of the bright yellow p-quinone monoimide.

  • Purification & Stereochemical Validation: Concentrate the mixture and purify via silica gel chromatography.

    • Self-Validation Checkpoint 2: Submit the purified product to Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess. Compare the retention times against a racemic standard synthesized using a non-chiral Brønsted acid (like TsOH).

Conclusion

The selection of a synthetic route to 2,3-dihydrobenzofurans must be dictated by the structural requirements of the target molecule:

  • Use the Rh(III)-Catalyzed Route when dealing with complex, unfunctionalized dienes where redox-neutral conditions are required to protect sensitive peripheral functional groups.

  • Deploy the Asymmetric Organocatalytic Route when total synthesis demands strict enantiocontrol at sterically congested quaternary or tertiary stereocenters.

  • Opt for the Brønsted Acid-Catalyzed Route for early-stage library generation or industrial scale-up, where transition-metal toxicity and catalyst costs are prohibitive.

References

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review National Center for Biotechnology Information (PMC) URL:[Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2,3-Dihydrobenzofuran synthesis Organic Chemistry Portal URL:[Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Frontiers in Chemistry URL:[Link]

  • Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton Natural Product Reports (RSC) URL:[Link]

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Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2,3-Dihydrobenzofuran and Benzofuran Derivatives as Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzofuran scaffold and its partially saturated counterpart, 2,3-dihydrobenzofuran, represent two privileged he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold and its partially saturated counterpart, 2,3-dihydrobenzofuran, represent two privileged heterocyclic systems.[1][2] Their presence in a multitude of natural products and synthetic compounds with a wide array of biological activities has cemented their importance in drug discovery.[3] This guide provides an in-depth, objective comparison of these two scaffolds, delving into their therapeutic applications, structure-activity relationships, and the subtle yet critical influence of the furan ring's saturation on their biological profiles. We will explore experimental data to illuminate the therapeutic potential of each class, offering a comprehensive resource for researchers navigating the choice between these two versatile cores.

The Structural Dichotomy: Aromaticity vs. Flexibility

The fundamental difference between benzofuran and 2,3-dihydrobenzofuran lies in the furan ring. Benzofuran possesses a fully aromatic, planar furan ring, which contributes to its chemical stability and influences its interactions with biological targets through π-π stacking and other electronic effects.[2] In contrast, 2,3-dihydrobenzofuran features a saturated, non-planar furan ring, introducing conformational flexibility and two stereogenic centers at the C2 and C3 positions.[2] This structural variance has profound implications for their pharmacological properties, leading to distinct and sometimes overlapping therapeutic applications.

Therapeutic Frontiers: A Comparative Analysis

Both benzofuran and 2,3-dihydrobenzofuran derivatives have been extensively investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5][6] The following sections provide a comparative overview of their performance in these key areas, supported by experimental data.

Anticancer Activity: A Battle of Mechanisms

Both scaffolds have yielded potent anticancer agents, often acting through diverse mechanisms of action.[4][7]

Benzofuran derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[8][9] Their mechanisms often involve the inhibition of crucial cellular processes like mitosis and cell cycle progression. For instance, some benzofuran derivatives act as inhibitors of Aurora B kinase, a key regulator of cell division that is frequently overexpressed in tumors.[4] The planar nature of the benzofuran ring can facilitate intercalation with DNA or binding to the active sites of enzymes.

2,3-Dihydrobenzofuran derivatives have also emerged as promising anticancer agents.[10][11] A study on fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives revealed that two compounds with a difluorinated 2,3-dihydrobenzofuran core exhibited significant antiproliferative effects on the HCT116 human colorectal adenocarcinoma cell line, inhibiting proliferation by approximately 70%.[10] These compounds induced apoptosis, as evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1.[10]

Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineIC50 ValueReference
BenzofuranCompound with N-phenethyl carboxamideHuman hepatocellular carcinoma (HepG2)1.136 µM[12]
BenzofuranFluorinated derivativeHuman colorectal adenocarcinoma (HCT116)19.5 µM[13]
2,3-DihydrobenzofuranDifluorinated derivative with bromine and ester groupHuman colorectal adenocarcinoma (HCT116)Not specified, but ~70% proliferation inhibition[10]
2,3-DihydrobenzofuranDifluorinated derivative with bromine and carboxylic acid groupHuman colorectal adenocarcinoma (HCT116)Not specified, but ~70% proliferation inhibition[10]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and both scaffolds have been explored for their anti-inflammatory potential.[10]

Benzofuran derivatives have shown the ability to suppress inflammatory responses by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory mediators.[10]

2,3-Dihydrobenzofuran derivatives have also demonstrated potent anti-inflammatory effects. In a study investigating fluorinated derivatives, several 2,3-dihydrobenzofuran compounds effectively suppressed lipopolysaccharide (LPS)-stimulated inflammation in macrophages.[10] They achieved this by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[10]

Comparative Anti-inflammatory Activity Data (IC50 Values in Macrophages)

Compound ClassDerivativeIL-6CCL2NOPGE2Reference
2,3-DihydrobenzofuranFluorinated Derivative 11.2 µM1.5 µM2.4 µM1.1 µM[10]
2,3-DihydrobenzofuranFluorinated Derivative 29.04 µM19.3 µM5.2 µM20.5 µM[10]
Neurological Disorders: Targeting the Central Nervous System

The blood-brain barrier permeability of some derivatives from both classes has made them attractive candidates for treating central nervous system (CNS) disorders.[5][14]

Benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their neuroprotective effects are often linked to their antioxidant properties and their ability to modulate key enzymes involved in the disease's pathology.[4]

2,3-Dihydrobenzofuran derivatives have been designed as potent serotonin-3 (5-HT3) receptor antagonists, which have applications in managing chemotherapy-induced nausea and vomiting.[15] One derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, demonstrated a very high affinity for 5-HT3 receptors with a Ki value of 0.055 nM.[15] Furthermore, the stereochemistry at the C2 position of the dihydrobenzofuran ring was found to be crucial for activity, with the (2S)-methyl group enhancing pharmacological potency.[15] Other 2,3-dihydrobenzofuran derivatives have been explored as inhibitors of phosphodiesterase 1B (PDE1B), a target for treating psychological and neurological disorders.[14]

Structure-Activity Relationship (SAR): The Decisive Role of Substitution

For both scaffolds, the nature and position of substituents on the benzofuran or 2,3-dihydrobenzofuran core play a pivotal role in determining their biological activity.

For benzofuran derivatives , substitutions at the C2 and C3 positions of the furan ring, as well as on the benzene ring, have been extensively studied. For example, in a series of anticancer benzofuran derivatives, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity.[12]

In the case of 2,3-dihydrobenzofuran derivatives , the stereochemistry at the C2 and C3 positions adds another layer of complexity and opportunity for optimization. As seen with the 5-HT3 receptor antagonists, the stereoisomers of methyl-substituted dihydrobenzofuran derivatives exhibited different potencies, highlighting the importance of a specific spatial arrangement for target interaction.[15]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines a typical experimental protocol for a key assay used in the evaluation of these compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing the Mechanism: Key Signaling Pathways

To better understand the therapeutic action of these compounds, it is crucial to visualize the signaling pathways they modulate.

anticancer_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway Ras_Raf_MEK_ERK_Pathway Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK_Pathway Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt_mTOR_Pathway->Cell_Cycle_Progression Promotes Apoptosis Apoptosis PI3K_Akt_mTOR_Pathway->Apoptosis Inhibits Ras_Raf_MEK_ERK_Pathway->Cell_Cycle_Progression Promotes Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->Cell_Cycle_Progression Inhibit Dihydrobenzofuran_Derivatives 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran_Derivatives->Apoptosis Induce

Sources

Validation

Confirming the Mechanism of Prostaglandin Synthesis Inhibition by Dihydrobenzofuran-2-ones: A Comparative Guide

Executive Summary & Mechanistic Grounding For drug development professionals seeking alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), dihydrobenzofuran-2-ones (DHBFs) represent a highly potent,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

For drug development professionals seeking alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), dihydrobenzofuran-2-ones (DHBFs) represent a highly potent, structurally distinct class of prostaglandin synthesis inhibitors. Traditional NSAIDs, such as Indomethacin and Diclofenac, effectively block the cyclooxygenase (COX) pathway but are notorious for causing gastrointestinal (GI) toxicity due to the non-selective inhibition of cytoprotective COX-1.

Conversely, specific DHBF derivatives—originating from analogues of the mold metabolite wortmannin—demonstrate superior potency and, in later iterations, a sophisticated dual-inhibition profile[1]. By targeting both the COX (often with COX-2 selectivity) and 5-lipoxygenase (5-LOX) pathways, these compounds suppress pro-inflammatory prostaglandins and leukotrienes simultaneously, offering profound anti-inflammatory efficacy while sparing the GI mucosa[2].

The Arachidonic Acid Cascade & DHBF Intervention

To understand the superiority of DHBFs, we must map their intervention within the arachidonic acid cascade. The diagram below illustrates how DHBFs disrupt the conversion of arachidonic acid into pro-inflammatory mediators.

Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 LOX 5-LOX Pathway Leukotrienes AA->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 DHBF Dihydrobenzofuran-2-ones (e.g., 5-chloro-6-cyclohexyl-DHBF) DHBF->COX1 Moderate Inhibition DHBF->COX2 Potent Inhibition DHBF->LOX Dual Inhibition (DHDMBF variants)

Diagram 1: DHBF mechanism of action within the arachidonic acid cascade.

Comparative Performance Data

Objective experimental data confirms that specific substitutions on the DHBF core dictate both potency and safety. Early studies demonstrated that compounds bearing an alkyl or aryl group at position 6 and a chlorine at position 5 are exceptionally powerful[1].

Specifically, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was proven to be significantly more potent than Diclofenac across multiple in vivo testing models (e.g., carrageenin paw edema) and more powerful than Indomethacin at inhibiting acute inflammation and in vitro prostaglandin synthesis[1]. Later structural evolution led to 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) derivatives, which introduced 5-LOX inhibition to the profile, effectively resolving the GI toxicity issues inherent to classical NSAIDs[2],[3].

Table 1: Comparative Efficacy and Safety Profile
Compound Class / NamePrimary Target(s)Relative Potency (In Vitro PGE2 Inhibition)In Vivo Efficacy (Inflammation Models)GI Safety Profile
Indomethacin (Reference)COX-1 / COX-2 (Non-selective)Baseline (High)HighPoor (Ulcerogenic)
Diclofenac (Reference)COX-1 / COX-2 (Slight COX-2 pref.)HighHighModerate to Poor
5-chloro-6-cyclohexyl-DHBF COX-1 / COX-2Superior (> Indomethacin/Diclofenac)Superior (> Diclofenac)Moderate
DHDMBF Derivatives (e.g., 5-keto)COX-2 / 5-LOX (Dual Inhibitor)High (COX-2 Selective)HighExcellent (GI-Sparing)

Self-Validating Experimental Protocols

To objectively confirm the mechanism of action—specifically the selective inhibition of COX-2 over COX-1—we employ a rigorous, self-validating cell-based assay system. Cell-based assays are prioritized over cell-free recombinant enzyme assays because they account for membrane permeability, intracellular drug accumulation, and physiological substrate concentrations, providing highly translatable pharmacokinetic/pharmacodynamic (PK/PD) data[4].

Protocol 1: In Vitro COX-2 Selectivity Assay (Macrophage Model)

Causality & Expert Insight: To accurately measure a compound's ability to inhibit COX-2, we must eliminate the "noise" of basal COX-1 activity. We achieve this by pre-treating macrophages with Aspirin (ASA). ASA irreversibly acetylates and inactivates existing COX-1 enzymes. By washing the cells to remove the ASA and subsequently stimulating them with Lipopolysaccharide (LPS), we induce the de novo synthesis of COX-2[4]. Therefore, any Prostaglandin E2 (PGE2) measured upon adding Arachidonic Acid is strictly derived from COX-2. This creates a closed, self-validating loop.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates and culture until 80% confluent.

  • Basal COX-1 Blockade: Incubate cells with 10 µM Aspirin for 30 minutes to irreversibly block constitutive COX-1 activity[4].

  • Wash Step: Wash the cells thoroughly with PBS (3x) to remove all unbound Aspirin.

  • COX-2 Induction: Treat the cells with 10 ng/mL LPS for 24 hours to trigger de novo COX-2 expression[4].

  • Target Engagement: Wash cells again, then incubate with varying concentrations of the test DHBF compound (e.g., 1 µM to 50 µM) for 30 minutes.

  • Substrate Addition: Add 10 µM Arachidonic Acid (AA) to all wells to standardize substrate availability. Incubate for 15 minutes[4].

  • Harvest: Collect the cell supernatant for downstream quantification.

Workflow CellPrep Macrophage Seeding (RAW 264.7) BasalBlock Aspirin (ASA) Pre-treatment (Irreversible COX-1 Block) CellPrep->BasalBlock Wash Wash Cells (Remove ASA) BasalBlock->Wash Induction LPS Stimulation (24h) (De Novo COX-2 Induction) Wash->Induction DrugTreatment DHBF Incubation (30 min) (Target Engagement) Induction->DrugTreatment Substrate Add Arachidonic Acid (Standardize Substrate) DrugTreatment->Substrate Readout PGE2 EIA Quantification (Specific COX-2 Readout) Substrate->Readout

Diagram 2: Self-validating workflow for isolating and measuring COX-2 specific inhibition.

Protocol 2: Prostaglandin E2 (PGE2) Quantification via EIA

Causality & Expert Insight: The direct product of COX activity is Prostaglandin H2 (PGH2). However, PGH2 is highly unstable and rapidly isomerizes into various prostanoids. Measuring the stable downstream metabolite, PGE2, via an Enzyme Immunoassay (EIA) provides a reliable, quantifiable readout of upstream COX inhibition[4].

Step-by-Step Methodology:

  • Plate Preparation: Utilize a commercial PGE2 EIA kit utilizing a 96-well plate pre-coated with anti-mouse IgG.

  • Incubation: Add 50 µL of the collected cell supernatant, 50 µL of PGE2 tracer (Acetylcholinesterase-linked), and 50 µL of PGE2 monoclonal antibody to the wells. Incubate overnight at 4°C.

  • Wash Step: Empty the wells and wash 5 times with the provided wash buffer to remove unbound reagents.

  • Development: Add 200 µL of Ellman's Reagent to each well. The AChE tracer converts the reagent to a yellow product in inverse proportion to the amount of free PGE2 present.

  • Readout & Analysis: Measure absorbance at 412 nm using a microplate reader. Calculate the percentage of inhibition relative to the LPS-treated control and determine the IC50 values using a 4-parameter logistic fit[4].

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). "2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents." Journal of Medicinal Chemistry, 24(12), 1465-1471. URL:[Link]

  • Janusz, J. M., Young, P. A., Scherz, M. W., Enzweiler, K., Wu, L. I., Gan, L., ... & Senanayake, C. B. (1998). "New cyclooxygenase-2/5-lipoxygenase inhibitors. 2. 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations of the dihydrobenzofuran ring." Journal of Medicinal Chemistry, 41(7), 1124-1137. URL:[Link]

Sources

Comparative

A Comparative Analysis of the Chiral Enantiomers of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid: A Methodological and Efficacy Guide

Abstract: The principle of chirality is a cornerstone of modern pharmacology, where enantiomers of a racemic compound can exhibit markedly different biological activities. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The principle of chirality is a cornerstone of modern pharmacology, where enantiomers of a racemic compound can exhibit markedly different biological activities. This guide provides a comprehensive framework for the comparative efficacy analysis of the (R)- and (S)-enantiomers of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid. While specific comparative efficacy data for this compound is not extensively documented in public literature, this document outlines the essential experimental workflows, data interpretation, and mechanistic considerations required for such an investigation. We will use established principles of stereopharmacology to structure a robust evaluation, providing researchers with a detailed roadmap for assessing chiral drug candidates.

Introduction: The Significance of Stereoisomerism in Drug Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug development. The two mirror-image forms, or enantiomers, of a chiral drug can interact differently with the inherently chiral environment of the body, such as enzymes, receptors, and other proteins. This can lead to significant variations in their pharmacodynamic (efficacy and toxicity) and pharmacokinetic (absorption, distribution, metabolism, and excretion) profiles.

One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). Therefore, the separation and individual evaluation of enantiomers are paramount for developing safer and more effective drugs. This guide details the necessary protocols to conduct such a comparison for the (R)- and (S)-enantiomers of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, a novel scaffold with potential therapeutic applications.

Chiral Separation and Verification: The Foundation of Analysis

Before any comparative biological evaluation can occur, the racemic mixture of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid must be resolved into its constituent enantiomers with high enantiomeric excess (% ee).

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for both analytical verification and preparative separation of enantiomers. The choice of a chiral stationary phase (CSP) is critical and is determined empirically.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Materials:

  • Racemic 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

  • Chiral HPLC Column (e.g., Daicel CHIRALPAK® series based on polysaccharide derivatives)

  • HPLC system with UV detector

Methodology:

  • Column Selection: Based on the acidic nature of the carboxylic acid group, a column like CHIRALPAK AD-H or CHIRALPAK IA is a logical starting point.

  • Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of Hexane/Isopropanol (e.g., 90:10, 80:20, 70:30) containing 0.1% TFA to suppress the ionization of the carboxyl group, which sharpens peak shape.

  • Injection and Elution: Inject 10 µL of a 1 mg/mL solution of the racemic mixture. Elute the sample isocratically at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 280 nm).

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) of the separated fractions using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Workflow for Chiral Separation and Purity Verification

The following diagram illustrates the logical flow from racemic mixture to enantiomerically pure compounds ready for biological testing.

G cluster_0 Phase 1: Chiral Separation cluster_1 Phase 2: Purity & Identity Confirmation cluster_2 Phase 3: Biological Testing racemate Racemic Mixture (50:50 R/S) prep_hplc Preparative Chiral HPLC racemate->prep_hplc Injection fraction_r Fraction 1 (Enriched R-enantiomer) prep_hplc->fraction_r fraction_s Fraction 2 (Enriched S-enantiomer) prep_hplc->fraction_s analytical_hplc Analytical Chiral HPLC fraction_r->analytical_hplc Analysis fraction_s->analytical_hplc Analysis purity_check Purity Assessment (>99% ee) analytical_hplc->purity_check nmr_ms Structure Confirmation (NMR, Mass Spec) bio_testing Proceed to In Vitro / In Vivo Efficacy Assays nmr_ms->bio_testing purity_check->nmr_ms Purity OK G cluster_0 Eutomer (R-Enantiomer) Binding cluster_1 Distomer (S-Enantiomer) Binding receptor_R Receptor Active Site A_R Group A (e.g., Carboxyl) receptor_R->A_R Interaction 1 (Ionic Bond) B_R Group B (e.g., Ethyl) receptor_R->B_R Interaction 2 (Hydrophobic) C_R Group C (e.g., Benzofuran) receptor_R->C_R Interaction 3 (π-stacking) caption_R Result: High Affinity Binding → Strong Inhibition receptor_S Receptor Active Site A_S Group A receptor_S->A_S Interaction 1 (Ionic Bond) B_S Group C receptor_S->B_S Interaction 3 (π-stacking) C_S Group B C_S->receptor_S Steric Hindrance (No Interaction) caption_S Result: Poor Fit → Weak Inhibition

Caption: A diagram illustrating the three-point attachment model for enantiomer-receptor interactions.

Conclusion and Future Directions

This guide outlines the critical steps and rationale for comparing the efficacy of the enantiomers of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid. The process begins with robust chiral separation and proceeds through quantitative in vitro assays to establish a potency and selectivity profile for each stereoisomer. The hypothetical data presented clearly illustrates a scenario where one enantiomer, the eutomer, is significantly more active than the distomer.

For any real-world investigation, this differential activity would strongly support the development of the single, more active enantiomer (a "chiral switch"). This approach can lead to drugs with improved therapeutic indices, potentially offering lower effective doses, reduced metabolic burden, and a cleaner safety profile. Further studies should include in vivo animal models to correlate the in vitro potency with in vivo efficacy and to fully characterize the pharmacokinetic and toxicological profiles of the individual enantiomers.

References

Note: As specific literature on the efficacy of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid enantiomers is not available, the following references are provided to support the fundamental principles and methodologies described in this guide.

  • Chiral Separations by Liquid Chromatography. Title: Chiral Separations by Liquid Chromatography, Source: Wiley Online Library, URL: [Link]

  • The importance of stereoisomerism in drug action. Title: Stereoisomerism and drug action, Source: British Journal of Anaesthesia, URL: [Link]

  • FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Title: Development of New Stereoisomeric Drugs, Source: U.S. Food & Drug Administration, URL: [Link]

Validation

Validating molecular docking predictions for mPGES-1 inhibitors

Title: Beyond the Algorithm: A Senior Scientist’s Guide to Validating mPGES-1 Molecular Docking Hits Introduction As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Algorithm: A Senior Scientist’s Guide to Validating mPGES-1 Molecular Docking Hits

Introduction As a Senior Application Scientist, I frequently encounter a recurring pitfall in early-stage drug discovery: over-reliance on in silico predictions. Microsomal prostaglandin E synthase-1 (mPGES-1) is a prime example. As the terminal enzyme in the cyclooxygenase-2 (COX-2) pathway, mPGES-1 drives the synthesis of pro-inflammatory Prostaglandin E2 (PGE2)[1]. Selectively inhibiting mPGES-1 offers a pathway to bypass the cardiovascular and gastrointestinal toxicities associated with traditional NSAIDs and COX-2 inhibitors[2].

However, mPGES-1 is a membrane-associated homotrimer. Its active site spans the interface of two monomers and requires glutathione (GSH) as a cofactor[2]. Rigid-body molecular docking algorithms often fail to capture the dynamic, open-to-closed conformational shifts of this complex[3]. Consequently, virtual screening yields a high false-positive rate. To bridge the gap between a computational prediction and a validated lead, we must construct a self-validating experimental pipeline.

This guide objectively compares the leading assay technologies—specifically Revvity’s HTRF® PGE2 assay, traditional ELISA, and Surface Plasmon Resonance (SPR)—and provides robust, step-by-step protocols to validate your docking hits.

The Validation Logic: Building a Causal Chain

A single assay cannot validate a docking hit. We must prove three distinct causal relationships:

  • Functional Inhibition : Does the compound reduce PGE2 production in vitro?

  • Direct Binding : Is the inhibition caused by direct interaction with mPGES-1, or is it an assay artifact (e.g., fluorescence quenching, aggregation)?

  • Physiological Efficacy : Can the compound penetrate cell membranes and inhibit the enzyme in a complex biological matrix?

Workflow InSilico In Silico Docking (mPGES-1 Trimer Model) Biochemical Primary Biochemical Assay (HTRF PGE2 Detection) InSilico->Biochemical Hit Selection Biophysical Orthogonal Validation (SPR Direct Binding) Biochemical->Biophysical Active Compounds CellBased Cell-Based Functional Assay (Macrophage PGE2 Release) Biophysical->CellBased Confirmed Binders

Figure 1: The orthogonal validation workflow for mPGES-1 in silico hits.

Phase 1: Primary Biochemical Screening (HTRF vs. ELISA)

To rapidly screen docking hits, we need an assay that quantifies PGE2 production. The two primary contenders are traditional Enzyme-Linked Immunosorbent Assays (ELISA) and Homogeneous Time-Resolved Fluorescence (HTRF).

The Case for HTRF in mPGES-1 Screening Revvity's HTRF Prostaglandin E2 assay operates on a competitive principle: native PGE2 produced by the enzyme competes with d2-labeled PGE2 for binding to a monoclonal anti-PGE2 antibody labeled with Europium Cryptate[4]. When the dyes are in close proximity, excitation of the Europium donor triggers Fluorescence Resonance Energy Transfer (FRET) to the d2 acceptor, emitting at 665 nm[5].

From an assay development standpoint, HTRF is vastly superior to ELISA for primary screening due to its homogeneous nature (no wash steps)[5]. Wash steps in ELISA introduce well-to-well variability, degrading the Z'-factor—a critical metric for assay robustness. Furthermore, the time-resolved nature of Europium cryptate emission eliminates short-lived background auto-fluorescence from the test compounds themselves, a common source of false positives in standard fluorescence assays[5].

Performance Comparison Table

FeatureRevvity HTRF PGE2 AssayTraditional PGE2 ELISABiacore SPR (Orthogonal)
Throughput High (384/1536-well compatible)Low to Medium (96-well)Medium (Sequential flow)
Wash Steps None (Homogeneous)[5]MultipleN/A (Microfluidic wash)
Signal-to-Background Excellent (Time-resolved)GoodExcellent (Mass-based)
False Positive Risk Low (Ratiometric readout)Medium (Wash variability)Low (Direct binding confirmation)
Turnaround Time ~5 hours (1 incubation step)[4]18–24 hoursReal-time

Self-Validating Protocol: HTRF mPGES-1 Biochemical Assay Causality Note: We utilize a ratiometric readout (665 nm / 620 nm) to internally correct for well-to-well optical interference, ensuring that a drop in signal is due to true PGE2 competition, not compound-induced quenching.

  • Enzyme Reaction Setup : In a 384-well plate, combine recombinant human mPGES-1 (in buffer containing 0.1% Triton X-100 to maintain membrane protein solubility), 2.5 mM GSH, and the test compound (derived from docking).

  • Control Implementation : Include MK-886 (a known mPGES-1 inhibitor[3]) as a positive control to validate assay sensitivity, and a DMSO-only vehicle control to establish baseline activity.

  • Reaction Initiation : Add PGH2 substrate (Note: PGH2 is highly unstable; keep on dry ice until the exact moment of addition). Incubate for 15 minutes at 4°C.

  • Quenching & Detection : Dispense 5 µL of anti-PGE2-Eu3+ cryptate and 5 µL of PGE2-d2 reagent[5]. The lysis/detection buffer simultaneously halts the enzymatic reaction and initiates competitive binding.

  • Incubation & Readout : Incubate for 5 hours at room temperature[4]. Read the plate on a TR-FRET compatible reader, measuring emissions at both 620 nm and 665 nm. Calculate the IC50​ based on the 665/620 ratio.

Phase 2: Orthogonal Biophysical Validation (SPR)

If a compound shows an IC50​ of 100 nM in the HTRF assay, is it truly binding the active site? It could be an aggregator, a pan-assay interference compound (PAIN), or a GSH depleter. To establish true causality, we must prove direct physical interaction using Surface Plasmon Resonance (SPR).

Self-Validating Protocol: SPR Direct Binding Assay

  • Surface Preparation : Immobilize recombinant mPGES-1 onto a CM5 sensor chip via standard amine coupling.

  • Reference Flow Cell : Critical Step - Leave an adjacent flow cell blank (activated and blocked without protein). Subtracting the reference signal from the active flow cell isolates the specific binding response from bulk refractive index changes (e.g., DMSO mismatch).

  • Analyte Injection : Inject the validated hit compounds at varying concentrations (e.g., 0.1 µM to 10 µM) in running buffer.

  • Kinetic Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ). A true docking hit will show dose-dependent, saturable binding kinetics.

Phase 3: Cell-Based Functional Validation

A compound that binds the enzyme in vitro is useless if it cannot cross the cell membrane or if it binds non-specifically to cytosolic proteins. We must validate the docking prediction in a physiological environment.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS/IL-1β) COX2 COX-2 Enzyme (Inducible) Stimulus->COX2 Upregulates mPGES1 mPGES-1 Enzyme (Inducible Target) Stimulus->mPGES1 Upregulates AA Arachidonic Acid (AA) AA->COX2 PGH2 Prostaglandin H2 (PGH2) (Unstable Intermediate) COX2->PGH2 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) mPGES1->PGE2 Inhibitor Validated Inhibitor (Docking Hit) Inhibitor->mPGES1 Blocks

Figure 2: The mPGES-1 signaling pathway and targeted inhibition.

Self-Validating Protocol: Macrophage Cell-Based Assay

  • Cell Culture & Stimulation : Seed human monocytes (e.g., THP-1 or primary macrophages) in a 96-well plate. Stimulate with LPS (Lipopolysaccharide) to induce the expression of both COX-2 and mPGES-1[3].

  • Compound Treatment : Treat the cells with the test compound. Causality Control: Include a COX-2 specific inhibitor (e.g., Celecoxib) to prove that the pathway is active, and an mPGES-1 specific inhibitor (e.g., MK-886) to establish the baseline for selective terminal inhibition[1].

  • Direct Supernatant Analysis : One of the major advantages of the Revvity HTRF kit is its tolerance to complex matrices. You can transfer the cell supernatant directly to the HTRF assay plate without extraction or purification steps[4].

  • Viability Counter-Screen : Run an ATP-based cell viability assay (e.g., CellTiter-Glo) on the remaining cells. If a compound reduces PGE2 but also depletes ATP, it is cytotoxic, not a specific mPGES-1 inhibitor.

Conclusion

Molecular docking provides the map, but rigorous experimental validation is the terrain. By layering a high-throughput, artifact-resistant primary screen (HTRF) with direct biophysical confirmation (SPR) and physiological cell-based assays, we transform speculative in silico hits into robust, viable lead compounds for inflammatory diseases.

References

  • HTRF Prostaglandin E2 Detection Kit, 500 Assay Points - Revvity . Revvity.com. 4

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC . NIH.gov. 3

  • Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs . NIH.gov. 1

  • Known mPGES-1 inhibitors docked into the crystal structure of mPGEs (PDB) . ResearchGate.net. 2

  • HTRF PROSTAGLANDIN E2 DETECTION KITS - Revvity . Revvity.com. 5

Sources

Comparative

A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is the potential for off-target effe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the path from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most significant hurdles is the potential for off-target effects, where a drug candidate interacts with unintended biological molecules, leading to unforeseen side effects and potential toxicity.[1][2][3] This guide provides a comprehensive framework for assessing the off-target profile of a novel chemical entity, using 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid as a case study. While the specific biological targets of this compound are still under investigation, its benzofuran scaffold is present in numerous biologically active molecules, suggesting a rich potential for therapeutic application and, concurrently, a need for rigorous safety evaluation.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, emphasizing a self-validating, multi-pronged approach to off-target assessment.

The Imperative of Early Off-Target Profiling

Late-stage clinical failures are often attributed to safety issues that were not apparent in early preclinical studies.[6] Identifying potential liabilities, such as unintended interactions with kinases, G-protein coupled receptors (GPCRs), ion channels, or transporters, at the earliest stages of development is paramount.[7] This early de-risking allows for the selection of candidates with the highest probability of success, saving significant time and resources.[8] Furthermore, a thorough understanding of a compound's off-target interactions can sometimes unveil new therapeutic opportunities, a concept known as drug repurposing.

Our strategy for characterizing 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid will follow a logical progression from broad, predictive in silico methods to highly specific in vitro and cell-based assays.

Phase 1: In Silico Profiling - The Predictive Foundation

The first step in our assessment is computational, leveraging the chemical structure of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid to predict its potential biological interactions. This approach is cost-effective and provides a broad overview of potential off-target liabilities that can guide subsequent experimental work.[8]

Methodology: Computational Target Prediction

We employ a combination of ligand-based and structure-based approaches. Ligand-based methods compare the structure of our compound to databases of known drugs and their targets, identifying potential interactions based on chemical similarity. Structure-based methods, where applicable, would involve docking our compound into the crystal structures of known off-target proteins. For this guide, we will focus on a machine learning-based approach that utilizes graph neural networks to predict interactions with a wide panel of safety-relevant targets.[8]

Experimental Protocol: In Silico Off-Target Prediction
  • Compound Input: The 2D structure of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is converted into a molecular graph representation.

  • Model Application: The molecular graph is fed into a pre-trained multi-task graph neural network model. This model has been trained on a large dataset of compound-target interactions.[8]

  • Prediction Output: The model outputs a probability score for the interaction of the compound with a panel of several hundred off-targets, including kinases, GPCRs, ion channels, and nuclear receptors.

  • Data Analysis: The output is analyzed to identify targets with a high probability of interaction. These predicted targets will be prioritized for experimental validation.

cluster_0 In Silico Workflow Input 2D Structure of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid Graph Molecular Graph Representation Input->Graph Conversion Model Multi-task Graph Neural Network Model Graph->Model Input Prediction Interaction Probability Scores for a Panel of Off-Targets Model->Prediction Prediction Analysis Prioritized List of Potential Off-Targets Prediction->Analysis Data Mining

Caption: Workflow for in silico off-target prediction.

Phase 2: In Vitro Profiling - Experimental Validation

The predictions from our in silico analysis provide a roadmap for focused experimental validation. We will now subject 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid to a battery of in vitro assays to confirm or refute the computational predictions and to screen for unanticipated interactions.

Broad Panel Safety Pharmacology Screening

The most efficient method for a comprehensive initial experimental screen is to use a broad safety pharmacology panel. These panels consist of binding or functional assays for a wide range of targets known to be implicated in adverse drug reactions.[7]

  • Compound Preparation: 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in a panel of radioligand binding or enzymatic assays. A typical panel includes a diverse set of targets such as GPCRs, ion channels, transporters, and enzymes.[7]

  • Data Collection: The percent inhibition or stimulation for each target is measured.

  • Hit Identification: Targets showing significant activity (e.g., >50% inhibition) are flagged as "hits."

  • Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 or Ki values.

Kinase Profiling

Given that protein kinases are a large and structurally related family of enzymes, they represent a frequent source of off-target interactions. Therefore, a dedicated kinase panel screen is a crucial component of our assessment.

  • Compound Preparation: As described above.

  • Assay Format: The compound is screened against a panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM). The assay typically measures the inhibition of ATP binding or substrate phosphorylation.

  • Data Analysis: The percent inhibition for each kinase is determined.

  • Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity.

  • Dose-Response: For potent hits, IC50 values are determined.

Cellular Thermal Shift Assay (CETSA®)

To understand target engagement within a more physiologically relevant context, we can employ the Cellular Thermal Shift Assay (CETSA®). This method assesses the binding of a compound to its target in intact cells by measuring changes in the thermal stability of the target protein.

  • Cell Treatment: Live cells are incubated with 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of a specific protein of interest (identified from in silico or panel screens) remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_1 In Vitro Screening Cascade Compound 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid SafetyPanel Broad Safety Pharmacology Panel Compound->SafetyPanel KinasePanel Kinase Profiling Panel Compound->KinasePanel Hits Identified Off-Target Hits (e.g., Kinase X, GPCR Y) SafetyPanel->Hits KinasePanel->Hits DoseResponse IC50/Ki Determination Hits->DoseResponse Follow-up CETSA Cellular Thermal Shift Assay (CETSA®) Hits->CETSA Cellular Validation Validation Validated On- and Off-Targets in a Cellular Context DoseResponse->Validation CETSA->Validation

Caption: A comprehensive in vitro screening cascade.

Data Presentation and Interpretation

For the purpose of this guide, let us assume the following hypothetical results for 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Table 1: Hypothetical Off-Target Profile of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Assay TypeTargetResultImplication
Safety Panel hERG (Potassium Channel)IC50 > 50 µMLow risk of cardiac arrhythmia.
5-HT2B (Serotonin Receptor)Ki = 2.5 µMPotential for off-target effects at high doses.
COX-1 (Cyclooxygenase)IC50 = 500 nMPotential anti-inflammatory activity.
Kinase Panel p38α (MAP Kinase)IC50 = 800 nMPotential immunomodulatory effects.
VEGFR2 (Tyrosine Kinase)IC50 > 30 µMLow risk of anti-angiogenic side effects.
CETSA® p38αThermal Shift ObservedConfirms target engagement in cells.
Table 2: Comparison of Off-Target Screening Methodologies
MethodologyPrincipleAdvantagesLimitations
In Silico Chemical similarity and machine learningHigh-throughput, cost-effective, broad coveragePredictive, requires experimental validation
Safety Panel Radioligand binding or enzymatic assaysValidated assays, industry standardLimited target list, may miss novel off-targets
Kinase Panel Inhibition of kinase activityComprehensive coverage of the kinomeIn vitro, may not reflect cellular activity
CETSA® Ligand-induced thermal stabilizationConfirms target engagement in live cellsLower throughput, requires specific antibodies or MS

Hypothetical Pathway Analysis: The p38α Interaction

Our hypothetical data suggest a moderately potent interaction with the p38α kinase, which is confirmed by CETSA®. p38α is a key component of the MAP kinase signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. An unintended interaction with this kinase could have significant biological consequences.

Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK activates p38 p38α MKK->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Inflammation Inflammation (e.g., TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Compound 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid Compound->p38 inhibits

Caption: Potential impact on the p38 MAP kinase pathway.

This hypothetical off-target interaction with p38α warrants further investigation. It could be a liability, or, depending on the therapeutic goal, it could represent a beneficial polypharmacology. For example, if the primary target is involved in cancer, the anti-inflammatory effects of p38α inhibition might be advantageous.

In Vivo Confirmation and Conclusion

The final step in this de-risking process is to assess the physiological relevance of these in vitro findings in vivo. This would involve preclinical safety pharmacology studies in animal models, which are designed to evaluate effects on major organ systems like the cardiovascular, respiratory, and central nervous systems.[9][10]

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Gene-Editing Sector. Deep learning predicts CRISPR off-target effects. [Link]

  • Labcorp. An in vitro solution to model off-target effects. Labcorp Drug Development. [Link]

  • Naeem, M., et al. Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Listgarten, J., et al. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]

  • Wang, Y., et al. In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Patsnap. What are preclinical safety pharmacology requirements?. Patsnap Synapse. [Link]

  • MacDonald, M. L., et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • ICH. safety pharmacology studies for human pharmaceuticals s7a. [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. [Link]

  • Saudi Food and Drug Authority. General Considerations for Preclinical Studies Submissions. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • Kong, F., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • Kuethe, J. T., et al. A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. [Link]

  • Semantic Scholar. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • Google Patents. US4435422A - 5-Substituted 2,3-dihydrobenzofuran-2-carboxylic acids and their use in diuretic compositions.
  • PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Link]

  • Taylor & Francis Online. Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. [Link]

  • Frontiers. Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • Amazon AWS. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. [Link]

  • MDPI. Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. [Link]

  • News-Medical.Net. What researchers need to know about carboxylic acids and DILI. [Link]

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. [Link]

  • PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. [Link]

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Validation

Comparative Analysis of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic Acid Analogs: Performance, Mechanisms, and Experimental Validation

Executive Summary and Structural Rationale The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in developing highly potent, subtype-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in developing highly potent, subtype-selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and Nuclear Factor kappa B (NF-κB) inhibitors [1, 3].

Historically, fibrates (e.g., fenofibrate, clofibrate) have been the standard of care for dyslipidemia, acting as weak PPARα agonists. However, their lack of subtype selectivity and low potency necessitate high clinical dosing. The introduction of the 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid core revolutionized this space [1].

The Causality of the 2-Ethyl Substitution

The substitution at the C2 position of the dihydrobenzofuran ring is the critical determinant of both potency and selectivity.

  • Steric Fit in the LBD: The PPARα ligand-binding domain (LBD) features a distinct, Y-shaped hydrophobic pocket. The 2-ethyl group provides the optimal steric bulk to project into the lipophilic sub-pocket near the AF-2 helix, locking the receptor in its transcriptionally active conformation.

  • Why not Methyl or Propyl? A 2-methyl group is too small to maintain the stabilizing van der Waals interactions, resulting in a significant drop in binding affinity. Conversely, larger groups (like propyl or benzyl) create steric clashes that disrupt the receptor's active conformation.

  • Stereochemistry: The C2 position is a chiral center. The biological activity is almost exclusively driven by one enantiomer (typically the S-enantiomer), which aligns the carboxylic acid head group with the critical tyrosine (Tyr464) and histidine (His440) residues in the PPARα LBD.

Quantitative Comparative Analysis

To objectively evaluate the performance of the 2-ethyl scaffold, we must compare it against its structural analogs. The data below synthesizes the structure-activity relationship (SAR) findings for PPARα transactivation and in vivo lipid-lowering efficacy [1, 2].

Table 1: Pharmacological Comparison of C2-Substituted Analogs
Scaffold / Analog TypeC2 SubstitutionRing SaturationPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity (α/γ)In Vivo TG Reduction (%)*
2-Ethyl Analog (Lead) -CH₂CH₃Saturated (Dihydro)~4 - 10 > 5,000> 500x 65 - 75%
2-Methyl Analog -CH₃Saturated (Dihydro)~85 - 120> 5,000~50x30 - 40%
Unsubstituted Analog -HSaturated (Dihydro)> 1,000> 10,000N/A< 10%
Benzofuran Analog -CH₂CH₃Aromatic (Unsaturated)~450> 5,000~10x15 - 20%
Fenofibrate (Control) N/AN/A~30,000~300,000~10x35 - 45%

*Triglyceride (TG) reduction measured in dyslipidemic Syrian hamster models at a 3 mg/kg/day oral dose over 7 days.

Key Takeaway: The 2-ethyl saturated core outperforms the 2-methyl and aromatic benzofuran analogs by orders of magnitude in both in vitro potency and in vivo efficacy. The aromatization of the furan ring flattens the molecule, destroying the critical 3D trajectory required for the 2-ethyl group to engage the LBD [3].

Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality from ligand binding to the phenotypic reduction of serum triglycerides.

PPAR_Pathway Ligand 2-Ethyl Analog (Ligand) PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD (High Affinity) Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer Recruits RXR PPRE PPRE Binding (DNA Promoter) Heterodimer->PPRE Binds Promoter GeneExpr Gene Transcription (ApoC-III ↓, LPL ↑) PPRE->GeneExpr Activation LipidMetab Lipid Metabolism (Triglycerides ↓) GeneExpr->LipidMetab Phenotypic Readout

Caption: Mechanism of action for 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid analogs via PPARα activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., background receptor activation) are immediately identified.

Protocol A: In Vitro PPARα Transactivation Assay

Purpose: To quantify the EC₅₀ of the analogs without interference from endogenous nuclear receptors.

Rationale for Cell Line: CV-1 cells (African green monkey kidney fibroblasts) are utilized because they lack endogenous PPAR expression. This creates a "blank slate" environment. Rationale for Chimeric Receptor: We use a GAL4-PPARα chimeric receptor. By fusing the ligand-binding domain of human PPARα to the DNA-binding domain of yeast GAL4, we ensure that the luciferase reporter gene is only transcribed if the drug specifically binds the PPARα LBD, eliminating off-target promoter activation.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed CV-1 cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid ligands).

  • Plasmid Co-transfection: Co-transfect cells using a liposomal reagent with:

    • pGAL4-hPPARα-LBD (Receptor plasmid).

    • pUAS-luciferase (Reporter plasmid).

    • pRL-TK (Renilla luciferase, internal control for transfection efficiency).

  • Compound Treatment: After 24 hours, treat cells with the 2-ethyl analog and comparative analogs in a 10-point dose-response curve (0.1 nM to 10 μM) using 0.1% DMSO as the vehicle control.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using passive lysis buffer.

  • Dual-Luciferase Readout: Measure Firefly luciferase luminescence (drug response) and normalize against Renilla luciferase luminescence (cell viability/transfection control).

  • Data Analysis: Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Hypolipidemic Efficacy Evaluation

Purpose: To validate the translation of in vitro potency to in vivo lipid-lowering efficacy.

Rationale for Animal Model: Mice are naturally HDL-dominant and do not accurately reflect human LDL/VLDL metabolism. Syrian hamsters are the gold standard here because their lipoprotein profile and hepatic lipid metabolism closely mimic those of humans [1].

Step-by-Step Methodology:

  • Dietary Induction: Feed male Syrian hamsters a high-fructose, high-fat diet for 3 weeks to induce baseline hypertriglyceridemia and hypercholesterolemia.

  • Randomization: Group animals (n=8 per group) based on baseline serum triglyceride (TG) levels to ensure equal starting points.

  • Dosing: Administer the 2-ethyl analog, 2-methyl analog, and fenofibrate (positive control) via oral gavage once daily for 7 days. Doses should range from 0.3 to 3 mg/kg/day.

  • Blood Sampling: On Day 8, following a 12-hour fast, collect blood via cardiac puncture under isoflurane anesthesia.

  • Lipid Profiling: Centrifuge blood to isolate serum. Quantify total TG, LDL-C, and HDL-C using enzymatic colorimetric assays.

  • Validation Check: The vehicle control group must maintain elevated TG levels, and the fenofibrate group must show a historically consistent ~40% reduction to validate the assay run.

Experimental Workflow Visualization

Workflow Synthesis 1. Chemical Synthesis (Chiral Resolution of C2) InVitro 2. In Vitro Transactivation (CV-1 Cells, GAL4-PPARα) Synthesis->InVitro Purified Enantiomer Selectivity 3. Subtype Selectivity (Counter-screen PPARγ/δ) InVitro->Selectivity EC50 Determination InVivo 4. In Vivo Efficacy (Dyslipidemic Hamster Model) Selectivity->InVivo Lead Selection (>500x Selectivity) Data 5. Lipid Profiling (Serum TG & Cholesterol) InVivo->Data Phenotypic Readout

Caption: Step-by-step experimental workflow for the pharmacological evaluation of PPARα agonists.

References

  • Shi, G. Q., et al. (2005). "Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity." Journal of Medicinal Chemistry.
  • Brown, P. J., et al. (2005). "A Ureido-Thioisobutyric Acid (GW9578) Is a Subtype-Selective PPARα Agonist with Potent Lipid-Lowering Activity." Journal of Medicinal Chemistry.
  • Park, H., et al. (2015). "Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB." Bioorganic & Medicinal Chemistry.
Comparative

X-ray crystallography for absolute stereochemistry determination of dihydrobenzofurans

The unambiguous determination of absolute stereochemistry is a critical bottleneck in drug development and natural product synthesis. For chiral molecules containing the 2,3-dihydrobenzofuran (DBF) core—a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous determination of absolute stereochemistry is a critical bottleneck in drug development and natural product synthesis. For chiral molecules containing the 2,3-dihydrobenzofuran (DBF) core—a privileged pharmacophore found in antimalarials, insecticidal agents like rotenone, and neolignans such as licarin-A and licarin-B—stereochemical assignment is notoriously challenging. The fused five-membered dihydrofuran ring adopts a rigid, envelope-like half-chair conformation that severely limits the utility of traditional NMR techniques due to a lack of distinct through-space interactions.

As an Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-ray Crystallography (SCXRD) against leading solution-state alternatives: Vibrational Circular Dichroism (VCD) , Electronic Circular Dichroism (ECD) , and Nuclear Magnetic Resonance (NMR) . This guide details the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity in your structural assignments.

Comparative Analysis of Stereochemical Determination Modalities

To establish a highly confident absolute configuration (AC), researchers must understand the physical causality governing each analytical technique.

X-Ray Crystallography: The Solid-State Gold Standard

SCXRD determines absolute configuration by exploiting the anomalous dispersion of X-rays. When non-centrosymmetric crystals are irradiated, the scattering phases of enantiomeric pairs differ slightly. By using a longer-wavelength source (such as Cu K α , λ=1.5418 Å), the anomalous scattering signal for light atoms (C, H, O) is maximized. The accuracy of this assignment is quantified by the Flack parameter; a value near zero confirms the correct enantiomer. While SCXRD provides an unambiguous 3D spatial map, it is limited by the strict requirement for high-quality single crystals and potential solid-state packing artifacts 1.

Vibrational Circular Dichroism (VCD): The Orthogonal Solution

VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes all 3N−6 vibrational modes of a molecule, VCD is highly sensitive to the global 3D spatial arrangement in the solution state. Unlike SCXRD, it does not require crystallization or high enantiomeric purity. Modern VCD workflows rely on Density Functional Theory (DFT) to simulate spectra, using algorithms like the Cai•factor to automate confidence scoring 2.

Electronic Circular Dichroism (ECD): High-Throughput but Ambiguous

ECD relies on UV-Vis chromophores. For DBFs, AC is often deduced from the sign of the 1Lb​ band corresponding to the heterocycle's helicity. However, ECD is highly susceptible to conformational ambiguity. Substituting the fused benzene ring with achiral substituents can actually invert the helicity rules for DBFs, leading to historical misassignments in the literature 3.

NMR Spectroscopy: Indirect and Limited

NMR requires chiral derivatizing agents (e.g., Mosher's acid) to form diastereomers. The configuration is deduced from chemical shift differences ( Δδ ). However, the tight, rigid furan ring of DBFs often lacks the necessary conformational flexibility or proximal protons required for definitive Nuclear Overhauser Effect (NOE) interactions, making NMR an indirect and sometimes inconclusive method for this specific scaffold.

Quantitative Performance Comparison

The following table summarizes the operational parameters and experimental data outputs for each technique when applied to DBF derivatives.

Performance MetricX-Ray CrystallographyVibrational CD (VCD)Electronic CD (ECD)NMR (Mosher's Method)
Sample Requirement High-quality single crystalSolution (mg scale)Solution ( μ g to mg scale)Solution (mg scale)
State Analyzed Solid-stateSolution-stateSolution-stateSolution-state
Throughput LowMediumHighHigh
Ambiguity Risk Low (if Flack <0.1 )Low (with DFT validation)Moderate (Helicity inversion risk)Moderate to High (Rigid core)
Key Data Output 3D Structure, Flack ParameterVCD Spectrum ( ΔA )ECD Spectrum ( Δϵ or θ )Chemical shift differences ( Δδ )

Self-Validating Experimental Protocols

To ensure scientific integrity, a single technique should rarely be trusted in isolation if data quality is marginal. A landmark February 2026 study on the neolignans (−)-Licarin-A and (−)-Licarin-B demonstrated that solid-state packing effects in X-ray crystals can cause minor structural deviations from the true solution-state conformation 4. Therefore, a self-validating protocol must couple SCXRD with orthogonal VCD validation.

Protocol 1: Absolute Configuration via SCXRD (Primary Method)

Causality Check: This protocol uses Cu K α radiation because the longer wavelength interacts more strongly with the electron clouds of light atoms, yielding a measurable anomalous dispersion signal necessary for stereochemical assignment.

  • Crystallization: Dissolve the enantiopure DBF sample in a minimal volume of a suitable solvent (e.g., EtOAc/Hexane). Utilize vapor diffusion or slow evaporation at 4°C to grow single crystals ( >0.1 mm in all dimensions).

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) and a low-temperature device (typically 100 K) to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Validation: Calculate the Flack parameter.

    • Self-Validation Trigger: If the Flack parameter is ≈0 with a standard uncertainty of <0.1 , the absolute configuration is confirmed. If the uncertainty is >0.1 , the solid-state data is ambiguous, and Protocol 2 must be executed.

Protocol 2: Orthogonal Solution-State Validation via VCD + DFT

Causality Check: VCD compares empirical solution-state data against quantum mechanical simulations. It corrects for any solid-state packing artifacts observed in SCXRD.

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field to identify all low-energy conformers of the DBF within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometries and calculate the IR and VCD frequencies using Density Functional Theory at the B3LYP/6-311+G(d,p) level.

  • Spectral Acquisition: Dissolve 5–10 mg of the DBF in CDCl3​ . Record the IR and VCD spectra using a dual-source FT-VCD spectrometer equipped with an MCT detector (typically 4000–800 cm−1 ).

  • Data Integration: Apply Boltzmann weighting to the calculated spectra based on conformer energies. Compare the weighted theoretical VCD spectrum against the experimental data to definitively assign the absolute configuration.

Visualizations of Stereochemical Workflows

Workflow Start Isolated Dihydrobenzofuran Crystallizable Crystallizable? Start->Crystallizable SCXRD X-Ray Crystallography (Cu Kα Radiation) Crystallizable->SCXRD Yes Solution Solution-State Methods (VCD / ECD) Crystallizable->Solution No Flack Flack Parameter < 0.1? SCXRD->Flack Flack->Solution No / Ambiguous AbsoluteConfig Absolute Stereochemistry Confirmed Flack->AbsoluteConfig Yes DFT DFT Conformational Search Solution->DFT Compare Spectral Simulation & Match DFT->Compare Compare->AbsoluteConfig

Self-validating workflow for absolute configuration determination of dihydrobenzofurans.

LogicMap Core Stereocenter Assignment Direct Solid State Mapping Core->Direct Indirect Solution State Chiroptical Core->Indirect XRD Anomalous Scattering Direct->XRD VCD IR Differential Absorption Indirect->VCD ECD UV-Vis Helicity Rules Indirect->ECD DFT Quantum Mechanical Modeling VCD->DFT ECD->DFT DFT->XRD Orthogonal Validation

Logical causality mapping of direct vs. indirect stereochemical assignment modalities.

References

  • BenchChem. "A Researcher's Guide to Confirming the Absolute Stereochemistry of Chiral 2,3-Dihydrofuro[3,2-c]pyridines." BenchChem (2025). 1

  • Journal of Natural Products. "Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography." ACS Publications (February 25, 2026). 4

  • Journal of Cheminformatics. "Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence." PMC (March 21, 2023). 2

  • ResearchGate. "Chiroptical Properties of 2,3-Dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles." 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Executive Summary & Operational Philosophy As a Senior Application Scientist, I approach laboratory safety not merely as a static checklist of Personal Protective Equipment (PPE), but as a holistic, dynamic risk manageme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Philosophy

As a Senior Application Scientist, I approach laboratory safety not merely as a static checklist of Personal Protective Equipment (PPE), but as a holistic, dynamic risk management strategy. 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 111080-50-3) is a highly specialized building block in drug development, most notably utilized in the synthesis of the α2​ -adrenergic receptor antagonist Efaroxan[1].

While the isolated carboxylic acid presents a moderate irritant profile, its true operational hazard lies in its synthetic context. Converting this acid to its active pharmaceutical ingredient (API) requires highly reactive, corrosive, and pyrophoric downstream reagents[2]. Therefore, to build deep trust in your laboratory's safety culture, your logistical plan must anticipate the entire experimental workflow, explaining why specific precautions are taken.

Chemical Profile & Baseline Hazard Assessment

Before designing a PPE protocol, we must establish the physicochemical baseline of the compound to understand its inherent risks[3].

PropertyValueOperational Implication
Chemical Name 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acidTarget intermediate for benzofuran-derived APIs.
CAS Number 111080-50-3Unique identifier for inventory and waste tracking.
Formula / Molar Mass C11H12O3 / 192.21 g/mol Requires precise stoichiometric calculation for activation.
Physical Form White to Yellow SolidDust generation is the primary exposure route during weighing.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Direct contact causes inflammation; inhalation irritates the respiratory tract.

Contextual Risk: The Synthetic Workflow

In modern drug development, this compound is rarely the endpoint. In the established Mayer et al. (1999) synthesis of Efaroxan, 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is treated with thionyl chloride ( SOCl2​ ) to form an acid chloride, which is subsequently reacted with ethylenediamine and trimethylaluminium ( AlMe3​ )[1][2].

Causality of Risk: Your PPE must scale dynamically. Standard nitrile gloves are sufficient for handling the solid acid, but they will rapidly degrade if exposed to SOCl2​ , and they offer zero thermal protection against pyrophoric AlMe3​ .

G A 2-Ethyl-2,3-dihydrobenzofuran- 2-carboxylic acid (CAS: 111080-50-3) [Irritant Solid] B Acid Chloride Intermediate [Corrosive / Moisture Sensitive] A->B Thionyl Chloride (SOCl2) [Corrosive / Toxic Hazard] C Efaroxan (Target API) B->C Ethylenediamine & Trimethylaluminium (AlMe3) [Pyrophoric Hazard]

Chemical workflow for Efaroxan synthesis from 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid.

Dynamic Personal Protective Equipment (PPE) Protocol

To build a self-validating safety system, PPE selection is divided into two phases based on the operational step.

Operational PhaseHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Phase 1: Solid Handling Nitrile (≥ 4 mil)Safety GogglesStandard Lab CoatFume Hood (or N95/P100)
Phase 2: Reaction Setup Butyl Rubber over NitrileGoggles + Face ShieldFlame-Retardant (FR) CoatFume Hood (Strict)

Phase 1: Handling the Isolated Solid (Weighing & Transfer)

  • Hand Protection: Standard nitrile examination gloves. Self-Validation System: Inflate the glove with air and twist the cuff; if it holds pressure for 5 seconds without deflating, the barrier is intact and validated for use.

  • Eye Protection: ANSI Z87.1 certified safety goggles. Causality: Standard safety glasses are insufficient because they do not form a seal against airborne H335-classified dust generated during transfer.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood.

Phase 2: The Activation Step (Reaction with SOCl2​ / AlMe3​ )

  • Hand Protection: Double-gloving is mandatory. Inner layer: Nitrile (for dexterity). Outer layer: Butyl rubber (for chemical resistance against chlorinated solvents and corrosive liquids).

  • Eye/Face Protection: Safety goggles plus a full-face shield. Causality: SOCl2​ reacts violently with ambient moisture to release HCl and SO2​ gases; a face shield prevents catastrophic splash injuries to the neck and face.

  • Body Protection: Flame-retardant (FR) lab coat (e.g., Nomex). Causality: Trimethylaluminium is pyrophoric and ignites upon contact with air. Standard cotton/polyester lab coats will melt or catch fire, causing severe dermal burns.

Step-by-Step Methodology: Safe Handling & Reaction Setup

This protocol ensures that the handling of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is seamlessly integrated into a safe synthetic setup[1].

Step 1: Environmental Validation

  • Turn on the chemical fume hood and ensure the sash is positioned at the certified working height.

  • Self-Validation Check: Tape a small piece of tissue paper to the bottom of the sash. If it flutters inward steadily, negative pressure is visually confirmed. Verify the digital monitor reads ≥100 feet per minute (fpm) before opening the chemical container.

Step 2: Material Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a grounded stainless-steel spatula, slowly transfer the white/yellow solid[3] to the boat. Causality: Grounded spatulas prevent static electricity buildup, which can cause the fine powder to aerosolize or adhere unpredictably to the weighing enclosure.

  • Seal the stock container immediately to prevent ambient moisture absorption and degradation.

Step 3: Reaction Setup (Escalation)

  • Transfer the weighed acid into a flame-dried, argon-purged round-bottom flask.

  • Equip the flask with a reflux condenser and a gas scrubber system (containing 1M NaOH). Causality: This neutralizes the toxic HCl/ SO2​ byproducts generated during the subsequent thionyl chloride addition.

  • Upgrade PPE to Phase 2 specifications before introducing any liquid reagents.

Spill Management & Disposal Plan

A robust laboratory must have predefined logistical plans for accidental releases and waste generation to maintain environmental compliance and operational safety.

Immediate Spill Management:

  • Solid Spill (Unreacted Acid): Do not sweep dry, as this aerosolizes the irritant dust. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to dampen it. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container. Wash the affected benchtop with soap and water.

  • Reaction Spill (Acid + SOCl2​ ): Evacuate the immediate area. Do NOT use water. Cover the spill with a dry acid-neutralizing absorbent (e.g., sodium carbonate). Allow the violent neutralization reaction to subside, then sweep into a ventilated waste bucket using non-sparking tools.

Waste Disposal Categorization:

  • Unused Solid / Contaminated Consumables: Dispose of as Non-Halogenated Solid Organic Waste.

  • Reaction Waste: Once the acid is converted to the acid chloride using SOCl2​ , all resulting organic layers and solvent washes must be disposed of in Halogenated Organic Waste containers. Causality: Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste carboy and violates EPA/local environmental regulations.

References

  • Wikipedia. "Efaroxan". [Link]

  • Mayer, P., Brunel, P., & Imbert, T. (1999). "A New Efficient Synthesis of Efaroxan". Bioorganic & Medicinal Chemistry Letters, 9(20), 3021-3022.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
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